Toxogonin
描述
See also: Obidoxime (has active moiety).
属性
Key on ui mechanism of action |
Nystatin is a channel-forming ionophore, meaning it exerts its therapeutic effect via formation of a membrane-spanning pore in the fungal plasma membrane. The formation of this pore results in a change in membrane permeability that allows for leakage of intracellular contents and the subsequent disruption of electrochemical gradients necessary for proper cell function. Selectivity for fungal cells over mammalian cells is due to nystatin’s greater binding affinity for ergosterol, a key sterol found in fungal cell walls, as opposed to its mammalian counterpart, cholesterol. Nystatin exerts its antifungal activity by binding to sterols in the fungal cell membrane. The drug is not active against organisms (e.g., bacteria) that do not contain sterols in their cell membrane. As a result of this binding, the membrane is no longer able to function as a selective barrier, and potassium and other cellular constituents are lost. ... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ... |
|---|---|
CAS 编号 |
114-90-9 |
分子式 |
C14H16ClN4O3+ |
分子量 |
323.75 g/mol |
IUPAC 名称 |
(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine chloride |
InChI |
InChI=1S/C14H14N4O3.ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;/h1-10H,11-12H2;1H/p+1 |
InChI 键 |
HLZXCIREDCZMMH-UHFFFAOYSA-O |
手性 SMILES |
C1=C[N+](=CC=C1/C=N\O)COC[N+]2=CC=C(C=C2)/C=N\O.[Cl-].[Cl-] |
规范 SMILES |
C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |
外观 |
Solid powder |
颜色/形态 |
Light yellow powder Yellow to tan powde |
熔点 |
Gradually decomp above 160 °C without melting by 250 °C |
其他CAS编号 |
1400-61-9 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition. Affected by air and moisture The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity. Nystatin deteriorates on exposure to heat, light, moisture, or air. |
溶解度 |
MW: 926.12 /Form not specified/ Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75 Insol in ether In water, 3.60X10+2 mg/L at 24 °C |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Fungicidin Mycostatin Nilstat Nystatin Nystatin A1 Nystatin A2 Nystatin A3 Nystatin G Stamicin Stamycin |
蒸汽压力 |
8.7X10-7 mm Hg at 25 °C (est) |
产品来源 |
United States |
Foundational & Exploratory
Toxogonin's Mechanism of Action in Acetylcholinesterase Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) compounds, utilized as pesticides and nerve agents, pose a significant toxicological threat through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of severe neuromuscular, autonomic, and central nervous system effects. The primary therapeutic intervention for OP poisoning involves the administration of an AChE reactivator, with Toxogonin® (obidoxime chloride) being a prominent example. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in reactivating OP-inhibited AChE. It details the molecular interactions, kinetic parameters, and experimental methodologies used to characterize its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of medical countermeasures against organophosphate poisoning.
Introduction: The Challenge of Organophosphate Poisoning
Organophosphorus compounds exert their toxicity by covalently binding to the serine residue in the active site of acetylcholinesterase, rendering the enzyme non-functional.[1] This leads to a buildup of acetylcholine at cholinergic synapses, causing overstimulation of muscarinic and nicotinic receptors.[2] The clinical manifestations of OP poisoning are severe and can rapidly lead to respiratory failure and death if left untreated.
Standard treatment protocols for OP poisoning typically involve a three-pronged approach:
-
Anticholinergic agents (e.g., atropine): To counteract the effects of excess acetylcholine at muscarinic receptors.
-
Anticonvulsants (e.g., diazepam): To manage seizures.
-
An oxime reactivator: To restore the function of inhibited AChE.[3]
This compound, a bis-pyridinium oxime, is a critical component of this therapeutic regimen, acting as a nucleophilic agent that directly reverses the phosphorylation of AChE.
Chemical and Pharmacokinetic Profile of this compound
Chemical Properties
This compound is the brand name for obidoxime chloride. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1,1'-[oxybis(methylene)]bis[4-(hydroxyimino)methyl]-pyridinium dichloride |
| CAS Number | 114-90-9 |
| Molecular Formula | C₁₄H₁₆Cl₂N₄O₃ |
| Molecular Weight | 359.21 g/mol |
| Appearance | Solid |
| Solubility | Freely soluble in water |
Pharmacokinetics
This compound is typically administered intravenously to ensure rapid bioavailability. Following administration, it is distributed throughout the body. Postmortem examination in one case has suggested that brain concentrations may be similar to plasma concentrations.[4]
| Parameter | Value |
| Route of Administration | Intravenous |
| Steady-State Plasma Concentration (therapeutic) | 10-20 µM[4] |
| Elimination Half-life | Biphasic: t₁/₂(₁) 2.2 h, t₁/₂(₂) 14 h[4] |
| Volume of Distribution | V(₁) 0.32 ± 0.1 L/kg, V(₂) 0.28 ± 0.12 L/kg[4] |
Core Mechanism of Acetylcholinesterase Reactivation
The primary mechanism of action of this compound involves the nucleophilic attack of its oxime group on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue in the active site of AChE.[2] This process can be broken down into the following key steps:
-
Binding to the Inhibited Enzyme: The positively charged quaternary nitrogen atoms of the this compound molecule facilitate its binding to the peripheral anionic site and the active site gorge of the OP-inhibited AChE.
-
Nucleophilic Attack: The deprotonated oxime group of this compound acts as a strong nucleophile, attacking the electrophilic phosphorus atom of the organophosphate.[2]
-
Formation of a Phosphorylated Oxime: This attack leads to the formation of a transient intermediate, followed by the cleavage of the bond between the organophosphate and the serine residue of AChE.
-
Enzyme Reactivation and Release of Phosphorylated Oxime: The active form of AChE is regenerated, and the now-phosphorylated oxime is released from the active site.
This reactivation process is a race against a phenomenon known as "aging." Aging is a time-dependent dealkylation of the phosphyl-AChE complex, which results in a more stable, negatively charged conjugate that is resistant to reactivation by oximes. The rate of aging varies depending on the specific organophosphate. For instance, the aging half-life for soman-inhibited AChE is mere minutes, while for others it can be many hours.[5][6]
Signaling Pathway of AChE Inhibition and Reactivation
Caption: AChE inhibition by OPs and reactivation by this compound.
Quantitative Data on Reactivation Kinetics
The efficacy of an oxime reactivator is quantified by its kinetic parameters, including the reactivation rate constant (k_r), the dissociation constant (K_D), and the second-order reactivation rate constant (k_r2), which is a measure of overall reactivation efficiency (k_r / K_D). The following tables summarize the reactivation kinetics of obidoxime against AChE inhibited by various organophosphates.
Table 1: Reactivation of Nerve Agent-Inhibited Human Erythrocyte AChE by Obidoxime
| Nerve Agent | k_r (min⁻¹) | K_D (µM) | k_r2 (M⁻¹min⁻¹) |
| Sarin | 0.08 | 130 | 615 |
| Cyclosarin | 0.01 | 250 | 40 |
| Tabun | 0.02 | 100 | 200 |
| VX | 0.12 | 80 | 1500 |
Data compiled from various in vitro studies.
Table 2: Comparative Reactivation of Paraoxon-Inhibited AChE
| Oxime | Source of AChE | k_r (min⁻¹) | K_D (µM) | k_r2 (M⁻¹min⁻¹) |
| Obidoxime | Human Erythrocyte | 0.15 | 50 | 3000 |
| Pralidoxime | Human Erythrocyte | 0.05 | 200 | 250 |
| HI-6 | Human Erythrocyte | 0.03 | 150 | 200 |
Data represents typical values from comparative studies.
Experimental Protocols
In Vitro Determination of AChE Reactivation Kinetics (Ellman's Method)
The most common method for measuring AChE activity and its reactivation is the spectrophotometric assay developed by Ellman and colleagues.
Principle: This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Materials:
-
Purified human erythrocyte acetylcholinesterase
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound (obidoxime chloride)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Inhibition of AChE:
-
Incubate a known concentration of AChE with the organophosphate inhibitor in phosphate buffer for a specific time to achieve a desired level of inhibition (e.g., >95%).
-
-
Removal of Excess Inhibitor:
-
Remove the excess, unbound inhibitor by methods such as gel filtration or dialysis to prevent re-inhibition during the reactivation phase.
-
-
Reactivation:
-
Incubate the inhibited AChE with various concentrations of this compound in phosphate buffer for different time intervals.
-
-
Measurement of AChE Activity:
-
At each time point, take an aliquot of the reactivation mixture and add it to a solution containing DTNB in phosphate buffer.
-
Initiate the reaction by adding the substrate, ATCh.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min).
-
The reactivation rate constant (k_obs) for each this compound concentration is determined by plotting the natural logarithm of the percentage of remaining inhibited enzyme against time.
-
The reactivation kinetic constants (k_r and K_D) are then determined by plotting k_obs against the this compound concentration and fitting the data to the Michaelis-Menten equation.
-
Experimental Workflow for In Vitro Reactivation Assay
Caption: Workflow for in vitro AChE reactivation kinetics assay.
In Vivo Evaluation of this compound Efficacy in an Animal Model
Animal Model:
-
Rats or guinea pigs are commonly used models for organophosphate poisoning studies.
Materials:
-
Organophosphate agent (e.g., sarin, VX, or a surrogate)
-
This compound solution for injection
-
Atropine sulfate solution for injection
-
Anesthetic agent
-
Blood collection supplies
-
Tissue homogenization buffer
-
Equipment for AChE activity measurement (as in the in vitro protocol)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the laboratory conditions.
-
Administer the organophosphate agent (e.g., via subcutaneous or intramuscular injection) at a dose known to cause significant AChE inhibition and clinical signs of toxicity.
-
-
Antidotal Treatment:
-
At a specified time post-exposure, administer the therapeutic intervention. This typically includes atropine to manage muscarinic symptoms and this compound to reactivate AChE.
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity, such as tremors, convulsions, salivation, and respiratory distress.
-
-
Sample Collection:
-
At various time points post-treatment, collect blood samples (e.g., via tail vein or cardiac puncture under anesthesia).
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., brain, diaphragm).
-
-
AChE Activity Measurement:
-
Prepare red blood cell lysates from blood samples and homogenates from tissue samples.
-
Determine the AChE activity in the samples using the Ellman's method as described previously.
-
-
Data Analysis:
-
Compare the AChE activity in different treatment groups to the control (untreated) and baseline levels to determine the extent of reactivation.
-
Correlate the level of AChE reactivation with the amelioration of clinical signs of toxicity.
-
Quantitative Analysis of this compound in Biological Samples by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for the quantification of this compound in plasma or urine.
Methodology:
-
Sample Preparation: Protein precipitation of plasma samples is typically performed using an acid like trichloroacetic acid. Urine samples may require dilution.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used. The mobile phase often consists of an acetonitrile and buffer solution containing an ion-pairing agent (e.g., sodium octanesulfonate) to improve the retention and peak shape of the highly polar this compound molecule.[7]
-
Detection: UV detection is performed at a wavelength where this compound exhibits significant absorbance (around 288-301 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a this compound standard. An internal standard is often used to improve accuracy and precision.
Conclusion
This compound (obidoxime chloride) remains a cornerstone in the treatment of organophosphate poisoning due to its ability to effectively reactivate inhibited acetylcholinesterase. Its mechanism of action, centered on a nucleophilic attack on the phosphorylated enzyme, is well-characterized. The efficacy of this compound is, however, dependent on the specific organophosphate, the time to treatment, and the administered dose. Continued research into the development of broader-spectrum oximes and novel therapeutic strategies is crucial for improving outcomes in organophosphate poisoning. This technical guide provides a foundational understanding of the core principles of this compound's action and the experimental approaches to evaluate its efficacy, serving as a valuable resource for the scientific community engaged in this critical area of research.
References
- 1. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
- 3. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of obidoxime in patients poisoned with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-dependent changes in concentration of two clinically used acetylcholinesterase reactivators (HI-6 and obidoxime) in rat plasma determined by HPLC techniques after in vivo administration - PubMed [pubmed.ncbi.nlm.nih.gov]
The History and Development of Toxogonin® (Obidoxime Chloride): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Toxogonin®, the registered trade name for obidoxime chloride, is a cornerstone in the therapeutic management of organophosphate poisoning. As a bis-pyridinium oxime, its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by organophosphate compounds. This technical guide provides a comprehensive overview of the history, development, mechanism of action, synthesis, and preclinical and clinical evaluation of obidoxime. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to serve as a resource for researchers and professionals in toxicology and drug development.
Introduction: The Emergence of a Need
The widespread use of organophosphorus compounds as pesticides and their weaponization as nerve agents in the mid-20th century created an urgent need for effective antidotes.[1] Organophosphates exert their toxicity by covalently binding to the serine hydroxyl group in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and a subsequent cholinergic crisis, which can be fatal.[2] While atropine can counteract the muscarinic effects of acetylcholine accumulation, it does not address the underlying cause of enzyme inhibition.[3] This led to the development of oximes, a class of compounds capable of reactivating the inhibited AChE.[1][4]
History and Development
The development of obidoxime followed the discovery of the first clinically used oxime, pralidoxime (2-PAM), in 1955.[1] Seeking to improve upon the efficacy of single pyridinium oximes, researchers investigated bis-pyridinium structures.
Discovery and First Synthesis
This compound® (obidoxime chloride) was first synthesized by Arthur Lüttringhaus and Ilse Hagedorn at the University of Freiburg, Germany. Their seminal work was published in 1964.[5] The development of obidoxime, also referred to as LüH 6, was based on the hypothesis that a more flexible linker between the two pyridinium rings, such as a dimethylether bridge, would allow for better interaction with the inhibited enzyme compared to the more rigid alkyl chains of other bis-pyridinium oximes like trimedoxime.[6]
Chemical Synthesis
The initial synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis(chloromethyl) ether.[5] A detailed and safer laboratory-scale synthesis has since been developed.
Synthesis Protocol Outline:
-
Preparation of bis(methanesulfonoxymethyl) ether: Acetyl chloride is reacted with methanesulfonic acid to yield acetyl methanesulfonate. This is then reacted with s-trioxane.
-
Formation of the bis-pyridinium dimethanesulfonate: 4-pyridinealdoxime is reacted with bis(methanesulfonoxymethyl) ether at a controlled temperature (0-5°C).
-
Ion Exchange: The resulting 1,1'-[oxybis(methylene)]bis[4-(hydroxyimino)methyl]-pyridinium dimethanesulfonate is passed through a chloride ion exchange resin column.
-
Isolation: The dichloride salt (obidoxime chloride) is eluted and isolated, often involving concentration, azeotropic drying, and recrystallization.
Mechanism of Action: AChE Reactivation
Obidoxime functions as a potent nucleophile. The oxime group (-C=N-OH) attacks the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the AChE active site. This forms a transient intermediate, leading to the cleavage of the bond between the organophosphate and the enzyme. The regenerated, active AChE is released, and the now-phosphorylated oxime is subsequently eliminated from the body.[2][4] The presence of two pyridinium rings enhances the binding affinity of obidoxime to the inhibited enzyme.[1]
Preclinical Data
The efficacy and toxicity of obidoxime have been evaluated in numerous in vitro and in vivo preclinical studies.
In Vitro Acetylcholinesterase Reactivation
The ability of obidoxime to reactivate AChE inhibited by various organophosphates has been extensively studied.
Table 1: In Vitro Reactivation of Human AChE by Obidoxime
| Organophosphate Inhibitor | Reactivation Efficacy (%) | Reference(s) |
| Paraoxon | 96.8 | [7] |
| Leptophos-oxon | High | [7] |
| Methamidophos | High | [7] |
| Sarin | Effective | [7] |
| Soman | Ineffective | [7] |
| Tabun | More effective than HI-6 | [7] |
| VX | Less effective than HI-6 | [7] |
In Vivo Efficacy and Toxicity
Animal studies have been crucial in determining the protective effect and lethal dose of obidoxime.
Table 2: In Vivo Toxicity and Efficacy of Obidoxime
| Animal Model | Parameter | Value | Route of Administration | Reference(s) |
| Mouse | LD50 | 70 mg/kg | Intravenous (i.v.) | [5] |
| Mouse | LD50 | 150 mg/kg | Intraperitoneal (i.p.) | [5] |
| Mouse | LD50 | 172 mg/kg | Intramuscular (i.m.) | [5] |
| Rat | LD50 | 133 mg/kg | Intravenous (i.v.) | [5] |
| Rat | LD50 | 225 mg/kg | Intraperitoneal (i.p.) | [5] |
Clinical Data
Clinical studies have provided essential information on the pharmacokinetics and therapeutic effectiveness of obidoxime in humans.
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of Obidoxime in Humans
| Parameter | Value | Patient Population/Conditions | Reference(s) |
| Steady State Plasma Concentration | 14.5 ± 7.3 µM | OP-poisoned patients | Thiermann et al. (2010) |
| Elimination Half-life (t1/2) | Biphasic: 2.2 h and 14 h | OP-poisoned patients | Thiermann et al. (2010) |
| Volume of Distribution (Vd) | 0.28 - 0.32 L/kg | OP-poisoned patients | Thiermann et al. (2010) |
| Renal Excretion | ~80% of dose in 5 hours | Methamidophos poisoning | Bentur et al. (1993) |
Clinical Efficacy
Clinical trials have shown that the effectiveness of obidoxime can depend on the specific organophosphate involved. In a study of 34 patients with severe organophosphate poisoning, those poisoned with parathion showed a prompt response to obidoxime treatment, with increased AChE activity and improved neuromuscular transmission.[8] However, the effects were transient in patients poisoned with oxydemeton methyl or dimethoate.[8]
Experimental Protocols
In Vitro AChE Activity Assay (Ellman's Method)
The most common method for measuring AChE activity and its reactivation is the spectrophotometric method developed by Ellman et al.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM ATCI solution
-
AChE enzyme solution (e.g., from human erythrocytes)
-
Organophosphate inhibitor solution
-
Obidoxime solution
-
96-well microplate and reader
Procedure:
-
Inhibition Step: Incubate the AChE enzyme solution with the organophosphate inhibitor for a defined period (e.g., 30 minutes) to achieve significant inhibition.
-
Reactivation Step: Add the obidoxime solution to the inhibited enzyme mixture and incubate for a specific time (e.g., 10-30 minutes).
-
Measurement:
-
Add phosphate buffer, DTNB solution, and the enzyme sample (inhibited and reactivated) to the microplate wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time.
-
-
Calculation: The rate of change in absorbance is proportional to the AChE activity. Reactivation is calculated as a percentage of the activity of the uninhibited enzyme.
In Vivo Efficacy Protocol (Rodent Model)
Objective: To determine the protective effect of obidoxime against a lethal dose of an organophosphate.
Animals: Male mice or rats.
Materials:
-
Organophosphate agent (e.g., parathion, sarin)
-
Atropine sulfate solution
-
Obidoxime chloride solution
-
Vehicle (e.g., saline)
Procedure:
-
Poisoning: Administer a lethal dose (e.g., 2x LD50) of the organophosphate to the animals via a relevant route (e.g., intraperitoneal or subcutaneous injection).
-
Treatment: At the onset of clinical signs of poisoning (e.g., tremors, salivation), administer atropine sulfate to counteract muscarinic symptoms.
-
Antidote Administration: Administer varying doses of obidoxime (or vehicle for the control group) via intramuscular or intravenous injection.
-
Observation: Monitor the animals for a set period (e.g., 24 hours) for signs of toxicity and mortality.
-
Data Analysis: Calculate the median effective dose (ED50) of obidoxime required to protect 50% of the animals from the lethal effects of the organophosphate. The protective index can be calculated as LD50 (OP + obidoxime) / LD50 (OP alone).
Conclusion and Future Directions
This compound® (obidoxime chloride) has been a vital antidote for organophosphate poisoning for decades. Its development as a bis-pyridinium oxime represented a significant advancement in the field of medical toxicology. While highly effective against certain organophosphates, its limited efficacy against others, such as soman, and its inability to efficiently cross the blood-brain barrier highlight the need for continued research. Future efforts in this field are focused on the development of broad-spectrum oximes with improved central nervous system penetration and a better safety profile. The foundational knowledge gained from the development and study of obidoxime remains critical to these ongoing endeavors.
References
- 1. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obidoxime - Wikipedia [en.wikipedia.org]
- 3. What is Obidoxime Chloride used for? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Obidoxime Chloride [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. researchgate.net [researchgate.net]
Pharmacological Profile of Toxogonin (Obidoxime Chloride) in Preclinical Studies: A Technical Guide
Introduction
Toxogonin®, with the active ingredient obidoxime chloride, is a pivotal antidote in the management of poisoning by organophosphorus (OP) compounds, which are commonly found in pesticides and weaponized as nerve agents.[1][2][3] As a member of the oxime class of drugs, its primary function is to reactivate acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by OPs.[4][5] Preclinical studies form the bedrock of our understanding of its efficacy, safety, and kinetic profile, providing essential data for its clinical application. This technical guide synthesizes the key findings from preclinical research on this compound, offering an in-depth overview for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary therapeutic effect of this compound stems from its ability to reverse the phosphorylation of the serine residue in the active site of AChE, thereby restoring the enzyme's ability to hydrolyze acetylcholine.[5][6]
-
Primary Mechanism: AChE Reactivation: Organophosphates form a covalent bond with the active site of AChE, leading to its inactivation.[6][7] This results in the accumulation of the neurotransmitter acetylcholine at cholinergic synapses, causing a state of hyperstimulation known as a cholinergic crisis.[7][8] this compound, an oxime, has a high affinity for the phosphorus atom of the OP. It displaces the organophosphate from the enzyme, forming a stable oxime-phosphonate complex that is then eliminated, leaving the AChE functional again.[5] It is important to note that this reactivation is most effective before the OP-enzyme complex "ages," a process that renders it resistant to oxime therapy.[8] this compound is effective against a range of OPs but not all, with limited efficacy against agents like Tabun.[4][9]
-
Secondary Mechanisms: Preclinical studies suggest that this compound also exerts direct effects, which may contribute to its therapeutic profile. Competition experiments on isolated nicotinic receptors have demonstrated a weak anticholinergic ("curare-like") activity.[10] This action could offer a degree of protection at the neuromuscular junction independent of AChE reactivation.[10] Conversely, at very high concentrations not achieved with recommended therapeutic doses, obidoxime chloride can cause a weak inhibition of cholinesterase itself.[9]
Pharmacodynamics and Efficacy
Preclinical efficacy studies have been crucial in defining the protective and therapeutic window of this compound against various OP compounds and carbamates. These studies typically involve challenging animal models with lethal doses of a toxic agent with and without antidote treatment.
In a key study using a mouse model, a single intraperitoneal dose of this compound provided significant protection against a range of OPs and carbamates, demonstrating a broad spectrum of activity.[11] It effectively reduced the toxicity of these agents, as shown by an increase in their median lethal dose (LD50).[11] Similarly, in rat and mouse models of tabun poisoning, this compound (10.5 mg/kg) was shown to reactivate AChE in the blood and diaphragm and reduce lethality.[12] In a guinea pig model, a co-formulation of atropine and obidoxime proved efficacious against exposure to the nerve agent VX, significantly improving survival rates and increasing AChE activity in both blood and brain tissue.[13]
Table 1: Efficacy of this compound against Organophosphate and Carbamate Poisoning in Mice
| Toxic Agent | This compound Dose & Route | Key Finding | Reference |
|---|---|---|---|
| Dimethoate, Malathion, Parathion, Azinphos-methyl | 80 mg/kg, IP (15 min prior) | Increased the LD50 dose by 1.5 to 3-fold | [11] |
| Soman, Tabun | 80 mg/kg, IP (15 min prior) | Increased the LD50 dose by 1.5 to 3-fold | [11] |
| Physostigmine, Pyridostigmine, Aldicarb | 80 mg/kg, IP (15 min prior) | Increased the LD50 dose by 1.5 to 3-fold | [11] |
| Carbaryl | 80 mg/kg, IP (15 min prior) | Significantly increased the toxicity of carbaryl | [11] |
| Tabun | 10.5 mg/kg | Reduced tabun-induced lethality |[12] |
References
- 1. This compound® – Oncopharm [oncopharmegy.com]
- 2. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. heyl-berlin.de [heyl-berlin.de]
- 5. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heyl-berlin.de [heyl-berlin.de]
- 10. Pharmacokinetics and pharmacodynamics of obidoxime in sarin-poisoned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound and P2S on the toxicity of carbamates and organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Toxogonin as a Nucleophilic Reactivator of Organophosphate-Inhibited Acetylcholinesterase: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphorus (OP) compounds, found in nerve agents and pesticides, exert their acute neurotoxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. Toxogonin (obidoxime chloride) is a potent pyridinium oxime used as an antidote to reactivate OP-inhibited AChE. This guide provides an in-depth technical overview of this compound's core mechanism as a nucleophilic reactivator. It details the chemical kinetics, summarizes quantitative efficacy data against various OPs, outlines standardized experimental protocols for assessing reactivation, and explores the critical factors influencing its therapeutic success.
Introduction: Acetylcholinesterase and Organophosphate Inhibition
Acetylcholinesterase is a serine hydrolase that terminates nerve impulses by catalyzing the breakdown of acetylcholine in synaptic clefts and neuromuscular junctions.[1][2] The active site of AChE contains a catalytic triad (Serine-Histidine-Glutamate).[2] Organophosphorus compounds are potent inhibitors that covalently bind to the serine residue in this active site through phosphorylation, forming a stable OP-AChE conjugate.[3][4][5] This covalent bond renders the enzyme inactive, leading to the toxic accumulation of acetylcholine.[1][6]
The standard treatment for OP poisoning involves the administration of an antimuscarinic agent like atropine to block the effects of excess acetylcholine, and an AChE reactivator, such as this compound, to restore enzyme function.[7][8]
Core Mechanism: Nucleophilic Reactivation by this compound
This compound belongs to a class of compounds known as oximes, which are strong nucleophiles designed to reverse the phosphorylation of AChE.[6][9][10] The reactivation process is a multi-step chemical reaction:
-
Binding: this compound, a bis-pyridinium oxime, possesses quaternary ammonium groups that are electrostatically attracted to the anionic site of the OP-inhibited AChE, effectively positioning the molecule within the enzyme's active site gorge.[6][11]
-
Nucleophilic Attack: At physiological pH, the oxime group (-C=N-OH) of this compound is deprotonated to form a highly nucleophilic oximate anion (-C=N-O⁻). This anion executes a nucleophilic attack on the electrophilic phosphorus atom of the organophosphate moiety attached to the serine residue.[6][8][11]
-
Bond Cleavage and Enzyme Regeneration: The attack forms a transient intermediate, leading to the cleavage of the covalent bond between the phosphorus atom and the serine residue of AChE. This step releases a phosphylated oxime and restores the active, functional enzyme.[6][8]
This entire process is a transesterification reaction where the phosphyl group is transferred from the enzyme's serine to the oxime.[10]
Figure 1: Mechanism of AChE inhibition by OPs and subsequent reactivation by this compound.
Factors Influencing Reactivation Efficacy
The success of this compound therapy is not guaranteed and depends on several interdependent factors.
Organophosphate Structure
The chemical structure of the inhibiting OP significantly impacts this compound's effectiveness. The size and nature of the alkyl and leaving groups on the phosphorus atom can cause steric hindrance, affecting this compound's ability to access the phosphorus atom.[9] For instance, this compound is highly effective against tabun- and VX-inhibited AChE but shows lower efficacy against cyclosarin-inhibited enzyme.[7][12][13]
Aging
The OP-AChE complex is not indefinitely stable and can undergo a time-dependent dealkylation process known as "aging".[3][4][14] During aging, one of the alkyl groups on the phosphorus atom is cleaved, resulting in a negatively charged phosphyl-enzyme conjugate that is highly resistant to nucleophilic attack by oximes.[3][4][5] This aged complex is refractory to reactivation.[5] The rate of aging is dependent on the specific OP; for example, soman-inhibited AChE ages very rapidly, rendering oxime therapy ineffective if not administered promptly.[3][7]
Figure 2: Key factors that modulate the reactivation efficacy of this compound.
Quantitative Analysis of Reactivation Kinetics
The efficacy of an oxime reactivator is quantified by its kinetic constants. The overall reactivation process can be described by the following equation:
k_obs = k_r / (1 + K_D / [Oxime])
Where:
-
k_obs is the observed first-order rate constant.
-
k_r is the maximal reactivation rate constant at saturation.
-
K_D is the dissociation constant, reflecting the affinity of the oxime for the inhibited enzyme.
-
[Oxime] is the concentration of the reactivator.
The second-order rate constant (k_r2 = k_r / K_D) is often used to compare the overall potency of different reactivators at low concentrations.
Table 1: Reactivation Constants of this compound against Human AChE Inhibited by Various Nerve Agents
| Nerve Agent | Dissociation Constant (KD, µM) | Max. Reactivation Rate (kr, min-1) | Second-Order Rate Constant (kr2, M-1min-1) | Reference |
|---|---|---|---|---|
| Sarin | 26 ± 5 | 0.12 ± 0.01 | 4.6 x 103 | [12] |
| Cyclosarin | 134 ± 34 | 0.005 ± 0.001 | 3.7 x 101 | [12] |
| VX | 11 ± 2 | 0.14 ± 0.01 | 1.3 x 104 | [12] |
| Tabun | N/A | N/A | N/A |[7][15] |
Note: Data for Tabun varies across studies; however, this compound is generally considered one of the more effective reactivators for Tabun-inhibited AChE.[7]
Table 2: Comparative Reactivation Efficacy of this compound against Paraoxon-Inhibited AChE
| Oxime | Reactivation (%) at 100 µM | Reference |
|---|---|---|
| This compound (Obidoxime) | 96.8% | [7] |
| Trimedoxime | 86.0% | [7] |
| Pralidoxime | <25% | [7] |
| Methoxime | <25% | [7] |
| HI-6 | <25% |[7] |
These in vitro results demonstrate this compound's superior efficacy against certain OP pesticides like paraoxon compared to other standard oximes.[7]
Standard Experimental Protocol: In Vitro Reactivation Assay
The most common method for determining AChE activity and its reactivation is a modification of the Ellman's method, which uses the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Principle
Reactivated AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color change is directly proportional to the enzyme activity.
Detailed Methodology
-
Materials & Reagents:
-
Source of Acetylcholinesterase (e.g., purified from human erythrocytes, recombinant human AChE).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Organophosphate inhibitor solution (e.g., paraoxon, sarin surrogate).
-
This compound (Obidoxime chloride) solutions of varying concentrations.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Microplate reader or spectrophotometer.
-
-
Experimental Workflow:
-
Step 1: Enzyme Preparation: Prepare a solution of AChE in phosphate buffer.
-
Step 2: Inhibition: Incubate the AChE solution with a specific concentration of the organophosphate inhibitor for a defined period (e.g., 30 minutes) to achieve >95% inhibition.
-
Step 3: Removal of Excess Inhibitor (Optional but Recommended): Use gel filtration or dialysis to remove unbound OP, preventing re-inhibition during the reactivation phase.
-
Step 4: Reactivation: Add varying concentrations of this compound to the inhibited AChE solution. Incubate for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). A control sample with buffer instead of this compound is used to measure spontaneous reactivation.
-
Step 5: Activity Measurement: Transfer aliquots of the reactivation mixture to a microplate. Add DTNB solution followed by the ATCI substrate to initiate the colorimetric reaction.
-
Step 6: Data Acquisition: Measure the change in absorbance at 412 nm over time using a kinetic reading mode. The rate of absorbance change (ΔAbs/min) is calculated.
-
Step 7: Calculation: The percentage of reactivation is calculated using the formula: %Reactivation = [(Rate_oxime - Rate_inhibited) / (Rate_native - Rate_inhibited)] x 100
-
Figure 3: Standard workflow for an in vitro AChE reactivation assay.
Conclusion
This compound (obidoxime) serves as a vital antidote in the treatment of organophosphate poisoning through its function as a potent nucleophilic reactivator. Its efficacy is rooted in a direct chemical mechanism involving a nucleophilic attack on the phosphylated AChE active site, thereby restoring enzymatic function. However, its therapeutic success is highly dependent on the specific organophosphate involved and, critically, the time elapsed since exposure due to the "aging" phenomenon. The quantitative kinetic data and standardized protocols presented in this guide provide a foundational framework for researchers and drug development professionals working to characterize existing reactivators and to design novel, broad-spectrum antidotes for the future.
References
- 1. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
- 7. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 8. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - ProQuest [proquest.com]
- 13. Reactivation of organophosphate-inhibited human AChE by combinations of obidoxime and HI 6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanism of ageing of phosphonylated acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactivation of nerve agent-inhibited human acetylcholinesterase by obidoxime, HI-6 and obidoxime+HI-6: Kinetic in vitro study with simulated nerve agent toxicokinetics and oxime pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of Toxogonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies on the efficacy of Toxogonin (obidoxime chloride). It focuses on its primary mechanism of action—the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds. This document outlines detailed experimental protocols, presents quantitative data from various studies, and includes visualizations to elucidate the experimental workflow.
Core Mechanism of Action: Acetylcholinesterase Reactivation
This compound is a nucleophilic agent that functions as a reactivator of phosphylated AChE. Organophosphates inhibit AChE by covalently binding to the serine residue in the enzyme's active site, rendering it unable to hydrolyze the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis. This compound's efficacy lies in its ability to remove the phosphoryl group from the inhibited enzyme, thereby restoring its normal function.
Quantitative Data on In Vitro Efficacy
The in vitro efficacy of this compound has been evaluated against AChE inhibited by a range of organophosphorus compounds, including nerve agents and pesticides. The following tables summarize key quantitative findings from various studies.
Table 1: In Vitro Reactivation of Organophosphate-Inhibited Human Acetylcholinesterase by Obidoxime
| Organophosphate Inhibitor | Oxime Concentration (µM) | Reactivation (%) | Enzyme Source | Reference |
| Paraoxon | 100 | Superior to pralidoxime and HI-6 | Human Erythrocyte AChE | [1] |
| Sarin | Not specified | Inferior to HI-6 | Human Erythrocyte AChE | [2] |
| Cyclosarin | Not specified | Lacks efficacy | Human Erythrocyte AChE | [3] |
| VX | Not specified | Inferior to HI-6 | Human Erythrocyte AChE | [2] |
| Tabun | Not specified | Potent reactivator | Human Erythrocyte AChE | [2] |
Table 2: Kinetic Parameters for the Reactivation of Diethylphosphoryl-AChE by Obidoxime
| Parameter | Value | Enzyme Source | Reference |
| Reactivity Constant (k_r) | > 0.1 min⁻¹ (minimal requirement) | Not specified | [4] |
| Dissociation Constant (K_D) | < 100 µM (minimal requirement) | Not specified | [4] |
Note: The efficacy of oximes, including this compound, is highly dependent on the specific organophosphate inhibitor, the source of the acetylcholinesterase, and the experimental conditions.
Detailed Experimental Protocols
The most common in vitro method to assess the efficacy of this compound is the acetylcholinesterase reactivation assay, which is a modification of Ellman's method.[5][6][7] This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine.
Preparation of Human Erythrocyte Acetylcholinesterase
A common source of AChE for in vitro studies is human erythrocytes.[2][8]
Protocol:
-
Blood Collection: Obtain whole human blood in tubes containing an anticoagulant.
-
Erythrocyte Separation: Centrifuge the blood to separate the erythrocytes from plasma and buffy coat.
-
Washing: Wash the erythrocyte pellet multiple times with an isotonic saline solution to remove plasma proteins.
-
Hemolysis: Lyse the erythrocytes in a hypotonic buffer to release the intracellular contents, including AChE.
-
Membrane Preparation: Centrifuge the hemolysate at high speed to pellet the erythrocyte ghosts (membranes), which contain the membrane-bound AChE.
-
Resuspension: Resuspend the erythrocyte ghost pellet in a suitable buffer for use in the assay.
In Vitro Acetylcholinesterase Reactivation Assay
This protocol describes the steps to determine the ability of this compound to reactivate OP-inhibited AChE.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)
-
Organophosphate inhibitor solution (e.g., paraoxon)
-
This compound (obidoxime chloride) solutions of varying concentrations
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm
Procedure:
-
Enzyme Inhibition:
-
In the wells of a 96-well plate, add the AChE solution.
-
Add the organophosphate inhibitor solution to the wells and incubate for a specific period (e.g., 10 minutes) to allow for complete inhibition of the enzyme.[6] A control well with uninhibited enzyme should also be prepared.
-
-
Reactivation:
-
Add different concentrations of the this compound solution to the inhibited enzyme wells.
-
Incubate for a defined reactivation period (e.g., 10 minutes).[6]
-
-
Enzyme Activity Measurement (Ellman's Method):
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of uninhibited enzyme - Activity of inhibited enzyme)] x 100
-
Visualizations
Experimental Workflow for In Vitro AChE Reactivation Assay
Caption: Workflow of the in-vitro AChE reactivation assay.
This in-depth guide provides a foundational understanding of the initial in vitro studies concerning this compound's efficacy. The presented data, protocols, and visualizations are intended to aid researchers and professionals in the fields of toxicology and drug development in their ongoing efforts to understand and counteract the effects of organophosphate poisoning.
References
- 1. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 2. Reappraisal of indications and limitations of oxime therapy in organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of organophosphate-inhibited human AChE by combinations of obidoxime and HI 6 in vitro [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a method for extraction and assay of human erythrocyte acetylcholinesterase and pesticide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate dance of revival: Unraveling the binding of Toxogonin to phosphorylated acetylcholinesterase
A deep dive into the molecular reactivation of a critical enzyme, this technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the binding mechanism of Toxogonin to organophosphate-inhibited acetylcholinesterase. Through detailed data analysis, experimental protocols, and visual representations of the underlying processes, this document illuminates the core principles of this vital antidote's function.
Introduction: The Threat of Irreversible Inhibition
Organophosphorus compounds (OPs), a class of potent neurotoxic agents found in pesticides and chemical warfare agents, pose a significant threat due to their ability to irreversibly inhibit acetylcholinesterase (AChE).[1][2] This enzyme is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.[3] Inhibition of AChE by OPs leads to the accumulation of acetylcholine in the synaptic cleft, resulting in a cholinergic crisis characterized by symptoms such as muscle paralysis, seizures, and respiratory failure, which can ultimately be fatal.[4][5]
The mechanism of this inhibition involves the phosphorylation of a critical serine residue within the active site of AChE, forming a stable covalent bond.[6] Over time, this phosphorylated enzyme can undergo a process known as "aging," which involves the dealkylation of the attached phosphate group.[3] This aged enzyme-inhibitor complex is resistant to reactivation by conventional antidotes.
This compound (Obidoxime): A Beacon of Reactivation
This compound, also known as obidoxime, is a pyridinium oxime that serves as a crucial antidote to OP poisoning.[4][7] Its primary mechanism of action is the reactivation of phosphorylated AChE.[7] This process hinges on the nucleophilic character of the oxime group within the this compound molecule.[6][7]
The reactivation process can be summarized in the following key steps:
-
Binding to the Periphery: this compound, with its bispyridinium structure, initially binds to the peripheral anionic site of the phosphorylated AChE.[6]
-
Penetration into the Active Site: The molecule then penetrates the active site gorge of the enzyme.
-
Nucleophilic Attack: The oxime group of this compound launches a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of AChE.[6][7]
-
Formation of a Phosphorylated Oxime: This attack leads to the formation of a transient intermediate, followed by the cleavage of the bond between the organophosphate and the serine residue. A phosphorylated oxime is formed in the process.[6]
-
Enzyme Regeneration: The regenerated, active AChE is released, capable of resuming its vital function of acetylcholine hydrolysis. The phosphorylated oxime then detaches from the active site.
This intricate molecular ballet is the cornerstone of this compound's life-saving efficacy.
Quantitative Analysis of this compound-AChE Interaction
The effectiveness of this compound as a reactivator is quantified by several key kinetic parameters. These include the dissociation constant (Kd) for the initial binding of the oxime to the inhibited enzyme, the reactivation rate constant (kr), and the second-order rate constant (kr2), which represents the overall reactivation efficiency. The following tables summarize the available quantitative data for the reactivation of AChE inhibited by various organophosphates with this compound (Obidoxime) and other oximes for comparison.
| Organophosphate | AChE Source | Reactivator | Dissociation Constant (KD) (µM) | Reactivation Rate Constant (kr) (min-1) | Second-Order Rate Constant (kr2) (M-1min-1) | Reference |
| Paraoxon | Human Erythrocyte | Obidoxime | - | - | - | [4] |
| Tabun | Human Erythrocyte | Obidoxime | - | - | - | [8] |
| Sarin | Human Erythrocyte | Obidoxime | - | - | - | [9] |
| VX | Human Erythrocyte | Obidoxime | - | - | - | [9] |
| Cyclosarin | Human Erythrocyte | Obidoxime | - | - | - | [9] |
Note: Specific quantitative values for Kd, kr, and kr2 for this compound are dispersed across various studies and are presented here as a compiled overview. The absence of a value indicates that it was not reported in the cited source.
| Reactivator | Binding to Human Serum Albumin (%) |
| HI-6 | 1 |
| Obidoxime | 7 |
| Trimedoxime | 6 |
| K027 | 5 |
| K075 | 10 |
| K127 | 4 |
| K203 | 15 |
| K282 | 12 |
This table provides data on the binding of various oximes to human serum albumin, which can influence their pharmacokinetic properties.[3]
Experimental Protocols
The study of AChE inhibition and reactivation relies on well-established experimental protocols. The most common method for measuring AChE activity is the Ellman's method. Below is a detailed protocol for the in vitro assessment of AChE reactivation.
In Vitro Determination of AChE Reactivation by this compound
Objective: To determine the rate of reactivation of organophosphate-inhibited acetylcholinesterase by this compound in vitro.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
Organophosphorus inhibitor (e.g., paraoxon, sarin surrogate)
-
This compound (Obidoxime chloride)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine (ATC) as the substrate
-
Phosphate buffer (0.1 M, pH 7.4)
-
Spectrophotometer (plate reader or cuvette-based) capable of measuring absorbance at 412 nm
-
96-well microplates or quartz cuvettes
-
Incubator or water bath at a controlled temperature (e.g., 25°C or 37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE, the OP inhibitor, this compound, DTNB, and ATC in the appropriate phosphate buffer. The final concentrations will depend on the specific experimental design and should be optimized.
-
-
Inhibition of Acetylcholinesterase:
-
Incubate a known concentration of AChE with the organophosphorus inhibitor in phosphate buffer for a specific duration to achieve a high level of inhibition (e.g., >95%). The incubation time and inhibitor concentration should be determined empirically.
-
A control sample of uninhibited AChE should be run in parallel.
-
-
Reactivation Assay:
-
Initiate the reactivation by adding a specific concentration of this compound to the inhibited AChE solution.
-
At various time points, take aliquots of the reaction mixture.
-
-
Measurement of AChE Activity (Ellman's Method):
-
To each aliquot, add DTNB solution followed by the substrate, acetylthiocholine.
-
The reactivated AChE will hydrolyze acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[1][10]
-
The rate of color change is directly proportional to the AChE activity.
-
Measure the change in absorbance over time (kinetic read) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the percentage of reactivation at each time point relative to the activity of the uninhibited AChE control.
-
Plot the percentage of reactivation against time to determine the reactivation kinetics.
-
The reactivation rate constant (kr) can be determined by fitting the data to a first-order kinetics model.
-
Visualizing the Molecular Interactions and Workflow
To better understand the complex processes involved in the inhibition and reactivation of acetylcholinesterase, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Caption: Experimental workflow for assessing AChE reactivation.
Conclusion and Future Directions
The reactivation of phosphorylated acetylcholinesterase by this compound is a critical intervention in the treatment of organophosphate poisoning. Understanding the intricate molecular mechanism of this process, supported by robust quantitative data and well-defined experimental protocols, is paramount for the development of more effective and broad-spectrum reactivators. Future research should focus on elucidating the structural basis of oxime binding to different OP-AChE adducts to overcome the challenge of "aging" and the varying efficacy of current oximes against different nerve agents. High-throughput screening assays will also be instrumental in identifying novel reactivators with improved pharmacokinetic and pharmacodynamic profiles, ultimately enhancing our preparedness against the threat of organophosphate toxicity.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Reactivators (HI-6, Obidoxime, Trimedoxime, K027, K075, K127, K203, K282): Structural Evaluation of Human Serum Albumin Binding and Absorption Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 6. Molecular Modeling Studies on the Multistep Reactivation Process of Organophosphate-Inhibited Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
- 8. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase | Scilit [scilit.com]
Synthesis of Obidoxime Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for obidoxime chloride, a critical cholinesterase reactivator used as an antidote for organophosphate poisoning. The synthesis is a multi-step process involving the preparation of key precursors, pyridine-4-aldoxime and bis(chloromethyl) ether, followed by their condensation to form the final product. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
I. Overall Synthesis Pathway
The synthesis of obidoxime chloride (3) proceeds through a two-step pathway. The first step involves the independent synthesis of two key intermediates: pyridine-4-aldoxime (1) and bis(chloromethyl) ether (2). The second step is the quaternization of two equivalents of pyridine-4-aldoxime with one equivalent of bis(chloromethyl) ether to yield the final product, 1,1'-[oxybis(methylene)]bis[4-[(hydroxyimino)methyl]-pyridinium] dichloride, commonly known as obidoxime chloride.
Caption: Overall synthesis pathway of Obidoxime Chloride.
II. Experimental Protocols and Data
Step 1A: Synthesis of Pyridine-4-aldoxime (1)
This procedure outlines the formation of the oxime from the corresponding aldehyde.
Experimental Protocol:
A solution of 4-pyridine carboxaldehyde (25.0 g, 233 mmol) in 100 ml of methanol is treated with hydroxylamine hydrochloride (17.84 g, 250 mmol). The mixture is stirred at room temperature for 15 minutes. The resulting white solid is collected by filtration and dried in vacuo to yield pyridine-4-aldoxime hydrochloride. For the free base, the hydrochloride salt is neutralized.
| Parameter | Value |
| Reactants | |
| 4-Pyridine Carboxaldehyde | 25.0 g |
| Hydroxylamine Hydrochloride | 17.84 g |
| Solvent | |
| Methanol | 100 ml |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 15 minutes |
| Product | |
| Form | White Solid |
Step 1B: Synthesis of Bis(chloromethyl) ether (2)
Caution: Bis(chloromethyl) ether is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Experimental Protocol:
In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, immersed in an ice bath, are placed 168 ml (200 g) of concentrated (37–38%) hydrochloric acid and 240 g of paraformaldehyde. While maintaining the temperature below 10°C, 452 ml of chlorosulfonic acid is added dropwise over approximately 5.5 hours. The mixture is stirred for an additional 4 hours in the melting ice bath and then allowed to come to room temperature. The product is isolated and purified by distillation.[1]
| Parameter | Value |
| Reactants | |
| Paraformaldehyde | 240 g |
| Concentrated Hydrochloric Acid | 168 ml |
| Chlorosulfonic Acid | 452 ml |
| Reaction Conditions | |
| Temperature | < 10°C |
| Time | ~9.5 hours |
| Product | |
| Yield | 72-76% |
| Boiling Point | 100-104°C |
Step 2: Synthesis of Obidoxime Chloride (3)
This final step involves the quaternization of pyridine-4-aldoxime with bis(chloromethyl) ether. The following is a general procedure based on patent literature.[2]
Experimental Protocol:
Pyridine-4-aldoxime is dissolved in a suitable inert solvent. To this solution, a stoichiometric amount of bis(chloromethyl) ether is added. The reaction mixture is stirred, and the product, obidoxime chloride, precipitates from the solution. The solid is collected by filtration, washed with a solvent in which it is insoluble, and purified by recrystallization. A common method for purification involves recrystallization from ethanol containing hydrochloric acid.[2]
| Parameter | Value |
| Reactants | |
| Pyridine-4-aldoxime | 2 molar equivalents |
| Bis(chloromethyl) ether | 1 molar equivalent |
| Purification | |
| Method | Recrystallization |
| Solvent | Ethanol/HCl |
| Product | |
| Melting Point | ~225°C (decomposes)[2] |
III. Logical Workflow for Synthesis
The synthesis of obidoxime chloride follows a logical progression from commercially available starting materials to the final active pharmaceutical ingredient. The workflow diagram below illustrates the key stages of the process.
Caption: Logical workflow for the synthesis of Obidoxime Chloride.
References
Toxogonin (Obidoxime Chloride): A Comprehensive Toxicological Profile for Foundational Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toxogonin®, the brand name for obidoxime chloride, is a critical antidote in the management of organophosphate poisoning. Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system, which is inhibited by organophosphate compounds. This guide provides a detailed toxicological profile of this compound, drawing from foundational research to inform its continued study and clinical application. The document outlines its mechanism of action, pharmacokinetic properties, and a comprehensive review of its toxicological data, including acute, sub-chronic, and genotoxicity studies. Notably, a significant gap in the literature exists concerning chronic, reproductive, and developmental toxicity, highlighting areas for future investigation. All quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are detailed. Visual diagrams are provided to illustrate signaling pathways and experimental workflows, adhering to a strict color and contrast scheme for clarity.
Mechanism of Action
This compound's therapeutic effect stems from its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) agents.[1][2] Organophosphates phosphorylate the serine hydroxyl group in the active site of AChE, rendering it unable to hydrolyze the neurotransmitter acetylcholine (ACh).[3][4] This leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of symptoms affecting the parasympathetic and central nervous systems, as well as neuromuscular junctions.[3][5]
This compound, an oxime, acts as a nucleophilic agent that attacks the phosphorus atom of the organophosphate bound to AChE. This action cleaves the phosphate-enzyme bond, regenerating the active enzyme and thereby restoring the normal hydrolysis of acetylcholine.[6][7] This reactivation allows for the breakdown of excess acetylcholine, alleviating the symptoms of poisoning.[4] It is important to note that this compound is most effective when administered shortly after organophosphate exposure, as the phosphorylated enzyme can undergo a process called "aging," where it becomes resistant to reactivation by oximes.[8]
Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
The pharmacokinetic profile of this compound is characterized by rapid distribution and renal elimination.
-
Absorption and Bioavailability: this compound is typically administered intravenously (IV) or intramuscularly (IM).[2] Intravenous administration ensures 100% bioavailability.[2] Following a 250 mg IV bolus dose, followed by a continuous infusion of 750 mg/24 hours in patients with organophosphate poisoning, plasma levels of 3.6-7.2 mg/L (10-20 micromol/L) were observed.[2] After a single intramuscular injection of 250 mg, maximum plasma concentrations of approximately 6 µg/mL are reached within 20 to 40 minutes.[2]
-
Distribution: this compound does not bind significantly to plasma proteins.[2] Its volume of distribution is approximately 0.171 L/kg, which is similar to the extracellular fluid volume.[2] In patients with organophosphate poisoning, the volume of distribution can increase to 0.32 L/kg.[2]
-
Metabolism: The available literature does not provide extensive details on the metabolism of this compound, suggesting that it is largely excreted unchanged.
-
Excretion: The primary route of elimination for obidoxime chloride is renal.[2] The unchanged drug is excreted in the urine with a half-life of about 2 hours.[2] Approximately 52% of an injected dose is eliminated within 2 hours, and 87% is eliminated within 8 hours.[2]
Toxicological Profile
Acute Toxicity
This compound exhibits a low level of intrinsic toxicity with a large therapeutic index.[9] Symptoms of overdosage in animals, observed at intravenous doses starting from 50 mg/kg body weight, include muscle weakness, motor paralysis, excitation, difficulty breathing, and respiratory paralysis.[9]
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | >2,240 | [10] |
| Rat | Oral | >4,000 | [5] |
| Mouse | Subcutaneous | 183 | [10] |
| Mouse | Intravenous | 70 | [5] |
| Rat | Intravenous | 133 | [5][10] |
| Mouse | Intraperitoneal | 150 | [5] |
| Rat | Intraperitoneal | 110 | [10] |
| Rat | Intramuscular | 158 | [11] |
Table 1: Acute Lethal Dose (LD50) of this compound in Animal Models.
In studies where this compound was administered prior to organophosphates in mice, it was shown to increase the LD50 of the toxic agents by 1.5 to 3-fold, demonstrating its protective effect.[11]
Sub-chronic Toxicity
Information on the sub-chronic toxicity of this compound is limited. In one study, rats tolerated daily intraperitoneal injections of 68 mg/kg of obidoxime chloride for 30 days without any observable negative effects on their health.[9] However, daily injections of 113 mg/kg over the same period resulted in the death of 30% of the animals, and a dose of 158 mg/kg was 100% lethal.[9] The cause of death was likely respiratory paralysis, with no organic lesions found upon examination.[9]
Chronic Toxicity, Reproductive and Developmental Toxicity, and Carcinogenicity
There is a notable lack of available data from in vivo studies on the chronic toxicity, reproductive and developmental toxicity, and carcinogenic potential of obidoxime chloride.[2]
Genotoxicity
In vitro investigations using obidoxime chloride have not shown any mutagenic properties.[9] However, comprehensive in vivo studies on its genotoxic potential are not available.[2]
Experimental Protocols
The following are generalized protocols for key toxicological studies, based on OECD guidelines, which would be applicable for the assessment of this compound.
4.1. Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD 423) This method is used to estimate the acute oral toxicity of a substance.
-
Test Animals: Typically, a small number of rats (e.g., Wistar rats), usually females, are used in a stepwise procedure.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single oral dose via gavage. The procedure uses a step-wise approach with fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category.
4.2. Sub-Chronic Oral Toxicity Study (Based on OECD 408) This study provides information on the adverse effects of repeated oral exposure to a substance for a period of 90 days.
-
Test Animals: Rodents, typically rats, are used. At least 10 males and 10 females per group are recommended.
-
Dose Groups: At least three dose levels and a concurrent control group are used.
-
Administration: The test substance is administered orally daily for 90 days, either by gavage, in the diet, or in drinking water.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross lesions in other groups.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
4.3. Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471) This in vitro assay is used to detect gene mutations.
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Method: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.
-
Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
4.4. In Vitro Mammalian Chromosomal Aberration Test (Based on OECD 473) This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes.
-
Method: Cells are exposed to the test substance at several concentrations, with and without metabolic activation.
-
Procedure: Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared and stained.
-
Endpoint: Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Interpretation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.
4.5. In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD 474) This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Test Animals: Typically mice or rats.
-
Administration: The test substance is administered to the animals, usually on one or more occasions.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.
-
Analysis: Immature (polychromatic) erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.
-
Interpretation: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates that the substance is genotoxic in vivo.
Human Toxicology and Clinical Findings
Adverse Effects
In clinical use for organophosphate poisoning, this compound is generally considered safe when administered as recommended.[12] However, some side effects have been reported, which may be difficult to distinguish from the symptoms of the poisoning itself. Reported adverse effects include:
-
Gastrointestinal: Nausea, vomiting, and abdominal pain.[13]
-
Neurological: Headache and dizziness.[4]
-
Cardiovascular: Fluctuations in blood pressure and heart rate have been observed.[13]
-
Musculoskeletal: Muscle pain.[4]
-
Allergic Reactions: Hypersensitivity reactions such as rashes and itching can occur, though they are less common.[4]
Overdosing on this compound can paradoxically lead to a further inhibition of acetylcholinesterase, potentially worsening the symptoms of poisoning.[14]
Hepatotoxicity
There have been some suggestions of a potential for liver toxicity with high doses of obidoxime. One study in humans investigated the liver toxicity of obidoxime, monitoring enzymes such as alanine transaminase and aspartate aminotransferase, but the detailed findings were not available in the abstract.[15] Another source mentions that liver damage is a potential side effect of oximes in general.[7]
Conclusion and Future Research Directions
This compound (obidoxime chloride) is an effective and relatively safe antidote for organophosphate poisoning, with a well-understood mechanism of action centered on the reactivation of inhibited acetylcholinesterase. Its pharmacokinetic profile supports its use in emergency settings. The acute toxicity of this compound is low, and it has a favorable therapeutic index.
However, this comprehensive review highlights a significant lack of data regarding its long-term toxicological effects. Foundational research is critically needed in the areas of:
-
Chronic Toxicity: To understand the potential health effects of long-term or repeated exposure.
-
Reproductive and Developmental Toxicity: To assess the safety of its use in pregnant women and its potential effects on offspring.
-
Carcinogenicity: To determine if there is any potential for cancer development with long-term exposure.
-
In Vivo Genotoxicity: To confirm the negative in vitro findings and provide a more complete picture of its genotoxic potential.
-
Hepatotoxicity: Further clinical investigation is warranted to clarify the risk of liver injury, especially at high doses or with prolonged use.
Addressing these knowledge gaps through rigorous preclinical and, where appropriate, clinical research will be essential for a more complete understanding of the toxicological profile of this compound and to further solidify its safe and effective use in the treatment of organophosphate poisoning.
References
- 1. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 2. heyl-berlin.de [heyl-berlin.de]
- 3. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 4. What is Obidoxime Chloride used for? [synapse.patsnap.com]
- 5. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
- 7. Obidoxime - Wikipedia [en.wikipedia.org]
- 8. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pillintrip.com [pillintrip.com]
- 11. Effect of this compound and P2S on the toxicity of carbamates and organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound® – Oncopharm [oncopharmegy.com]
- 13. What are the side effects of Obidoxime Chloride? [synapse.patsnap.com]
- 14. heyl-berlin.de [heyl-berlin.de]
- 15. [Studies on liver toxicity of obidoxim (this compound) in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard In Vitro Testing of Toxogonin® (Obidoxime Chloride): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxogonin®, with the active ingredient obidoxime chloride, is a critical medical countermeasure against poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2] Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine.[1][3] OP compounds inhibit AChE by forming a stable covalent bond with the enzyme's active site, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis.[3][4] this compound acts as a nucleophilic agent that breaks this bond, restoring enzyme function.[4]
These application notes provide a comprehensive overview of the standard in vitro protocols for evaluating the efficacy and safety of this compound. The protocols focus on two key aspects: the quantification of AChE reactivation and the assessment of cellular cytotoxicity. Adherence to standardized methodologies is crucial for generating reproducible and comparable data in the development and characterization of AChE reactivators.
Part 1: Efficacy Testing - Acetylcholinesterase Reactivation Assay
The primary efficacy of this compound is determined by its ability to reactivate OP-inhibited AChE. The most widely used method for this is a spectrophotometric assay developed by Ellman, which measures AChE activity in real-time.[5][6][7][8]
Principle
The Ellman assay is a two-step colorimetric method.[7] First, AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[6][9] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6][7] The rate of TNB formation is directly proportional to the AChE activity.[6] By measuring this rate in the presence of an OP inhibitor and then after the addition of this compound, the percentage of reactivation can be calculated.
Experimental Workflow: AChE Reactivation
Caption: Workflow for the in vitro AChE reactivation assay.
Detailed Protocol: AChE Reactivation Assay
Materials:
-
Source of Acetylcholinesterase (e.g., human erythrocyte ghost AChE, purified recombinant human AChE)
-
Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)
-
This compound (Obidoxime chloride)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Phosphate Buffer (pH 7.4 or 8.0)[7]
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Enzyme Inhibition:
-
In the wells of a 96-well plate, add the AChE solution.
-
Add the OP inhibitor solution to the wells containing AChE and incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to achieve >95% inhibition. Include a control group with buffer instead of the OP inhibitor to measure uninhibited enzyme activity.
-
-
Reactivation:
-
To the inhibited enzyme mixture, add various concentrations of the this compound solution. Include a control group with buffer instead of this compound to measure spontaneous reactivation.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Activity Measurement:
-
Initiate the enzymatic reaction by adding a mixture of DTNB and ATCI to all wells.
-
Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 412 nm every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of reactivation using the following formula: % Reactivation = [(V_oxime - V_inhibited) / (V_uninhibited - V_inhibited)] x 100 Where:
-
V_oxime is the rate with the oxime reactivator.
-
V_inhibited is the rate of the OP-inhibited enzyme (spontaneous reactivation).
-
V_uninhibited is the rate of the uninhibited enzyme.
-
-
Determine kinetic constants such as the reactivation rate constant (k_r) and the dissociation constant (K_D) by plotting the observed reactivation rate against the this compound concentration and fitting the data to the Michaelis-Menten equation.[10]
-
Quantitative Data: AChE Reactivation Efficacy
The efficacy of this compound is highly dependent on the specific organophosphate inhibitor.
| Organophosphate Inhibitor | Enzyme Source | This compound Conc. | Reactivation (%) | Reference |
| Paraoxon | Human AChE | 100 µM | 96.8% | [3] |
| Leptophos-oxon | Human Erythrocyte AChE | 10 µM | 31.4% | [11] |
| Leptophos-oxon | Human Erythrocyte AChE | 100 µM | >31.4% (exact value not specified) | [11] |
| Sarin | Human AChE | 100 µM | ~40% | [12] |
| VX | Human AChE | 100 µM | ~20% | [12] |
| Tabun | Human AChE | 100 µM | ~25% | [12] |
Part 2: Safety Testing - In Vitro Cytotoxicity Assays
Evaluating the potential toxicity of this compound is a crucial step in its preclinical assessment. In vitro cytotoxicity assays on relevant cell lines provide initial data on the concentration range at which the compound may cause cellular damage.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[13] A decrease in formazan production in this compound-treated cells compared to untreated controls indicates cytotoxicity.
Experimental Workflow: Cytotoxicity (MTT Assay)
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Obidoxime chloride)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells (medium only) and solvent control wells if applicable.
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reaction:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Abs_treated / Abs_control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[16][17]
-
Quantitative Data: In Vitro Cytotoxicity
Cytotoxicity can vary significantly between different cell lines.
| Cell Line | Assay | Exposure Time | IC50 (mM) | Reference |
| HepG2 (Human Hepatoma) | MTT | 24 h | > 2 to 30 (Range for various oximes) | [14] |
| SH-SY5Y (Human Neuroblastoma) | Various | Not Specified | No measurable neurotoxicity found for a similar oxime (K027) | [15] |
Note: Specific IC50 values for this compound can vary based on experimental conditions. The provided data for HepG2 cells represents a typical range observed for oxime reactivators.
Part 3: Mechanism of Action - Signaling Pathway
The primary mechanism of this compound is the direct nucleophilic attack on the phosphorus atom of the organophosphate, which is covalently bound to the serine residue in the active site of AChE. This displaces the organophosphate and regenerates the free, functional enzyme.
Caption: Mechanism of AChE inhibition and reactivation by this compound.
This direct enzymatic interaction is the core focus of in vitro efficacy testing. While some studies have investigated secondary, non-cholinesterase effects of oximes, such as direct actions on nicotinic receptors, these are not typically part of the standard testing protocol and require more specialized electrophysiological or ligand-binding assays.[3]
References
- 1. heyl-berlin.de [heyl-berlin.de]
- 2. This compound® – Oncopharm [oncopharmegy.com]
- 3. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular modeling-guided optimization of acetylcholinesterase reactivators: A proof for reactivation of covalently inhibited targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A trivalent approach for determining in vitro toxicology: Examination of oxime K027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Organophosphate Poisoning and Toxogonin® Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphates (OPs) are a class of compounds widely used as pesticides and developed as chemical warfare nerve agents.[1] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms affecting the muscarinic, nicotinic, and central nervous systems.[3][4] Severe poisoning can lead to respiratory failure, seizures, and death.[5]
The standard treatment for OP poisoning involves a combination of an antimuscarinic agent like atropine, to counteract the effects of excess acetylcholine, and an oxime, such as Toxogonin® (obidoxime chloride), to reactivate the inhibited AChE.[6][7] The development and evaluation of these and novel antidotes rely on robust and reproducible animal models that accurately mimic the pathophysiology of human OP intoxication.[8]
These application notes provide an overview of common animal models, key quantitative data, and detailed experimental protocols for studying OP poisoning and the efficacy of this compound® treatment.
Animal Models for Organophosphate Poisoning Research
The choice of animal model is critical for the translational relevance of preclinical studies. While various species have been used, rodents are the most common due to their availability and ease of handling. However, species-specific differences in metabolism, such as varying levels of detoxifying enzymes like carboxylesterases, must be considered.[6][8] Guinea pigs and nonhuman primates are considered highly appropriate models as their low levels of circulating carboxylesterases more closely resemble those in humans.[6][8]
A novel "humanized" mouse model (KIKO) has also been developed, featuring nonfunctional serum carboxylesterase and a humanized form of the AChE gene, offering a more physiologically relevant model for countermeasure development.[9][10]
Commonly Used Animal Models:
-
Mice: (e.g., Balb/c, CD-1) Frequently used for initial efficacy and toxicity screening.[11]
-
Rats: (e.g., Wistar, Sherman) Widely used for toxicological, neurobehavioral, and efficacy studies.[1][12]
-
Guinea Pigs: Preferred for their closer physiological resemblance to humans regarding OP metabolism.[2][6]
-
Nonhuman Primates: (e.g., Baboons, Rhesus monkeys) Used in advanced preclinical studies due to their high physiological similarity to humans.[8][13]
Quantitative Toxicological and Therapeutic Data
The following tables summarize key quantitative data from various animal studies. These values are essential for experimental design, including dose selection for OPs and antidotes.
Table 1: LD50 Values of Common Organophosphates in Rodents
| Organophosphate | Animal Model | Route | LD50 (mg/kg) | Reference(s) |
| Paraoxon | Rat (Wistar) | s.c. | 0.33 | [12][14] |
| Dichlorvos | Rat (Sherman, female) | Oral | 50 | [15] |
| Dichlorvos | Rat (Fisher, male) | Oral | 97.5 | [15] |
| Dichlorvos | Rat | Oral | 57 - 108 | [16] |
| Dichlorvos | Rat | Dermal | 210 | [16] |
| Dichlorvos | Mouse (CD-1, female) | Oral | 133 | [15][17] |
| Dichlorvos | Mouse (CD-1, male) | Oral | 139 | [15][17] |
| Azinphos-methyl | Rat | Oral | 5 | [10] |
| Malathion | Rat | Oral | 885 | [18] |
| Parathion | Rat | Oral | 3 | [10] |
LD50 (Median Lethal Dose) is the dose required to kill half the members of a tested population. s.c. = subcutaneous
Table 2: Dosages of this compound® (Obidoxime) and Atropine in Animal Studies
| Antidote | Animal Model | Organophosphate | Antidote Dose | Route | Outcome / Finding | Reference(s) |
| Obidoxime | Rat | Paraoxon | 22 mg/kg | i.m. | Successfully reactivated AChE in brain and diaphragm. | [1] |
| Obidoxime | Rat | Chlorfenvinphos | 50 mg/kg | i.p. | Used in combination therapy to monitor AChE reactivation. | [8] |
| Obidoxime | Rat | Tabun | N/A (LD50 determination) | i.p. | LD50 of obidoxime is 177 mg/kg. | [19] |
| Atropine | Rat | Paraoxon | 10 mg/kg | i.m. | Protective Ratio of 2.73 against paraoxon. | [12][14] |
| Atropine | Mouse | Paraoxon | 4 mg/kg | Oral Gavage | Improved survival, especially in combination with an oxime. | [11] |
| Atropine | Dogs/Cats | General OP | 0.2 - 2 mg/kg | To effect | Standard veterinary treatment to block muscarinic effects. | [18] |
| Obidoxime + Atropine | Guinea Pig | VX (nerve agent) | Co-formulation | i.m. | Significantly improved survival rate and AChE activity. | [2][6] |
i.m. = intramuscular; i.p. = intraperitoneal
Signaling Pathways and Experimental Workflows
Organophosphate Poisoning Signaling Pathway
Organophosphates exert their primary toxic effect by inhibiting acetylcholinesterase (AChE) at cholinergic synapses. This leads to the accumulation of acetylcholine (ACh) and subsequent overstimulation of muscarinic and nicotinic receptors, causing a cascade of physiological effects.
This compound® (Obidoxime) Mechanism of Action
This compound® is a nucleophilic agent that functions as an AChE reactivator. It binds to the OP-inhibited enzyme and removes the phosphoryl group from the serine residue in the active site, thereby restoring the enzyme's function.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics and efficacy of atropine sulfate/obidoxime chloride co-formulation against VX in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparing a rat brain tissue samples for acetylcholinesterase activity measurement - the MM method | Scripta Medica [aseestant.ceon.rs]
- 4. Mouse Model for Assessing the Subchronic Toxicity of Organophosphate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholine content in the brain of rats treated with paraoxon and obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.tno.nl [publications.tno.nl]
- 7. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. mdpi.com [mdpi.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Oral treatment of organophosphate poisoning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 13. Determination of therapeutic doses of bisquaternary oximes in large animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dichlorvos toxicity: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 19. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
Application Notes and Protocols for Determining Appropriate Toxogonin (Obidoxime) Dosage for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxogonin, with the active ingredient obidoxime chloride, is a critical acetylcholinesterase (AChE) reactivator used as an antidote in organophosphate (OP) poisoning. Organophosphates, found in pesticides and nerve agents, exert their toxic effects by inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of the nervous system. Obidoxime works by cleaving the bond between the organophosphate and the serine residue in the active site of AChE, thereby restoring the enzyme's function.
These application notes provide essential data and protocols for researchers utilizing rodent models to study the efficacy and safety of this compound. The information compiled herein is intended to guide the determination of appropriate dosages for toxicological and efficacy studies.
Data Presentation: Quantitative Toxicity and Efficacy Data
The following tables summarize the available quantitative data for obidoxime in rats and mice. It is crucial to note that LD50 values can vary based on the specific strain, age, and sex of the animals, as well as the experimental conditions.
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat | Intramuscular (i.m.) | ~200 | [1] |
| Intraperitoneal (i.p.) | 177 | [2][3] | |
| Mouse | Intramuscular (i.m.) | 175.4 | [4] |
Table 1: Lethal Dose 50 (LD50) of Obidoxime in Rodents. This table provides the dose of obidoxime that is lethal to 50% of the tested animal population.
| Species | Organophosphate | Obidoxime Dosage (mg/kg) | Route of Administration | Outcome | Reference(s) |
| Rat | Paraoxon | 38 | Intranasal | Reduced seizure activity and neurodegeneration | [5] |
| Sarin | 50 | Intravenous (i.v.) | Stabilized mean arterial blood pressure (with atropine) | [6] | |
| Chlorfenvinphos | 50 | Intraperitoneal (i.p.) | Effective reactivation of AChE | [7] | |
| Mouse | Various OPs | 80 | Intraperitoneal (i.p.) | Increased the LD50 of the organophosphates by 1.5-3 fold | |
| Tabun | 10.5 | Not specified | Reduced tabun-induced lethality |
Table 2: Therapeutic/Effective Doses of Obidoxime in Rodent Models of Organophosphate Poisoning. This table outlines dosages of obidoxime that have demonstrated therapeutic efficacy in counteracting organophosphate toxicity.
Experimental Protocols
The following are generalized protocols for conducting toxicity and efficacy studies of obidoxime in rodent models. These should be adapted based on specific research questions and institutional guidelines.
Protocol 1: Determination of Acute Toxicity (LD50)
Objective: To determine the median lethal dose (LD50) of obidoxime in a specific rodent species and route of administration.
Materials:
-
Obidoxime chloride
-
Sterile, pyrogen-free isotonic saline or phosphate-buffered saline (PBS)
-
Appropriate number of healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice), divided into dose groups and a control group.
-
Syringes and needles appropriate for the chosen route of administration.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of obidoxime chloride in sterile saline or PBS.[5] Perform serial dilutions to create a range of desired concentrations. The final volume for injection should be kept minimal (e.g., 0.1-0.5 mL for mice, 0.5-2.0 mL for rats).
-
Dose Administration: Administer a single dose of obidoxime to each animal according to its assigned dose group via the chosen route (e.g., intraperitoneal, intramuscular, intravenous, or oral). The control group receives an equivalent volume of the vehicle.
-
Observation: Continuously observe the animals for the first few hours post-administration and then periodically (e.g., at 4, 8, 12, and 24 hours) for up to 14 days.
-
Data Collection: Record the number of mortalities in each group at each observation point. Note any clinical signs of toxicity, such as convulsions, tremors, changes in activity, etc.
-
LD50 Calculation: Utilize a recognized statistical method (e.g., probit analysis) to calculate the LD50 value and its 95% confidence intervals from the mortality data.
Protocol 2: Evaluation of Therapeutic Efficacy against Organophosphate Poisoning
Objective: To assess the protective effect of obidoxime against the toxicity of a specific organophosphate.
Materials:
-
Obidoxime chloride
-
Organophosphate (e.g., paraoxon, diisopropylfluorophosphate - DFP)
-
Atropine sulfate (as an adjunct therapy)
-
Sterile, pyrogen-free isotonic saline or PBS
-
Healthy, young adult rodents
-
Syringes and needles
Procedure:
-
Animal Acclimation and Grouping: Acclimate animals and divide them into at least four groups:
-
Group 1: Vehicle control
-
Group 2: Organophosphate only
-
Group 3: Organophosphate + Atropine + Obidoxime
-
Group 4: Obidoxime only (to assess any intrinsic effects)
-
-
Organophosphate Challenge: Administer a predetermined dose of the organophosphate (e.g., a dose expected to cause a specific level of toxicity or mortality, such as LD50 or LD70) to the animals in Groups 2 and 3.
-
Antidote Administration:
-
Post-treatment: At a specified time after the organophosphate challenge (e.g., 1, 5, or 15 minutes), administer atropine followed by obidoxime to Group 3.[5] The dose of obidoxime should be based on preliminary studies or published data (see Table 2).
-
Pre-treatment: In some study designs, obidoxime may be administered prior to the organophosphate challenge to assess its prophylactic potential.
-
-
Observation and Data Collection: Monitor the animals closely for signs of organophosphate toxicity (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis - SLUDGE syndrome, tremors, convulsions) and survival over a defined period (e.g., 24 or 48 hours).
-
Biochemical Analysis (Optional): At the end of the observation period, or at predetermined time points, blood and tissue samples (e.g., brain, diaphragm) can be collected to measure acetylcholinesterase activity using methods like the Ellman assay.[5]
-
Data Analysis: Compare the survival rates, severity of clinical signs, and AChE activity between the different groups to determine the therapeutic efficacy of obidoxime.
Mandatory Visualizations
Signaling Pathway of Organophosphate Poisoning and Obidoxime Reactivation
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Experimental Workflow for Efficacy Studies
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 3. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intranasal Delivery of Obidoxime to the Brain Prevents Mortality and CNS Damage from Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Application Notes and Protocols for the HPLC Analysis of Toxogonin (Obidoxime)
This document provides detailed application notes and protocols for the quantitative analysis of Toxogonin (obidoxime chloride) using High-Performance Liquid Chromatography (HPLC). These methods are suitable for researchers, scientists, and professionals involved in drug development, pharmacokinetic studies, and toxicological analysis.
Introduction
This compound, also known as obidoxime, is a critical antidote used in the treatment of organophosphate poisoning. It functions by reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphorus compounds. Accurate and reliable quantification of obidoxime in biological matrices and pharmaceutical formulations is essential for therapeutic drug monitoring, stability testing, and quality control. HPLC is a powerful analytical technique widely employed for this purpose, offering high sensitivity, specificity, and reproducibility.
This document outlines various HPLC methods coupled with UV or Diode Array Detection (DAD) for the analysis of obidoxime. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate the implementation of these methods in a laboratory setting.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound analysis.
Table 1: HPLC Method Parameters for Obidoxime Analysis
| Parameter | Method 1: Simultaneous Analysis in Human Plasma[1] | Method 2: Analysis in Rat Plasma[2] | Method 3: Analysis in Urine[3] |
| HPLC Column | Atlantis T3 (150 x 2.1 mm I.D., 3 µm) | Octadecyl silica stationary phase | 5 µm reversed-phase column (125x4 mm) |
| Mobile Phase | Not specified in abstract | 24% acetonitrile, 5 mM sodium octanesulfonate, 5 mM tetramethylammonium chloride (pH 2.3) | Methanol, 1-heptane sulfonic acid, tetrabutylammonium phosphate |
| Detection | Diode-Array Detection (DAD) | UV Detection | Spectrophotometrically at 288 nm |
| Total Run Time | 15 min | Not specified | Not specified |
Table 2: Method Validation Data for Obidoxime Analysis
| Parameter | Method 1: Simultaneous Analysis in Human Plasma[1] | Method 3: Analysis in Urine[3] |
| Linearity Range | 0.12 to 120 µg/mL | 1 to 1000 µM |
| Intra-day Precision (CV%) | 0.5% - 4.4% | < 4% |
| Inter-day Precision (CV%) | 0.4% - 2.2% | < 4% |
| Intra-day Accuracy | 91.7% - 98.6% | Not specified |
| Inter-day Accuracy | 89.4% - 97.4% | 95.9% (in the LOQ range) |
| Limit of Detection (LOD) | Not specified | 0.5 µM |
| Limit of Quantification (LOQ) | 0.12 µg/mL | 1 µM |
| Recovery | 94.2% - 101.0% | Not specified |
Experimental Protocols
Protocol 1: Simultaneous HPLC-DAD Analysis of Obidoxime, Pralidoxime, and HI-6 in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of three medically relevant oximes in human plasma.[1]
1. Materials and Reagents:
-
Obidoxime chloride reference standard
-
Acetonitrile (HPLC grade)
-
Zinc sulfate solution (5% w/v, aqueous)
-
Human plasma (blank)
-
Water (ultrapure)
2. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Atlantis T3 column (150 x 2.1 mm I.D., 3 µm)
-
Autosampler capable of maintaining 15°C
3. Sample Preparation (Protein Precipitation):
-
To a microcentrifuge tube, add 100 µL of human plasma.
-
Add 50 µL of 5% (w/v) aqueous zinc sulfate solution.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Conditions:
-
Column: Atlantis T3 (150 x 2.1 mm I.D., 3 µm)
-
Mobile Phase: A suitable gradient of aqueous and organic phases should be developed.
-
Flow Rate: To be optimized for the specific system.
-
Injection Volume: To be optimized.
-
Column Temperature: Ambient or controlled.
-
Detection: DAD, monitor at a wavelength appropriate for obidoxime (e.g., 288 nm[3]).
-
Autosampler Temperature: 15°C
5. Stability:
-
Processed samples are reported to be stable for at least 12 hours in the autosampler at 15°C.[1]
-
Obidoxime in human plasma is stable for at least four freeze-thaw cycles.[1]
Protocol 2: HPLC-UV Analysis of Obidoxime in Rat Plasma
This protocol is adapted from a study determining the concentration of obidoxime in rat plasma.[2]
1. Materials and Reagents:
-
Obidoxime chloride reference standard
-
Acetonitrile (HPLC grade)
-
Sodium octanesulfonate
-
Tetramethylammonium chloride
-
Phosphoric acid or similar to adjust pH
-
Rat plasma (blank)
-
Water (ultrapure)
2. Instrumentation:
-
HPLC system with a UV detector
-
Octadecyl silica (C18) column
3. Sample Preparation:
-
A suitable protein precipitation or extraction method should be employed. For example, precipitation with trichloroacetic acid has been used for plasma samples in similar analyses.[2]
4. HPLC Conditions:
-
Column: Octadecyl silica (C18) stationary phase
-
Mobile Phase: A mixture of 24% acetonitrile in an aqueous solution containing 5 mM sodium octanesulfonate and 5 mM tetramethylammonium chloride. Adjust the pH to 2.3.
-
Flow Rate: To be optimized (typically 1.0 mL/min for a standard 4.6 mm ID column).
-
Injection Volume: To be optimized.
-
Detection: UV detector, wavelength to be optimized for obidoxime.
Protocol 3: Reversed-Phase HPLC Analysis of Obidoxime in Urine
This protocol is based on a method developed for determining obidoxime in the urine of organophosphate-poisoned patients.[3]
1. Materials and Reagents:
-
Obidoxime chloride reference standard
-
HI-6 (as internal standard)
-
Methanol (HPLC grade)
-
1-Heptane sulfonic acid
-
Tetrabutylammonium phosphate
-
Urine (blank)
-
Water (ultrapure)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase column (125x4 mm, 5 µm)
3. Sample Preparation:
-
Urine samples may require dilution and/or filtration prior to injection. The use of an internal standard (HI-6) is recommended.
4. HPLC Conditions:
-
Column: Reversed-phase column (125x4 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and an aqueous solution containing 1-heptane sulfonic acid and tetrabutylammonium phosphate. The exact composition and pH should be optimized.
-
Flow Rate: To be optimized.
-
Injection Volume: To be optimized.
-
Detection: UV at 288 nm.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound.
Caption: Workflow for Human Plasma Sample Preparation and HPLC Analysis.
Caption: General Logical Workflow for this compound HPLC Analysis.
References
- 1. A novel high-performance liquid chromatography with diode array detector method for the simultaneous quantification of the enzyme-reactivating oximes obidoxime, pralidoxime, and HI-6 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-dependent changes in concentration of two clinically used acetylcholinesterase reactivators (HI-6 and obidoxime) in rat plasma determined by HPLC techniques after in vivo administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Acetylcholinesterase Reactivation by Toxogonin In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus (OP) compounds, found in pesticides and nerve agents, are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme for the proper functioning of the nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal.[3] Toxogonin (obidoxime) is an oxime-based compound designed to reactivate OP-inhibited AChE, thereby restoring its normal function.[3][4] Accurate in vitro measurement of AChE reactivation by compounds like this compound is crucial for the development of effective antidotes and for understanding their mechanism of action.
This document provides detailed application notes and protocols for the in vitro determination of AChE reactivation by this compound, primarily focusing on the widely used Ellman's method.[5][6]
Principle of the Assay
The measurement of AChE reactivation by this compound in vitro typically involves a three-step process:
-
Inhibition: Purified AChE is first inhibited by an organophosphorus compound.
-
Reactivation: The inhibited AChE is then incubated with this compound to facilitate the reactivation of the enzyme.
-
Activity Measurement: The restored AChE activity is quantified using a chromogenic substrate.
The most common method for measuring AChE activity is the Ellman's assay.[6][7] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE, which produces thiocholine.[8] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[6][7] The rate of color formation is directly proportional to the AChE activity.[6]
Data Presentation
The efficacy of this compound in reactivating AChE inhibited by various organophosphates has been documented in several in vitro studies. The following table summarizes key quantitative data from the literature.
| Organophosphate Inhibitor | AChE Source | This compound Concentration | Reactivation Efficacy (%) | Reference |
| Paraoxon | Human | 100 µM | 96.8 | [1] |
| Paraoxon | Human | - | 86 (Trimedoxime) | [9] |
| Leptophos-oxon | Human | 10 µM | 31.4 | [10] |
| Leptophos-oxon | Human | 100 µM | 50.3 | [10] |
| Methamidophos | Human | 10 µM | > maximum reactivation at 10⁻⁵ M | [9] |
| Sarin | Eel | 0.30 µM | 33 | [11] |
| VX | Rat Brain | - | Less potent than other oximes | [1] |
| Tabun | Rat Brain | - | More effective than other oximes | [1] |
Experimental Protocols
Protocol 1: In Vitro Measurement of AChE Reactivation by this compound using Ellman's Method
This protocol describes the steps to determine the percentage of reactivation of OP-inhibited AChE by this compound.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound (Obidoxime chloride)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE, the OP inhibitor, this compound, DTNB, and ATCI in phosphate buffer. The final concentrations will depend on the specific experimental design but typical ranges are provided in the plate setup.
-
-
Inhibition of AChE:
-
In a microcentrifuge tube, incubate the AChE solution with the OP inhibitor for a specific period (e.g., 30 minutes) to achieve a high degree of inhibition (typically >95%). The concentration of the OP inhibitor should be determined empirically.
-
-
Reactivation Step:
-
Add the this compound solution to the inhibited AChE mixture. Incubate for a defined time (e.g., 10-30 minutes) to allow for reactivation.
-
-
Measurement of AChE Activity:
-
Set up the 96-well plate as described in the table below.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) using a microplate reader.
-
Plate Setup (per well):
| Well Type | Reagent | Volume (µL) |
| Blank | Phosphate Buffer | 180 |
| DTNB | 10 | |
| ATCI | 10 | |
| Control (100% Activity) | Phosphate Buffer | 170 |
| AChE Solution | 10 | |
| DTNB | 10 | |
| ATCI | 10 | |
| Inhibited AChE | Phosphate Buffer | 170 |
| Inhibited AChE Solution | 10 | |
| DTNB | 10 | |
| ATCI | 10 | |
| Reactivated AChE | Phosphate Buffer | 160 |
| Inhibited AChE Solution | 10 | |
| This compound Solution | 10 | |
| DTNB | 10 | |
| ATCI | 10 |
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Subtract the rate of the blank from all other rates.
-
The percentage of reactivation can be calculated using the following formula:
% Reactivation = [(Rate of Reactivated AChE - Rate of Inhibited AChE) / (Rate of Control AChE - Rate of Inhibited AChE)] * 100
Mandatory Visualizations
Signaling Pathway of AChE Inhibition and Reactivation
Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.
Experimental Workflow for Measuring AChE Reactivation
Caption: A simplified workflow for the in vitro measurement of AChE reactivation.
Logical Relationship in Ellman's Assay
Caption: The reaction cascade in the Ellman's assay for measuring AChE activity.
References
- 1. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
- 4. heyl-berlin.de [heyl-berlin.de]
- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxime-induced reactivation of acetylcholinesterase inhibited by organophosphinates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Toxogonin® (Obidoxime Chloride) in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Toxogonin® (obidoxime chloride), a critical cholinesterase reactivator, in various experimental animal models. This document is intended to guide researchers in designing and executing studies related to organophosphate (OP) poisoning and its treatment.
Introduction
This compound® (obidoxime chloride) is a pyridinium oxime used as an antidote to poisoning by organophosphorus compounds, including pesticides and nerve agents. Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system, which has been inhibited by organophosphates.[1][2] The intravenous route is the preferred method of administration in clinical and experimental settings to ensure rapid bioavailability.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for the intravenous and intraperitoneal administration of this compound® in various species. It is crucial to note that optimal dosages and administration rates can vary significantly depending on the specific organophosphate, the severity of poisoning, and the animal model used.
Table 1: Intravenous Administration Data for this compound® (Obidoxime Chloride)
| Species | Dosage | Administration Protocol | Application | Reference(s) |
| Human (clinical reference) | 250 mg initial bolus, followed by 750 mg/24h continuous infusion | Slow IV injection for the bolus, followed by a continuous infusion. | Treatment of organophosphate poisoning. | [3][4][5][6][7][8] |
| Children (clinical reference) | 4–8 mg/kg initial dose, followed by 10 mg/kg/day continuous infusion | Slow IV injection for the initial dose, followed by a continuous infusion. | Treatment of organophosphate poisoning. | [3][5] |
| Rat | Symptoms of overdosage starting at 50 mg/kg | Intravenous injection. | Toxicity study. | [4] |
| Mouse | LD50: 7300 ng/kg (Note: This value appears unusually low and should be interpreted with caution) | Intravenous injection. | Acute toxicity study. | [9] |
| Guinea Pig | Not specified in detail for IV, but used in combination with atropine against VX nerve agent. | Intravenous injection. | Nerve agent poisoning treatment studies. | [10][11][12][13] |
| Rabbit | A general model for continuous IV infusion suggests rates of 3-6 ml/h. | Peripherally inserted central catheter (PICC) for continuous infusion. | Pharmacokinetic/pharmacodynamic modeling. | [14][15] |
Table 2: Intraperitoneal Administration Data for this compound® (Obidoxime Chloride)
| Species | Dosage | Administration Protocol | Application | Reference(s) |
| Rat | 50 mg/kg | Intraperitoneal injection, often in combination with atropine and diazepam. | Reactivation of chlorfenvinphos-inhibited acetylcholinesterase. | [16] |
| Rat | LD50: 177 mg/kg | Intraperitoneal injection. | Acute toxicity study. | [17] |
| Mouse | 80 mg/kg | Intraperitoneal injection, 15 minutes prior to organophosphate administration. | Reduction of organophosphate toxicity. | [18] |
Experimental Protocols
General Preparation of this compound® for Intravenous Administration
Materials:
-
This compound® (obidoxime chloride) powder or sterile solution (e.g., 250 mg/ml ampoule).
-
Sterile, pyrogen-free diluent for injection (e.g., 0.9% Sodium Chloride, Sterile Water for Injection, or 5% Glucose solution).[3]
-
Sterile syringes and needles of appropriate gauge for the animal model.
-
Sterile vials or infusion bags.
Procedure:
-
Calculate the required dose of this compound® based on the animal's body weight and the desired dosage (mg/kg).
-
If using a powder form, aseptically reconstitute it with a suitable volume of sterile diluent to achieve the desired concentration. Ensure complete dissolution.
-
If using a concentrated sterile solution, draw the calculated volume and dilute it further in a larger volume of sterile diluent for infusion to prevent irritation at the injection site.[3] this compound® (250 mg) is compatible with 250 ml of 5% glucose solution or physiological saline for up to 24 hours.[3]
-
Visually inspect the final solution for any particulate matter or discoloration before administration.
-
All preparations should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.
Intravenous Bolus Injection Protocol (General)
This protocol provides a general guideline for a single intravenous bolus injection. Specific volumes and rates should be adjusted based on the animal model and experimental design.
Procedure:
-
Properly restrain the animal. The choice of restraint method will depend on the species and institutional guidelines.
-
Select an appropriate vein for injection (e.g., lateral tail vein in mice and rats, marginal ear vein in rabbits, saphenous or cephalic vein in guinea pigs).
-
Prepare the injection site by gently cleaning it with an appropriate antiseptic.
-
Insert the needle, bevel up, into the vein. Successful entry is often indicated by a "flash" of blood in the needle hub.
-
Administer the prepared this compound® solution slowly over a period of 1-2 minutes. Rapid injection may cause adverse effects.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
Continuous Intravenous Infusion Protocol (Adapted from Human Clinical Protocol)
This protocol is an adaptation of the human clinical protocol and should be optimized for the specific animal model. The use of an infusion pump is highly recommended for accurate and consistent delivery.
Procedure:
-
Surgically implant a catheter into a major blood vessel (e.g., jugular or femoral vein) under anesthesia, following established and ethically approved surgical procedures. Allow for an appropriate recovery period.
-
Alternatively, for shorter-term infusions, a peripherally inserted central catheter (PICC) may be used, for example, in the marginal ear vein of a rabbit.[14][15]
-
Prepare the this compound® solution for infusion as described in section 3.1. The concentration should be adjusted to deliver the desired dose over the specified time at a suitable infusion rate for the animal.
-
Connect the catheter to an infusion pump containing the this compound® solution.
-
Administer an initial intravenous bolus dose over a few minutes, if required by the experimental design.
-
Start the continuous infusion at the calculated rate. For example, a rate of 3-6 ml/h has been described in a rabbit model for continuous infusion.[14][15]
-
Monitor the animal regularly for the duration of the infusion for any signs of distress or adverse reactions. Ensure the catheter remains patent and the infusion is proceeding as planned.
Mechanism of Action and Signaling Pathway
The primary therapeutic effect of this compound® is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds.
Mechanism:
-
Inhibition of AChE: Organophosphates phosphorylate the serine residue in the active site of AChE, forming a stable covalent bond. This inactivates the enzyme.
-
Accumulation of Acetylcholine: With AChE inhibited, the neurotransmitter acetylcholine (ACh) accumulates in the synaptic cleft, leading to overstimulation of cholinergic receptors and the clinical signs of OP poisoning.
-
Reactivation by this compound®: The oxime group of this compound® acts as a strong nucleophile. It attacks the phosphorus atom of the organophosphate that is bound to the AChE active site.[1]
-
Formation of a Phosphorylated Oxime: This nucleophilic attack results in the cleavage of the bond between the organophosphate and the serine residue of AChE, thereby regenerating the active enzyme. The organophosphate is transferred to the oxime, forming a phosphorylated oxime complex.[19]
-
Detoxification: The phosphorylated oxime is then eliminated from the body.
The following diagram illustrates the workflow of organophosphate poisoning and the therapeutic intervention with this compound®.
Caption: Workflow of AChE inhibition by organophosphates and reactivation by this compound®.
The following diagram illustrates the chemical mechanism of acetylcholinesterase reactivation by obidoxime.
Caption: Chemical mechanism of acetylcholinesterase reactivation by obidoxime.
Safety and Toxicological Considerations
-
Toxicity: Symptoms of overdosage in animals, observed at intravenous doses starting from 50 mg/kg, include muscle weakness, paralysis, excitation, and respiratory distress.[4] Daily intraperitoneal injections of 113 mg/kg in rats for 30 days resulted in 30% mortality, while 158 mg/kg led to 100% mortality.[3]
-
Route of Administration: Intravenous injection should be performed carefully to avoid intra-arterial administration, which has been associated with irritation in animal studies.[3]
-
Contraindications: The efficacy of this compound® can be limited if administered too long after organophosphate exposure, as the inhibited acetylcholinesterase can undergo a process called "aging," rendering it resistant to reactivation.[20]
Conclusion
The intravenous administration of this compound® is a critical intervention in experimental models of organophosphate poisoning. The protocols and data presented in these application notes provide a foundation for researchers to develop and conduct studies aimed at further understanding the efficacy and pharmacokinetics of this important antidote. It is imperative that all procedures are carried out in accordance with institutional animal care and use committee (IACUC) guidelines and with careful consideration of the specific experimental objectives.
References
- 1. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
- 2. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. heyl-berlin.de [heyl-berlin.de]
- 4. heyl-berlin.de [heyl-berlin.de]
- 5. This compound® – Oncopharm [oncopharmegy.com]
- 6. Obidoxime in acute organophosphate poisoning: 1 - clinical effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of obidoxime in organophosphate poisoning associated with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Treatment of Nerve Agent Poisoning - JMVH [jmvh.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. A Rabbit Model for Prolonged Continuous Intravenous Infusion Via a Peripherally Inserted Central Catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 18. Effect of this compound and P2S on the toxicity of carbamates and organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Toxicology of Nerve Agents with Toxogonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphorus nerve agents, such as sarin (GB), tabun (GA), soman (GD), and VX, represent a significant threat due to their extreme toxicity. These agents exert their effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms such as convulsions, respiratory distress, and ultimately, death.[1][2]
Toxogonin (obidoxime chloride) is a pyridinium oxime that serves as a crucial component of post-exposure therapy for nerve agent poisoning.[1] Its primary mechanism of action is the reactivation of phosphylated AChE, thereby restoring normal synaptic function. These application notes provide a detailed overview of the use of this compound in toxicological research of specific nerve agents, including quantitative data on its efficacy and comprehensive experimental protocols.
Mechanism of Action
Nerve agents covalently bind to the serine residue in the active site of AChE, rendering the enzyme non-functional.[1][2] this compound acts as a nucleophilic agent, attacking the phosphorus atom of the nerve agent-AChE conjugate. This action cleaves the bond between the nerve agent and the enzyme, regenerating active AChE and detaching a phosphonylated oxime.[1] The standard treatment for nerve agent poisoning typically involves the administration of an anticholinergic agent like atropine to block the effects of excess acetylcholine, an anticonvulsant such as diazepam to control seizures, and an oxime like this compound to reactivate AChE.[1]
Quantitative Data Presentation
The efficacy of this compound varies depending on the specific nerve agent. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Human Acetylcholinesterase by Obidoxime (this compound)
| Nerve Agent | Enzyme Source | Second-Order Reactivation Rate Constant (kr2) [M-1min-1] | Reference |
| Sarin (GB) | Human Brain | 1.1 x 105 | [3] |
| Tabun (GA) | Human Brain | 1.8 x 104 | [3] |
| VX | Human Brain | 1.6 x 105 | [3] |
| Soman (GD) | Human Striated Muscle | Ineffective | [4] |
Note: The efficacy of obidoxime against soman is negligible due to the rapid "aging" of the soman-AChE complex, a chemical modification that prevents reactivation.[5]
Table 2: In Vivo Therapeutic Efficacy of Obidoxime (this compound) in Combination with Atropine Against Nerve Agent Poisoning in Mice
| Nerve Agent | Administration Route | Antidote Dosage (i.m.) | Protective Ratio (PR)a | Reference |
| Sarin (GB) | i.m. | Obidoxime (5.8 mg/kg) + Atropine (10 mg/kg) | 1.45 | [6] |
| Tabun (GA) | i.m. | Obidoxime (2.3 mg/kg) + Atropine | Not explicitly stated, but obidoxime was found to be effective. | [7] |
| VX | Not available | Not available | Not available | |
| Soman (GD) | i.m. | Obidoxime + Atropine | Ineffective | [8] |
a Protective Ratio (PR) is calculated as the LD50 of the nerve agent in treated animals divided by the LD50 in untreated animals. A higher PR indicates greater therapeutic efficacy.
Experimental Protocols
In Vitro Acetylcholinesterase Reactivation Assay
This protocol describes the determination of the reactivation rate of nerve agent-inhibited AChE by this compound using the Ellman's method.
Materials:
-
Purified acetylcholinesterase (e.g., from human erythrocytes or brain tissue)
-
Specific nerve agent (e.g., Sarin, Tabun, VX)
-
This compound (Obidoxime chloride)
-
Phosphate buffer (0.1 M, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to provide a linear reaction rate.
-
Inhibition Step:
-
Incubate a known concentration of AChE with the specific nerve agent in phosphate buffer for a predetermined time (e.g., 30 minutes) to achieve >95% inhibition. The concentration of the nerve agent will need to be optimized for each agent.
-
A control sample with AChE and buffer (no nerve agent) should be run in parallel.
-
-
Reactivation Step:
-
To the inhibited enzyme solution, add various concentrations of this compound.
-
Incubate for different time intervals (e.g., 2, 5, 10, 20, 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Measurement of AChE Activity (Ellman's Method):
-
In a 96-well plate or cuvettes, add the following in order:
-
Phosphate buffer
-
DTNB solution (final concentration ~0.33 mM)
-
The enzyme solution (from the reactivation step)
-
-
Initiate the reaction by adding ATCI solution (final concentration ~0.5 mM).
-
Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes). The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each sample.
-
Determine the percentage of reactivation for each this compound concentration and time point relative to the uninhibited control.
-
The second-order reactivation rate constant (kr2) can be calculated from the slope of the plot of the pseudo-first-order rate constant (kobs) versus the oxime concentration.
-
In Vivo Therapeutic Efficacy Study (Mouse Model)
This protocol outlines the procedure for determining the protective ratio of this compound against nerve agent poisoning in a mouse model.
Materials:
-
Male albino mice (e.g., Swiss or CD-1)
-
Specific nerve agent (e.g., Sarin, Tabun)
-
This compound (Obidoxime chloride)
-
Atropine sulfate
-
Saline solution (0.9% NaCl)
-
Syringes and needles for injection (intramuscular, i.m.)
Procedure:
-
LD50 Determination of the Nerve Agent:
-
Administer the nerve agent via the desired route (e.g., i.m.) to several groups of mice at different doses.
-
Observe the animals for 24 hours and record mortality.
-
Calculate the LD50 value (the dose that is lethal to 50% of the animals) using a statistical method such as probit analysis.
-
-
Antidotal Efficacy Assessment:
-
Challenge groups of mice with various doses of the nerve agent (typically multiples of the predetermined LD50).
-
One minute after the nerve agent challenge, administer the antidotal treatment (e.g., a combination of this compound and atropine) via i.m. injection.[6] A control group receives the nerve agent followed by a saline injection.
-
The doses of this compound and atropine should be based on previous studies or a dose-ranging study to determine a therapeutically relevant and non-toxic dose.[6]
-
-
Observation and Data Collection:
-
Observe the animals for 24 hours for signs of toxicity and mortality.
-
-
Data Analysis:
-
Calculate the LD50 of the nerve agent in the presence of the antidotal treatment.
-
The Protective Ratio (PR) is calculated as: PR = LD50 (treated) / LD50 (untreated)
-
Visualizations
Caption: Signaling pathway of nerve agent toxicity and the mechanism of this compound action.
Caption: Experimental workflow for in vitro AChE reactivation assay.
References
- 1. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular modeling-guided optimization of acetylcholinesterase reactivators: A proof for reactivation of covalently inhibited targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro oxime-induced reactivation of various molecular forms of soman-inhibited acetylcholinesterase in striated muscle from rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antidotal effect of combinations obidoxime/HI-6 and memantine in mice poisoned with soman, dichlorvos or heptenophos] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Experimental End Point on the Therapeutic Efficacy of Essential and Additional Antidotes in Organophosphorus Nerve Agent-Intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of currently used antidotes in soman-poisoned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Toxogonin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxogonin® (Obidoxime chloride) is an oxime used as an antidote to organophosphate poisoning, where it functions by reactivating inhibited acetylcholinesterase (AChE). While its therapeutic action is well-documented, understanding its potential cytotoxicity is crucial for assessing its safety profile and for the development of new, safer AChE reactivators. At therapeutic concentrations, obidoxime is generally considered safe; however, at higher concentrations or with prolonged exposure, it may exhibit cytotoxic effects. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro cytotoxicity of this compound using common cell-based assays.
Core Concepts in this compound Cytotoxicity Evaluation
The cytotoxic potential of this compound can be assessed by examining its effects on various cellular parameters, including:
-
Cell Viability: The overall health and metabolic activity of a cell population.
-
Cell Membrane Integrity: The ability of the cell membrane to remain intact, preventing the leakage of intracellular components.
-
Apoptosis: A programmed and controlled process of cell death.
-
Cell Cycle Progression: The series of events that take place in a cell leading to its division and duplication of its DNA.
This document outlines protocols for the MTT assay (cell viability), LDH release assay (membrane integrity), Caspase-3/7 assay (apoptosis), and cell cycle analysis by flow cytometry.
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | Incubation Time (hours) | IC50 (mM) | Reference |
| HepG2 (Human Hepatoma) | MTT | 24 | > 10 | Hypothetical Data |
| SH-SY5Y (Human Neuroblastoma) | MTT | 24 | 7.5 | Hypothetical Data |
| A549 (Human Lung Carcinoma) | MTT | 48 | 5.2 | Hypothetical Data |
| L929 (Mouse Fibroblast) | LDH | 24 | 8.1 | Hypothetical Data |
| Jurkat (Human T-lymphocyte) | Caspase-3/7 | 12 | 6.8 | Hypothetical Data |
Note: The data presented in this table is illustrative and intended for guidance. Actual IC50 values should be determined experimentally.
Table 2: Summary of this compound Effects on Cell Cycle Distribution in SH-SY5Y Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Sub-G1 (Apoptosis) |
| Vehicle Control | 65% | 20% | 15% | <2% |
| This compound (2.5 mM) | 68% | 18% | 14% | 5% |
| This compound (5.0 mM) | 72% | 15% | 13% | 15% |
| This compound (10.0 mM) | 75% | 10% | 15% | 25% |
Note: This data is hypothetical and illustrates a potential trend of G0/G1 arrest and increased apoptosis with increasing concentrations of this compound.
Experimental Protocols & Visualizations
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (medium with the same solvent concentration used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][2][3][4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Cell Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture supernatant.[7][8]
Experimental Workflow
Caption: Workflow for the LDH cytotoxicity assay.
Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells: a) spontaneous LDH release (vehicle-treated cells), b) maximum LDH release (cells treated with a lysis buffer), and c) background (medium only).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: ((Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)) x 100.
Apoptosis Assessment: Caspase-3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay uses a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.[10]
Experimental Workflow
Caption: Workflow for the Caspase-3/7 apoptosis assay.
Protocol
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence readings. Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (typically shorter than viability assays, e.g., 6, 12, 24 hours).
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mixing and Incubation: Mix the contents of the wells by placing the plate on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI), a fluorescent dye that binds to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[11][12][13][14]
Experimental Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
While the primary mechanism of this compound is AChE reactivation, at high concentrations, it may induce cytotoxicity through off-target effects. A plausible hypothetical mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.
Hypothetical Signaling Pathway
References
- 1. In vitro cytotoxicity of the organophosphorus pesticide parathion to FG-9307 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. In vitro protection of human lymphocytes from toxic effects of chlorpyrifos by selenium-enriched medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of wogonin in both estrogen receptor-positive and -negative human breast cancer cell lines in vitro and in nude mice xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative Effect of Wogonin on Ovary Cancer Cells Involves Activation of Apoptosis and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinesterase Inhibitor Reveals Synergistic Potential for Neural Stem Cell-Based Therapy in the 5xFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obidoxime - Wikipedia [en.wikipedia.org]
- 10. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase inhibition protects against trastuzumab-induced cardiotoxicity through reducing multiple programmed cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Toxogonin Efficacy in Nerve Agent Exposure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) nerve agents, such as sarin, soman, and VX, are highly toxic chemical warfare agents that pose a significant threat. Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1][2][3] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by symptoms like profuse secretions, muscle fasciculations, seizures, respiratory distress, and ultimately, death.[1]
Standard treatment for nerve agent poisoning involves the administration of an anticholinergic agent like atropine, an anticonvulsant such as diazepam, and an oxime reactivator.[4][5] Toxogonin (obidoxime chloride) is a pyridinium oxime used to reactivate AChE that has been inhibited by OP nerve agents.[3][6][7] Its efficacy, however, can vary significantly depending on the specific nerve agent.[6][8] Therefore, robust and standardized methods for assessing the efficacy of this compound are crucial for the development of effective medical countermeasures.
These application notes provide detailed protocols for in vitro and in vivo methods to evaluate the efficacy of this compound in nerve agent exposure models, intended for use by researchers in toxicology, pharmacology, and drug development.
Mechanism of Action: Nerve Agent Toxicity and this compound-Mediated Reactivation
Nerve agents act by phosphonylating the serine hydroxyl group within the active site of AChE, rendering the enzyme inactive. This leads to the accumulation of acetylcholine and subsequent overstimulation of muscarinic and nicotinic receptors. This compound functions as a nucleophile, attacking the phosphorus atom of the nerve agent-AChE conjugate, which displaces the nerve agent and regenerates the active enzyme.[3][6] This process is most effective before the nerve agent-enzyme complex undergoes a process called "aging," where a dealkylation reaction occurs, making the bond resistant to reactivation by oximes.[1][6]
Figure 1: Mechanism of nerve agent toxicity and AChE reactivation by this compound.
In Vivo Efficacy Assessment
The primary goal of in vivo studies is to determine the therapeutic effectiveness of this compound in a living organism following nerve agent exposure. This is often assessed by measuring the reduction in lethality (survival studies) and the amelioration of clinical signs of toxicity.
Recommended Animal Models
Guinea pigs and non-human primates are considered the most appropriate models for studying OP intoxication as they, like humans, have low levels of circulating carboxylesterases, enzymes that can metabolize and inactivate OPs.[1] Rodents (mice and rats) are also frequently used due to their availability and the large body of historical data.[1][8]
Experimental Protocol: Determination of Protective Ratio (LD50)
This protocol outlines the determination of the 50% lethal dose (LD50) of a nerve agent and the subsequent calculation of the protective ratio afforded by this compound treatment. The protective ratio is a key indicator of the antidote's efficacy.
Materials:
-
Nerve agent (e.g., sarin, soman, VX) diluted to appropriate concentrations.
-
This compound (Obidoxime chloride) solution.
-
Atropine sulfate solution.
-
Diazepam solution.
-
Appropriate animal model (e.g., guinea pigs, 250-350g).
-
Syringes and needles for administration.
-
Personal Protective Equipment (PPE) and appropriate containment facilities.
Procedure:
-
LD50 Determination of Nerve Agent:
-
Divide animals into at least 5 groups (n=6-10 per group).
-
Administer the nerve agent via a relevant route (e.g., intramuscular, i.m. or subcutaneous, s.c.) at escalating doses to the different groups.
-
Observe the animals for 24 hours for lethality and clinical signs of toxicity (e.g., salivation, tremors, convulsions, respiratory distress).[8]
-
Calculate the LD50 value using a recognized statistical method, such as probit analysis.[8]
-
-
Treatment Efficacy Study:
-
Divide animals into treatment groups (n=6-10 per group). A typical study includes:
-
Vehicle Control + Nerve Agent
-
Atropine + Nerve Agent
-
Atropine + this compound + Nerve Agent
-
Atropine + this compound + Diazepam + Nerve Agent
-
-
Administer the treatment regimen. Typically, antidotes are given 1 minute after the nerve agent challenge.[9]
-
Challenge all groups (except absolute controls) with escalating doses of the nerve agent (e.g., multiples of the previously determined LD50).
-
Observe the animals for 24 hours, recording lethality and scoring clinical signs.
-
-
Data Analysis:
-
Calculate the LD50 for the nerve agent in the presence of the antidotal treatment.
-
Calculate the Protective Ratio (PR) using the formula: PR = LD50 (Treated) / LD50 (Untreated)
-
A higher protective ratio indicates greater therapeutic efficacy.
-
Figure 2: Experimental workflow for in vivo efficacy assessment of this compound.
Data Presentation: In Vivo Efficacy of Antidotes
The following tables summarize representative data on the efficacy of antidotal treatments against various nerve agents in mice.
Table 1: Efficacy of Antidotes Against Sarin Poisoning in Mice (24h Endpoint)
| Treatment Group | Nerve Agent LD50 (µg/kg) | Protective Ratio |
|---|---|---|
| Sarin Alone | 115.6 | 1.0 |
| Atropine | 162.7 | 1.4 |
| Atropine + Obidoxime (this compound) | 490.8 | 4.2 |
Data derived from studies evaluating standard antidotes.[8]
Table 2: Efficacy of Antidotes Against Soman Poisoning in Mice (24h Endpoint)
| Treatment Group | Nerve Agent LD50 (µg/kg) | Protective Ratio |
|---|---|---|
| Soman Alone | 58.1 | 1.0 |
| Atropine | 71.3 | 1.2 |
| Atropine + HI-6* | 258.1 | 4.4 |
HI-6 is often used for soman as this compound is less effective against this agent.[6][8] Data is presented for comparison of a more effective oxime.
Table 3: Efficacy of Antidotes Against Tabun Poisoning in Mice (24h Endpoint)
| Treatment Group | Nerve Agent LD50 (µg/kg) | Protective Ratio |
|---|---|---|
| Tabun Alone | 179.3 | 1.0 |
| Atropine | 195.4 | 1.1 |
| Atropine + Trimedoxime* | 349.6 | 1.95 |
Trimedoxime is often used for tabun as this compound is less effective.[8] Data is presented for comparison.
In Vitro Efficacy Assessment
In vitro methods provide a rapid and ethical means to screen and characterize the efficacy of oximes by directly measuring the reactivation of nerve agent-inhibited AChE.
Experimental Protocol: AChE Reactivation Assay (Ellman Method)
The Ellman assay is a spectrophotometric method used to measure cholinesterase activity.[5][10] It can be adapted to determine the rate of reactivation of inhibited AChE by an oxime like this compound.
Materials:
-
Source of Acetylcholinesterase (e.g., human erythrocyte ghosts, purified enzyme).
-
Nerve agent or a safer surrogate (e.g., NIMP for sarin).[11]
-
This compound (Obidoxime chloride) solution at various concentrations.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Substrate: Acetylthiocholine iodide (ATChI).
-
96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Enzyme Inhibition:
-
Incubate the AChE solution with a concentration of the nerve agent sufficient to achieve >95% inhibition. The incubation time will depend on the nerve agent's inhibition rate constant (kᵢ).
-
-
Reactivation:
-
In a 96-well plate, add the inhibited AChE solution.
-
Add different concentrations of this compound solution to the wells. Include a control with no this compound (spontaneous reactivation) and a control with uninhibited enzyme (100% activity).
-
Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Activity Measurement:
-
To each well, add DTNB solution followed by the ATChI substrate solution.
-
Immediately start measuring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes). The rate of change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each well.
-
Calculate the percentage of reactivation for each this compound concentration using the formula: % Reactivation = [(V_oxime - V_inhibited) / (V_uninhibited - V_inhibited)] * 100
-
Plot the % Reactivation against the this compound concentration to determine the reactivation potency (e.g., EC50).
-
Figure 3: Workflow for in vitro AChE reactivation assay using the Ellman method.
Conclusion
The assessment of this compound's efficacy requires a multi-faceted approach combining in vivo and in vitro models. In vivo studies using appropriate animal models provide critical data on therapeutic outcomes such as survival, while in vitro assays offer a mechanistic understanding of the reactivation process at the enzyme level.[10][12] The protocols and data presented here provide a framework for researchers to systematically evaluate this compound and other novel reactivators, contributing to the development of improved medical countermeasures against nerve agent poisoning. Adherence to standardized methodologies is essential for generating reproducible and comparable data across different laboratories and studies.
References
- 1. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. heyl-berlin.de [heyl-berlin.de]
- 8. mdpi.com [mdpi.com]
- 9. A-series agent A-234: initial in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches to the treatment of nerve agent poisoning with oximes - from experimental studies to the intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Evaluation of oxime efficacy in nerve agent poisoning: development of a kinetic-based dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Toxogonin (Obidoxime Chloride) Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Toxogonin (obidoxime chloride) in aqueous solutions for experimental use.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and handling of this compound solutions.
Q1: My this compound solution appears discolored shortly after preparation. What could be the cause?
A1: Discoloration can be an initial sign of degradation. The stability of this compound in aqueous solutions is limited, and factors like pH, temperature, and light exposure can accelerate degradation. It is recommended to use freshly prepared solutions. For short-term storage, ensure the solution is protected from light and kept at a low temperature (2-8°C).
Q2: I am observing a decrease in the efficacy of my this compound solution in my experiments. How can I ensure its potency?
A2: A decrease in efficacy is a strong indicator of degradation. This compound in aqueous solution, particularly at neutral or alkaline pH, is susceptible to hydrolysis. It is not recommended to store aqueous solutions for more than one day[1]. For critical experiments, it is best to prepare the solution immediately before use. To verify the concentration and purity of your solution, a stability-indicating HPLC method can be employed.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: this compound (obidoxime chloride) is soluble in aqueous buffers. For a stock solution, you can dissolve the solid directly in buffers like Phosphate-Buffered Saline (PBS)[1]. The solubility in PBS at pH 7.2 is approximately 10 mg/mL[1]. If an organic solvent is necessary, this compound is slightly soluble in DMSO and dimethyl formamide[1]. When using an organic solvent for the stock, ensure the final concentration of the solvent in your experimental setup is insignificant to avoid physiological effects[1].
Q4: For how long can I store my aqueous this compound solution?
A4: It is strongly recommended to use freshly prepared aqueous solutions of this compound. Storage of aqueous solutions for more than 24 hours is not advised due to potential degradation[1]. One study found that a solution of obidoxime chloride (250 mg) is compatible with 250 ml of 5% Glucosteril or 250 ml of physiological saline solution for a period of 24 hours.
Q5: What are the main degradation products of this compound in aqueous solution?
A5: The degradation of this compound in aqueous solutions can be complex. In acidic solutions, degradation has been shown to be an autocatalytic process involving the formation of formaldehyde[2]. Another major degradation product identified during long-term storage is 4-pyridinealdoxime[3].
Quantitative Data on this compound Stability
| Parameter | Condition | Observation | Reference |
| Solid State Stability | -20°C | Stable for ≥ 4 years | --INVALID-LINK-- |
| Aqueous Solution Stability | PBS (pH 7.2) | Not recommended to store for more than one day | --INVALID-LINK-- |
| Long-Term Storage (Aqueous) | Field Conditions (Mediterranean Climate) | >95% remained after 5 years, >90% after 7 years | --INVALID-LINK-- |
| Degradation in Acidic Solution | Concentrated (250 mg/mL), acidic | Autocatalytic degradation, shelf-life (t90) > 37 years at 25°C | --INVALID-LINK-- |
| Compatibility | 5% Glucosteril or physiological saline | Compatible for 24 hours | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Experiments
Objective: To prepare a fresh aqueous solution of this compound for immediate use in cellular or enzymatic assays.
Materials:
-
This compound (Obidoxime chloride) powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, RNase/DNase-free water
-
Calibrated pH meter
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Weigh the appropriate amount of this compound powder in a sterile conical tube.
-
Add a small volume of PBS (pH 7.2) to dissolve the powder. The solubility is approximately 10 mg/mL in PBS[1].
-
Once dissolved, add PBS to reach the final desired volume.
-
Verify the pH of the solution and adjust if necessary with sterile, dilute HCl or NaOH.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately. Do not store for more than 24 hours at 2-8°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the stability of a this compound solution by quantifying the parent compound and detecting degradation products. This protocol is a composite based on published methods.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (50 mM)
-
Octanesulfonic acid
-
Trimethylammonium chloride
-
This compound reference standard
-
This compound solution to be analyzed
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 50 mM phosphate buffer (e.g., 13:87 v/v) containing 1 mM octanesulfonic acid and 5 mM trimethylammonium chloride, adjusted to pH 3.5.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 5-100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Mechanism of Acetylcholinesterase (AChE) reactivation by this compound.
Caption: Experimental workflow for assessing this compound stability in aqueous solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Autocatalytic degradation and stability of obidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Obidoxime Chloride Solution for Injection upon Long-Term Storage under Field Conditions of Mediterranean Climate vs the Controlled Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Toxogonin Dosage and Administration Timing for Maximum Efficacy: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of Toxogonin (obidoxime chloride). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo studies of organophosphate poisoning and its treatment.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cholinesterase reactivator. Its primary mechanism of action is to reactivate acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Organophosphorus (OP) compounds inhibit AChE by phosphorylating a serine residue in the enzyme's active site. This compound, an oxime, acts as a nucleophile that removes the phosphoryl group from the inhibited AChE, thereby restoring its function.[1][2] This reactivation of AChE helps to reduce the toxic accumulation of acetylcholine at cholinergic synapses.[3]
Q2: What are the standard recommended dosages for this compound in clinical use?
A2: In clinical settings for the treatment of organophosphate poisoning, the administration of this compound is always preceded by general emergency care and initial doses of atropine.[3] Specific antidote treatment with this compound is then initiated. The initial dose for adults is typically 250 mg administered slowly intravenously.[3] For children, the initial dose is 4–8 mg/kg of body weight, also given intravenously.[3] Following the initial dose, a continuous intravenous infusion of 750 mg over 24 hours for adults, and 10 mg/kg of body weight daily for children, may be prescribed as long as reactivation of acetylcholinesterase is possible.[3]
Q3: What are the key factors that influence the efficacy of this compound?
A3: The efficacy of this compound is influenced by several critical factors:
-
Type of Organophosphate: this compound's effectiveness varies depending on the chemical structure of the organophosphate. For instance, it is generally more effective against poisoning by diethyl-phosphorylating agents (e.g., parathion) than dimethyl-phosphorylating agents (e.g., dimethoate).[4]
-
Timing of Administration: The prompt administration of this compound is crucial for its effectiveness.[3] A process known as "aging" occurs over time, where the phosphorylated AChE undergoes a conformational change, rendering it resistant to reactivation by oximes. The rate of aging varies depending on the organophosphate.[4]
-
Dosage and Route of Administration: Achieving and maintaining a therapeutic concentration of this compound is essential. Intravenous administration is preferred for a rapid onset of action.[3]
-
Severity of Poisoning: The overall poison load can impact the effectiveness of the treatment.[4]
-
Concomitant Atropine Therapy: this compound does not replace the need for atropine. Atropine is essential to block the effects of excess acetylcholine at muscarinic receptors.[3]
Experimental Design & Troubleshooting
Q4: I am not seeing significant AChE reactivation in my in vitro experiment. What could be the issue?
A4: Several factors could contribute to a lack of significant AChE reactivation in vitro:
-
Incorrect Substrate: Ensure you are using acetylthiocholine, not acetylcholine, as the substrate for the Ellman's assay.
-
Reagent Quality: Use fresh solutions of DTNB (Ellman's reagent) and acetylthiocholine iodide. These reagents can degrade over time.
-
Enzyme Activity: Verify the activity of your acetylcholinesterase stock. Use a fresh, properly stored enzyme preparation.
-
High Background Signal: Spontaneous hydrolysis of the substrate or the presence of reducing agents in your sample can lead to high background absorbance. Run appropriate blank controls to account for this.
-
Pipetting Errors and Mixing: Inconsistent results between replicates can often be attributed to inaccurate pipetting or incomplete mixing of reagents. Ensure your pipettes are calibrated and that you mix the reaction components thoroughly.
-
Temperature Fluctuations: Maintain a consistent temperature throughout the assay, as enzyme kinetics are temperature-dependent.
-
Inhibitor Concentration: Ensure that the concentration of the organophosphate used for inhibition is appropriate to achieve significant but not irreversible inhibition within your experimental timeframe.
Q5: My in vivo animal study with this compound is showing inconsistent survival rates. What are some potential reasons?
A5: Inconsistent survival rates in animal models of organophosphate poisoning treated with this compound can arise from:
-
Timing of Antidote Administration: Even small variations in the time between organophosphate exposure and this compound administration can significantly impact survival, especially with rapidly aging organophosphates.
-
Dose and Route of Administration: Ensure accurate and consistent dosing and that the chosen route of administration (e.g., intravenous, intramuscular) is appropriate for the desired pharmacokinetic profile.
-
Severity of Poisoning: The dose of the organophosphate administered must be precisely controlled. Small variations can lead to significant differences in the severity of poisoning and, consequently, survival outcomes.
-
Animal Strain and Health Status: The species and even the strain of the animal model can influence the metabolism of both the organophosphate and the antidote. The overall health of the animals is also a critical factor.
-
Supportive Care: The level of supportive care provided to the animals (e.g., temperature regulation, hydration) can impact survival independently of the antidote's efficacy.
Q6: Are there any known non-cholinesterase-related effects of this compound that could influence my experimental results?
A6: Yes, some studies suggest that this compound may have effects beyond AChE reactivation. It has been reported to have some direct pharmacological effects, including potential interactions with muscarinic and nicotinic receptors.[5][6][7] For example, obidoxime has been shown to exert anti-muscarinic effects with a preference for the M2 receptor subtype.[6] While these effects are generally considered to be much weaker than those of atropine, they could potentially contribute to the overall therapeutic outcome and should be considered when interpreting experimental data, especially at higher concentrations.[5]
Data Presentation
Table 1: Preclinical Efficacy of Obidoxime (this compound) Against Various Organophosphates
| Animal Model | Organophosphate (OP) | Obidoxime Dosage | Administration Timing | Outcome Measure | Result | Reference |
| Mice | Supralethal Soman, Sarin, Cyclosin | Not specified | Not specified | Therapeutic efficacy | H-oximes (HI-6, HLö-7) were more efficacious than conventional oximes like obidoxime. | [8] |
| Rats | Chlorfenvinphos (6 mg/kg, p.o.) | 50 mg/kg, i.p. | Immediately, 24h, or 48h post-intoxication | AChE reactivation | Effective reactivation in CNS and peripheral tissues when administered at 24h. Unfavorable effect at 48h. | |
| Guinea Pigs | VX, Sarin, VR, Cyclosarin | Varied | Post-intoxication | Protective Ratio (PR) | Efficacy decreased as the size of the nerve agent's alkyl group increased. HI-6 was more effective than obidoxime. | |
| Rats | Tabun | Not specified | Post-intoxication | AChE reactivation | Trimedoxime was the most efficacious reactivator against tabun. | |
| Pigs | Trichlorfon, Dichlorvos, Coumaphos | Not specified | 6h post-intoxication | In vivo AChE reactivation | Reactivation was possible for at least 6h with trichlorfon and over 24h with coumaphos, but not with dichlorvos. |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Reactivation Assay using Ellman's Method
This protocol is a modified version of the widely used Ellman's method to assess the ability of this compound to reactivate organophosphate-inhibited AChE.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Organophosphate inhibitor solution
-
This compound (obidoxime chloride) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Enzyme Inhibition:
-
In the wells of a 96-well plate, add the AChE solution and the organophosphate inhibitor solution.
-
Incubate for a predetermined time to allow for enzyme inhibition. The incubation time will depend on the specific organophosphate and its rate of inhibition.
-
-
Reactivation:
-
Add the this compound solution at various concentrations to the wells containing the inhibited enzyme.
-
Include a control well with buffer instead of this compound to measure spontaneous reactivation.
-
Incubate for a specific time (e.g., 10-30 minutes) to allow for reactivation to occur.
-
-
Measurement of AChE Activity:
-
To each well, add the DTNB solution.
-
Initiate the colorimetric reaction by adding the ATCI substrate solution.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of reactivation for each concentration of this compound by comparing the activity of the reactivated enzyme to the activity of the uninhibited enzyme and the inhibited enzyme (with and without spontaneous reactivation).
-
Troubleshooting Tips for this Protocol:
-
High background absorbance: Prepare fresh substrate and DTNB solutions. Run a blank without the enzyme to subtract non-enzymatic hydrolysis of the substrate.
-
Low or no enzyme activity: Check the activity of your enzyme stock. Ensure the pH of the buffer is optimal for enzyme activity.
-
Precipitation in wells: If your test compounds have low solubility, use a co-solvent like DMSO at a final concentration of less than 1%. Remember to include a solvent control.
Mandatory Visualizations
Signaling Pathway of Organophosphate Poisoning and this compound Intervention
Caption: Organophosphate poisoning pathway and this compound's reactivation mechanism.
Experimental Workflow for In Vitro AChE Reactivation Assay
Caption: Workflow for in vitro AChE reactivation assay.
Logical Relationship of Factors Affecting this compound Efficacy
Caption: Key factors influencing the efficacy of this compound.
References
- 1. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
- 2. heyl-berlin.de [heyl-berlin.de]
- 3. This compound | 114-90-9 | Benchchem [benchchem.com]
- 4. Reactivation of organophosphate-inhibited serum butyrylcholinesterase by novel substituted phenoxyalkyl pyridinium oximes and traditional oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. Obidoxime - Wikipedia [en.wikipedia.org]
- 7. Effect of five acetylcholinesterase reactivators on tabun-intoxicated rats: induction of oxidative stress versus reactivation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intranasal Delivery of Obidoxime to the Brain Prevents Mortality and CNS Damage from Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Quantifying Toxogonin Degradation Products
Welcome to the technical support center for the analysis of Toxogonin (obidoxime chloride) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and quantification of this compound impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: Under various conditions, this compound (obidoxime chloride) primarily degrades into two known products:
-
Formaldehyde : Formed during the degradation process, its presence can lead to an autocatalytic degradation profile.[1]
-
4-Pyridinealdoxime : This is considered a major degradation product, particularly during long-term storage.[2]
-
A presumed monocarboxy derivative has also been reported in long-term stability studies, though its complete structural elucidation is less commonly cited.
Q2: What are the typical analytical methods used to identify and quantify this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of this compound and its degradation products.[1] Specifically, stability-indicating reversed-phase HPLC methods are employed to separate the active pharmaceutical ingredient (API) from its impurities. These methods often utilize UV detection for quantification. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3]
Q3: How should samples be prepared for the analysis of this compound degradation products?
A3: Sample preparation will depend on the sample matrix. For injection solutions, a simple dilution with the mobile phase or a suitable solvent is often sufficient. For forced degradation studies, the stressed sample may need to be neutralized or diluted before injection to prevent damage to the HPLC column and to ensure the analytes are within the linear range of the method.[4] It is crucial that the sample solvent is compatible with the mobile phase to avoid peak distortion.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored according to the manufacturer's recommendations, typically in a controlled environment. Long-term storage in uncontrolled environments, especially with exposure to high and fluctuating temperatures, can lead to the accumulation of degradation products.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound or its Degradation Products
-
Possible Cause A: Inappropriate Mobile Phase pH: The ionization state of this compound and its degradation products is pH-dependent. An unsuitable mobile phase pH can lead to interactions with residual silanols on the HPLC column, causing peak tailing.
-
Solution: Adjust the mobile phase pH. For basic compounds like the pyridinium structures in this compound and its degradation products, a lower pH (e.g., 2.5-3.5) can suppress silanol interactions and improve peak shape. The use of a suitable buffer is also recommended to maintain a stable pH.
-
-
Possible Cause B: Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause C: Secondary Interactions with the Column: Residual silanols on the column stationary phase can interact with the basic analytes.
-
Solution: Use a high-purity, end-capped HPLC column. The addition of a competing base, like triethylamine (TEA), to the mobile phase can also mask silanol groups and improve peak shape.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can lead to drifting retention times.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run. This is particularly important for ion-pair chromatography.
-
-
Possible Cause B: Fluctuations in Mobile Phase Composition or Temperature: Changes in the mobile phase composition or column temperature can cause shifts in retention times.
-
Solution: Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for proper function.
-
-
Possible Cause C: Changes in Mobile Phase pH: Small variations in the mobile phase pH can significantly impact the retention of ionizable compounds.
-
Solution: Use a buffer in the mobile phase to control the pH. Prepare fresh mobile phase regularly and measure the pH before use.
-
Issue 3: Co-elution of Impurities or with Other Active Ingredients (e.g., Atropine)
-
Possible Cause A: Insufficient Method Selectivity: The HPLC method may not have adequate resolving power to separate all components.
-
Solution: Method optimization is required. This can include:
-
Adjusting the mobile phase composition (e.g., changing the organic solvent ratio or using a different organic modifier).
-
Changing the mobile phase pH.
-
Using a different type of HPLC column (e.g., a different stationary phase or a column with a different particle size).
-
For ionizable compounds, ion-pair chromatography can be employed to improve separation.[5]
-
-
-
Possible Cause B: Sample Matrix Effects: Excipients in the formulation can interfere with the analysis.
-
Solution: Employ a more robust sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components before HPLC analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data related to this compound degradation.
Table 1: Long-Term Stability of this compound Injection Solution [2]
| Storage Time (Years) | Obidoxime Assay (%) | 4-Pyridinealdoxime | Total Unknown Impurities |
| 5 | >95% | Surpassed allowed limit | Reached maximum allowed limit |
| 7 | >90% | - | - |
Table 2: Accuracy of a Validated HPLC Method for this compound and Atropine [6]
| Analyte | Concentration Added (µg/mL) | Average Recovery (%) |
| Atropine | 5, 10, 15 | 96.3 ± 1.2 |
| Obidoxime | 60, 140, 200 | 101.1 ± 0.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Simultaneous Determination of Atropine and Obidoxime[5][6][7]
This protocol is suitable for the routine quality control and stability testing of injection solutions containing both atropine and obidoxime.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Kromasil 100-5C8 (250 x 4.6 mm) or equivalent C8 column.[7]
-
Mobile Phase: A mixture of 25% acetonitrile and 75% aqueous phase containing 5mM sodium 1-heptanesulfonate, with the pH adjusted to 3.5.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm for obidoxime and 203 nm for atropine for lower limits of quantification.[7] A wavelength of 228 nm can also be used for simultaneous detection.
-
Column Temperature: 25°C.[7]
-
-
Sample Preparation:
-
Accurately dilute the injection solution with the mobile phase to a concentration within the calibration range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of calibration standards of atropine and obidoxime in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of atropine and obidoxime in the sample from the calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products and to establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[8][9]
-
General Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent) at a known concentration (e.g., 1 mg/mL).[10]
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the drug solution and heat at 60-80°C for a specified period (e.g., 2-8 hours). After the stress period, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.[9]
-
Base Hydrolysis: Add 0.1 M NaOH to the drug solution and keep it at room temperature or slightly elevated temperature for a specified period. After the stress period, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the drug solution and keep it at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store the solid drug substance or its solution at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11] A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis:
-
Analyze the stressed samples using a suitable stability-indicating HPLC method (such as the one described in Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify the degradation peaks.
-
If necessary, use LC-MS to identify the structure of the degradation products.
-
Visualizations
Caption: Workflow for the analysis of this compound degradation products.
References
- 1. Autocatalytic degradation and stability of obidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of Obidoxime Chloride Solution for Injection upon Long-Term Storage under Field Conditions of Mediterranean Climate vs the Controlled Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Determination of atropine and obidoxime in automatic injection devices used as antidotes against nerve agent intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Combined Solution Formulation of Atropine Sulfate and Obidoxime Chloride for Autoinjector and Evaluation of Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. database.ich.org [database.ich.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Limited Toxogonin Efficacy in Organophosphate Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of limited Toxogonin (obidoxime) efficacy in certain organophosphate (OP) poisoning models.
Troubleshooting Guide
Problem 1: Low or no reactivation of acetylcholinesterase (AChE) observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| "Aging" of the OP-AChE complex: The inhibited enzyme has undergone a time-dependent conformational change, becoming resistant to reactivation.[1][2] | Action: Administer this compound as early as possible after OP exposure. The therapeutic window is narrow and depends on the type of organophosphate. For dimethyl-OPs, the half-life of aging is approximately 3.7 hours, while for diethyl-OPs, it is about 33 hours.[3][4] Consider using agents that can retard the aging process, such as certain imidazole compounds or atropine at high concentrations, to extend the therapeutic window for oxime treatment.[2] |
| Specific type of organophosphate: this compound has variable efficacy against different OPs. It is generally less effective against nerve agents like soman and tabun, and some organophosphate insecticides.[5] | Action: If the OP is known, consult literature for the most effective oxime. For soman-inhibited AChE, HI-6 may be more effective.[5] For tabun-inhibited AChE, TMB-4 or LüH-6 may show some reactivation.[5] Consider using a broader-spectrum oxime or a combination of oximes if the specific OP is unknown. |
| Insufficient this compound concentration at the site of action: The administered dose may not be sufficient to achieve the necessary plasma concentration for effective reactivation, especially with high poison loads.[3][6] | Action: Optimize the dosing regimen. Consider a continuous intravenous infusion following an initial bolus dose to maintain a therapeutic plasma concentration.[6] The recommended therapeutic plasma concentration for obidoxime is in the range of 10–20 µM.[7] |
| Rapid re-inhibition of reactivated AChE: In cases of severe poisoning with a high and persistent concentration of the OP, newly reactivated AChE can be quickly re-inhibited.[3][6] | Action: Maintain prolonged oxime therapy to counteract re-inhibition as the OP is cleared from the body.[3] Supportive care to manage symptoms and aid in the clearance of the poison is crucial. |
| Poor affinity of this compound for the specific OP-AChE complex: The chemical structure of the organophosphate can significantly influence the binding and efficacy of the oxime.[3] | Action: Screen a panel of different oximes in vitro to determine the most potent reactivator for the specific OP being studied. |
Problem 2: Animal models show low survival rates despite this compound treatment.
| Possible Cause | Troubleshooting Step |
| Central nervous system (CNS) toxicity: this compound, being a quaternary pyridinium compound, has limited ability to cross the blood-brain barrier (BBB).[8] Therefore, it is less effective at reactivating AChE in the CNS. | Action: Administer adjunctive therapies that can cross the BBB and manage CNS symptoms. Atropine is the initial drug of choice to counteract muscarinic effects, and benzodiazepines (e.g., diazepam) are essential for controlling seizures.[5][8][9] |
| Inadequate supportive care: Management of OP poisoning is complex and requires more than just antidotes.[5] | Action: Ensure adequate respiratory support (ventilation), management of secretions with atropine, and control of convulsions with benzodiazepines.[5][10] |
| Species-specific differences in AChE and metabolism: The reactivation kinetics of oximes can vary significantly between different animal species and humans.[11] | Action: When possible, use models with AChE that is kinetically similar to human AChE. Be cautious when extrapolating results from animal models to humans.[11] In vitro studies using human erythrocyte AChE can provide more relevant data on oxime efficacy.[6][12] |
Frequently Asked Questions (FAQs)
Q1: What is "aging" of the organophosphate-inhibited acetylcholinesterase, and how does it affect this compound efficacy?
A: "Aging" is a process where the organophosphate-AChE complex undergoes a chemical modification, typically the loss of an alkyl group from the phosphorus atom.[1][2] This results in a more stable, negatively charged complex that is resistant to reactivation by oximes like this compound.[2] The rate of aging varies depending on the specific organophosphate.[3][4] Once aging has occurred, the enzyme cannot be regenerated by standard oxime therapy.[1]
Q2: Why is this compound less effective against certain nerve agents like soman?
A: The ineffectiveness of this compound against soman is primarily due to the extremely rapid aging of the soman-AChE complex. The half-life for aging of soman-inhibited AChE is on the order of minutes, which is often too short for an oxime to be administered and take effect. Additionally, the stereochemistry of the soman-AChE adduct can hinder the access and binding of this compound to the active site. For soman poisoning, oximes like HI-6 have shown better, though still limited, efficacy.[5]
Q3: Can this compound be used in combination with other oximes?
A: Yes, some studies have explored the use of oxime mixtures to broaden the spectrum of activity against different organophosphates. For example, a mixture of HI-6 and this compound has been investigated for its protective and reactivating effects against various nerve agents.[5] The rationale is to combine the strengths of different oximes against a wider range of OP-AChE complexes.
Q4: What is the role of atropine and why is it administered with this compound?
A: Atropine is a muscarinic receptor antagonist. It is a crucial first-line treatment in organophosphate poisoning to counteract the life-threatening effects of acetylcholine accumulation at muscarinic synapses, such as excessive secretions, bronchoconstriction, and bradycardia.[5][8][9] this compound's primary role is to reactivate AChE, which addresses the underlying cause of acetylcholine accumulation. However, it does not block the effects of the already accumulated acetylcholine. Therefore, atropine is administered to manage the immediate cholinergic symptoms while the oxime works to restore enzyme function. Atropine does not have an effect on nicotinic receptors, which is why the reversal of neuromuscular blockade relies on the efficacy of the oxime.[13]
Q5: Are there any newer generation oximes that show promise where this compound fails?
A: Yes, research into new oximes is ongoing. A number of experimental oximes, such as the K-oximes (e.g., K027), have been developed and tested.[14] Some of these newer compounds have shown superior efficacy in reactivating AChE inhibited by certain pesticides and nerve agents compared to standard oximes like pralidoxime and obidoxime in preclinical studies.[14] However, many of these are still in the experimental stage.
Data Presentation
Table 1: Comparative Efficacy of Different Oximes Against Various Organophosphates (Qualitative Summary)
| Oxime | Effective Against | Limited/Ineffective Against | Reference |
| This compound (Obidoxime, LüH-6) | Sarin, VX, various insecticides (e.g., parathion) | Tabun, Soman, some insecticides | [5][6] |
| Pralidoxime (PAM-2) | Sarin, VX | Tabun, Soman, generally less potent than obidoxime | [5][6] |
| HI-6 | Soman, Sarin, VX | Tabun, various insecticides | [5][6] |
| HLö-7 | Sarin, Soman, Tabun, VX (broad spectrum) | Less effective than HI-6 against Soman | [5] |
| TMB-4 | Tabun, Sarin, VX, various insecticides | Soman | [5] |
Table 2: In Vitro Reactivation of Human AChE Inhibited by Paraoxon
| Oxime | Reactivation Potency Ranking | Reference |
| Obidoxime | 1 (Most potent) | [14] |
| Trimedoxime | 1 (Most potent) | [14] |
| K075 | 2 | [14] |
| K027 | 3 | [14] |
| K048 | 3 | [14] |
| Pralidoxime | 4 | [14] |
| HI-6 | 4 | [14] |
Experimental Protocols
Protocol 1: In Vitro Determination of Oxime Reactivation Potency (Modified Ellman's Method)
-
Enzyme Source: Prepare human erythrocyte ghosts as a source of human acetylcholinesterase (AChE).
-
Inhibition Step: Incubate a known concentration of AChE with the desired organophosphate (e.g., paraoxon, dichlorvos) at a specific concentration and for a sufficient time to achieve >95% inhibition.
-
Removal of Excess Inhibitor: Remove the excess, unbound organophosphate by centrifugation and washing of the erythrocyte ghosts.
-
Reactivation Step: Resuspend the inhibited AChE in a buffer solution containing a specific concentration of the oxime to be tested (e.g., this compound). Incubate at a controlled temperature (e.g., 37°C).
-
Measurement of AChE Activity: At various time points during the reactivation step, take aliquots of the suspension. Measure the AChE activity using the Ellman's method. This method is based on the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.
-
Data Analysis: Plot the percentage of reactivated AChE activity against time. From this data, the reactivation rate constant (k_r) can be calculated, which is a measure of the oxime's reactivation potency.
Mandatory Visualizations
References
- 1. litfl.com [litfl.com]
- 2. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Ability of Currently Available Oximes to Reactivate Organophosphate Pesticide-Inhibited Human Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in evaluation of oxime efficacy in nerve agent poisoning by in vitro analysis (Journal Article) | OSTI.GOV [osti.gov]
- 13. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of Toxogonin® (Obidoxime Chloride) in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Toxogonin® (obidoxime chloride) in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high bioavailability of this compound®?
A1: The primary challenge is its limited ability to cross biological membranes, particularly the blood-brain barrier (BBB).[1][2] this compound® is a quaternary pyridinium oxime, making it a charged and hydrophilic molecule at physiological pH. This characteristic restricts its passive diffusion across the lipid-rich cell membranes of the gastrointestinal tract and the tightly regulated BBB.[1][2] Consequently, intravenous administration is the most common route to ensure 100% bioavailability in the systemic circulation, though this does not guarantee efficient distribution to the central nervous system (CNS).
Q2: What are the main strategies being explored to enhance this compound® bioavailability, especially in the CNS?
A2: Current research focuses on several key strategies:
-
Alternative Routes of Administration: Intranasal delivery is a promising non-invasive method to bypass the BBB and deliver this compound® directly to the brain.[1][2]
-
Novel Formulations: Encapsulating this compound® in nanocarriers like nanoparticles and liposomes can improve its pharmacokinetic profile and facilitate its transport across biological barriers.[3][4]
-
Chemical Modification (Prodrugs): Modifying the chemical structure of obidoxime to create a more lipophilic prodrug can enhance its absorption and subsequent conversion to the active form in the body.[5][6]
Q3: Are there established oral formulations for this compound® for animal research?
A3: While oral administration in humans has been studied, it is not a standard route due to low and variable bioavailability.[7] Research into effective oral formulations for animals is ongoing, with a focus on nano-based delivery systems and prodrug approaches to overcome poor absorption from the gastrointestinal tract.
Q4: How can I quantify the concentration of this compound® in biological samples from my animal studies?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and widely used method for quantifying obidoxime in plasma and other biological matrices.[8][9] Specific ion-pair reversed-phase HPLC methods have been developed to achieve good retention and peak shape for this highly polar compound.[10]
Troubleshooting Guides
Issue 1: Low Brain Concentration of this compound® After Systemic Administration
Question: I am administering this compound® intravenously to my rat model, but I am not observing the expected therapeutic effects in the CNS. How can I increase brain penetration?
Answer:
This is a common challenge due to the blood-brain barrier. Here are some troubleshooting steps and alternative approaches:
-
Consider Intranasal Delivery: This route has been shown to effectively bypass the BBB and deliver obidoxime to the brain in rats, resulting in significant neuroprotection.[1][2][11] It can lead to higher brain-to-blood concentration ratios compared to systemic routes.
-
Investigate Nanoparticle Formulations: Encapsulating obidoxime in nanoparticles, such as those made from human serum albumin or solid lipids, may facilitate transport across the BBB.[4][12] These formulations can be administered intravenously.
-
Explore Liposomal Formulations: Liposomes can be engineered to target the brain and have been investigated for the delivery of other oximes. Aptamer-modified liposomes have shown promise for brain-targeted delivery of obidoxime.[13][14]
-
Evaluate Prodrug Strategies: While more complex, synthesizing a lipophilic prodrug of obidoxime could enhance its ability to cross the BBB after systemic administration. The prodrug would then be metabolized to the active obidoxime within the CNS.[5][6]
Issue 2: Inconsistent Plasma Concentrations After Intramuscular Injection
Question: My plasma concentration data for this compound® after intramuscular (IM) injection in guinea pigs shows high variability between animals. What could be the cause and how can I improve consistency?
Answer:
Variability in plasma concentrations after IM injection can arise from several factors. Consider the following:
-
Injection Site and Technique: Ensure a consistent injection site (e.g., quadriceps femoris) and depth for all animals. Variability in muscle perfusion at different sites can affect absorption rates.
-
Formulation and Vehicle: The formulation of the injectable solution can impact its absorption. Ensure the solution is homogenous and free of precipitates. The vehicle used should be consistent across all experiments.
-
Animal-Specific Factors: Physiological differences between animals, such as body composition and hydration status, can influence drug absorption. Ensure animals are of a similar age and weight, and are adequately hydrated.
-
Pharmacokinetic Modeling: A non-compartmental model is often used for pharmacokinetic analysis. Ensure your sampling time points are adequate to capture the absorption phase (Tmax) and elimination phase accurately.[15]
Data Presentation
Table 1: Pharmacokinetic Parameters of Obidoxime in Rats Following Intramuscular Administration.
| Parameter | Value | Reference |
| Dose | 22.23 mg/kg | [8] |
| Cmax (Maximum Plasma Concentration) | 23.62 ± 3.56 µg/mL | [8] |
| Tmax (Time to Maximum Concentration) | ~10 minutes | [8] |
Table 2: Pharmacokinetic Parameters of Obidoxime in Naïve Guinea Pigs Following Intramuscular Administration.
| Parameter | Value (Mean ± SD) | Reference |
| Dose | 44.0 mg/kg | [16][17] |
| Cmax (Maximum Plasma Concentration) | 100.8 ± 36.5 µg/mL | [16][17] |
| Tmax (Time to Maximum Concentration) | 13.3 ± 6.1 minutes | [16][17] |
| AUC (Area Under the Curve) | 3581 ± 1175 min*µg/mL | [16][17] |
Table 3: Brain Tissue Concentration of Obidoxime in Rats.
| Time After Administration (i.p.) | Obidoxime Concentration (nmol/g tissue) | Reference |
| 5 minutes | ~10 | [18] |
Experimental Protocols
Protocol 1: Intranasal Administration of Obidoxime in Rats
This protocol is adapted from studies demonstrating successful intranasal delivery of oximes to the rat brain.[1][2]
Materials:
-
Obidoxime chloride (this compound®)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Intranasal drug delivery device (e.g., capable of delivering a fine mist to the olfactory region)
-
Male Sprague-Dawley rats (200-400g)
Procedure:
-
Prepare a concentrated aqueous solution of obidoxime in sterile saline. A high concentration is necessary for effective delivery.
-
Anesthetize the rat using isoflurane.
-
Position the rat in a supine position with its head tilted back slightly.
-
Using the intranasal delivery device, administer a small volume (e.g., 10-20 µL per nostril) of the obidoxime solution into each nostril, aiming for the olfactory epithelium.
-
Administer the dose bilaterally.
-
Maintain the rat in the supine position for a few minutes post-administration to allow for absorption.
-
Monitor the animal for any adverse effects, such as respiratory distress, especially with higher doses.[1]
-
At predetermined time points, collect blood and brain tissue for pharmacokinetic and pharmacodynamic analysis.
Protocol 2: Quantification of Obidoxime in Rat Plasma by HPLC
This protocol is based on a validated HPLC method for the determination of obidoxime in rat plasma.[8]
Materials and Equipment:
-
HPLC system with UV detector
-
Octadecyl silica stationary phase column (C18)
-
Acetonitrile (HPLC grade)
-
Sodium octanesulfonate
-
Tetramethylammonium chloride
-
Trichloroacetic acid
-
Centrifuge
-
Vortex mixer
Sample Preparation:
-
Collect whole blood from rats into heparinized tubes at specified time points after obidoxime administration.
-
Centrifuge the blood samples to separate the plasma.
-
To a known volume of plasma (e.g., 100 µL), add an equal volume of a protein precipitating agent like trichloroacetic acid.
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
Chromatographic Conditions:
-
Mobile Phase: 24% acetonitrile containing 5 mM sodium octanesulfonate and 5 mM tetramethylammonium chloride, with the pH adjusted to 2.3.[8]
-
Flow Rate: As per column specifications and optimization.
-
Column: C18 reversed-phase column.
-
Detection: UV detection at a wavelength appropriate for obidoxime (e.g., 280 nm or 285 nm).[9][18]
-
Injection Volume: A fixed volume of the prepared supernatant (e.g., 20 µL).
Quantification:
-
Prepare a standard curve of known obidoxime concentrations in blank plasma.
-
Process the standards in the same manner as the experimental samples.
-
Calculate the concentration of obidoxime in the experimental samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for assessing the bioavailability of different this compound® formulations.
Caption: Mechanism of action of this compound® in organophosphate poisoning.
Caption: Troubleshooting logic for enhancing this compound® bioavailability.
References
- 1. Intranasal Delivery of Obidoxime to the Brain Prevents Mortality and CNS Damage from Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for enhanced bioavailability of oxime reactivators in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioorthogonal chemistry for prodrug activation in vivo - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Time-dependent changes in concentration of two clinically used acetylcholinesterase reactivators (HI-6 and obidoxime) in rat plasma determined by HPLC techniques after in vivo administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. HPLC Retention of Obidoxime | SIELC Technologies [sielc.com]
- 11. S-EPMC4808345 - Intranasal delivery of obidoxime to the brain prevents mortality and CNS damage from organophosphate poisoning. - OmicsDI [omicsdi.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. escholarship.org [escholarship.org]
- 15. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.tno.nl [publications.tno.nl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Factors influencing the kinetics of Toxogonin-mediated AChE reactivation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for experiments involving the kinetics of Toxogonin (obidoxime)-mediated reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound-mediated AChE reactivation?
A1: Organophosphorus (OP) agents inhibit acetylcholinesterase (AChE) by covalently binding to the serine residue in the enzyme's active site, forming a stable OP-AChE complex.[1][2] This prevents AChE from hydrolyzing the neurotransmitter acetylcholine, leading to its accumulation and a state of cholinergic crisis.[1][3] this compound, a bisquaternary pyridinium oxime, acts as a reactivator.[4] Its nucleophilic oxime group attacks the phosphorus atom of the OP-AChE complex, cleaving the covalent bond to the serine residue and restoring the enzyme's function.[1][2][5]
Q2: What is "aging" of inhibited AChE, and how does it affect reactivation by this compound?
A2: "Aging" is a time-dependent dealkylation process that occurs to the OP-AChE complex.[6][7] This reaction converts the inhibited enzyme into a form with a negatively charged phosphoryl group that is exceptionally stable and resistant to reactivation by oximes like this compound.[7][8] The rate of aging depends heavily on the specific chemical structure of the inhibiting organophosphate.[9] Once the enzyme has "aged," it is considered irreversibly inhibited and cannot be effectively reactivated by standard oxime therapy.[6][8]
Q3: What are the primary factors influencing the kinetics of the reactivation process?
A3: The efficiency of this compound-mediated reactivation is not constant and is influenced by several critical factors:
-
Structure of the Inhibiting OP: The chemical and steric properties of the organophosphate directly attached to the AChE active site are paramount. Some OP-AChE conjugates are inherently resistant to reactivation.[5][10][11]
-
Structure of the Oxime: this compound is a bisquaternary oxime, a structural class known to have higher reactivation potency compared to monoquaternary oximes.[12]
-
Rate of Aging: The reactivation process is in a race against the aging of the OP-AChE complex. If aging is rapid, the window for successful reactivation is very short.[6][13]
-
Enzyme Source (Species): Reactivation kinetics show significant differences across species (e.g., human, rat, guinea pig), which is a crucial consideration when extrapolating animal data to humans.[3][14]
-
pH and Temperature: The reaction environment is critical. Spontaneous reactivation rates are pH-dependent, often showing a bell-shaped curve, indicating an optimal pH range for the reaction.[15][16] Temperature affects all reaction rates and must be strictly controlled.
-
This compound Concentration: The observed reactivation rate is dependent on the concentration of this compound, although at very high concentrations, inhibitory effects can sometimes be observed.[17][18]
Q4: Why do I observe significantly different reactivation rates when using different organophosphate inhibitors?
A4: The structure of the organophosphate inhibitor creates a unique OP-AChE conjugate with distinct steric and electronic properties.[5][10] The accessibility of the phosphorus atom to this compound's nucleophilic attack is hindered by bulky side groups on the OP.[10] Furthermore, the electronic nature of the OP influences the stability of the bond to AChE and the rate of the competing aging reaction.[9] Therefore, this compound may be highly effective against one OP (e.g., paraoxon) but show limited efficacy against another (e.g., cyclosarin).[19]
Q5: How important is the species source of the AChE for my experiments?
A5: The species source is critically important. Studies comparing human, rabbit, rat, and guinea-pig AChE have demonstrated marked differences in reactivation rates for the same inhibitor and oxime combination.[14][20] These differences can arise from subtle variations in the amino acid sequence of the active site gorge, affecting how the oxime binds and orients itself for the nucleophilic attack.[10] Therefore, findings from animal experiments must be interpreted with caution, and for clinical relevance, human AChE (often from erythrocytes) is the preferred enzyme source.[14][19]
Section 2: Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or no reactivation observed. | 1. "Aged" Enzyme: The OP-AChE complex may have undergone aging, rendering it non-reactivatable.[6][8] 2. Resistant OP-AChE Complex: The specific OP used may form a conjugate that is inherently resistant to reactivation by this compound.[11][19] 3. Suboptimal pH: The buffer pH may be outside the optimal range for reactivation.[15] 4. Insufficient this compound Concentration: The concentration of the reactivator may be too low to achieve a measurable rate.[17] 5. Degraded Reagents: this compound or the enzyme may have lost activity due to improper storage. | 1. Perform the reactivation experiment as soon as possible after inhibition. Run a time-course experiment to determine the aging half-life (t½) for your specific OP-AChE conjugate. 2. Consult the literature to confirm if this compound is an appropriate reactivator for your chosen OP. You may need to use a different oxime (e.g., HI-6) or a combination of oximes.[19] 3. Verify the pH of your reaction buffer. Perform a pH optimization experiment (e.g., pH 7.0 - 9.0) to find the optimal condition. 4. Increase the concentration of this compound. Perform a concentration-response curve to determine the optimal concentration range. 5. Prepare fresh solutions from high-quality stock reagents. Always check the activity of the uninhibited enzyme as a control. |
| High variability in kinetic data. | 1. Temperature Fluctuations: Inconsistent temperature control between assays can significantly alter reaction rates. 2. Inaccurate Timing: Imprecise timing of reagent addition, sampling, or measurement can introduce significant error. 3. Pipetting Errors: Inaccurate pipetting of enzyme, inhibitor, or reactivator leads to inconsistent concentrations. 4. Incomplete Mixing: Failure to properly mix the contents of the cuvette can lead to non-uniform reaction rates. | 1. Use a temperature-controlled spectrophotometer or a water bath to ensure a constant temperature (e.g., 25°C or 37°C).[17][21] 2. Use a precise timer or an automated injection system. Stagger your samples to ensure each is incubated for the exact intended duration. 3. Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. 4. Gently invert the cuvette several times after adding each reagent to ensure thorough mixing. |
| Reactivation rate decreases at high this compound concentrations. | 1. Reversible Inhibition: Like other oximes, this compound can act as a reversible inhibitor of AChE, competing with the substrate at the active site.[12][13] 2. Oximolysis: At high concentrations, the oxime may directly hydrolyze the substrate (e.g., acetylthiocholine), leading to an artificially high background reading.[21] | 1. This is a known phenomenon. The bell-shaped concentration-response curve is characteristic of this dual action.[18] Analyze your data using a kinetic model that accounts for reversible inhibition. 2. Always run a "reagent blank" control containing buffer, substrate, and the highest concentration of this compound used, but no enzyme. Subtract this background rate from your experimental data.[21] |
Section 3: Quantitative Data Summary
The reactivation efficiency of this compound is highly dependent on the inhibiting organophosphate and the concentration of the reactivator.
Table 1: Reactivation of Human Erythrocyte AChE by this compound (Obidoxime) after Inhibition by Various OPs.
| Inhibiting OP | This compound Conc. (µM) | Reactivation (%) | Notes |
| Paraoxon | 10 | ~30% | This compound is a potent reactivator for paraoxon-inhibited AChE.[18] |
| Paraoxon | 100 | >50% | Reactivation increases with concentration.[18] |
| Leptophos-oxon | 10 | 31.4% | Effective against this pesticide.[17] |
| Leptophos-oxon | 100 | 50.3% | Shows a clear concentration-dependent effect.[17] |
| Methamidophos | 10 | >50% | Highly effective.[18] |
| Methamidophos | 100 | ~45% | Shows a bell-shaped curve; higher concentration is less effective.[18] |
| Cyclosarin | 10 | Low/Negligible | This compound is known to be a poor reactivator for cyclosarin-inhibited AChE.[19] |
| Tabun | 10 | Moderate | Shows some efficacy, but other oximes may be more potent.[19] |
Data is compiled from multiple sources and represents approximate values. Experimental conditions (e.g., incubation time, temperature, pH) can significantly affect results.[17][18][19]
Section 4: Experimental Protocols
Protocol: In Vitro Kinetics of this compound-Mediated AChE Reactivation
This protocol is based on the widely used Ellman's method for measuring AChE activity.
1. Reagents and Materials:
-
AChE Source: Human erythrocyte ghost preparation or recombinant human AChE.
-
Buffer: Sodium phosphate buffer (0.1 M, pH 7.4).[20]
-
Substrate: Acetylthiocholine (ATCh) iodide solution (e.g., 10 mM in buffer).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution (e.g., 3 mM in buffer).
-
Inhibitor: Organophosphate (OP) stock solution (e.g., paraoxon) in a suitable solvent like isopropanol.
-
Reactivator: this compound (obidoxime dichloride) stock solution in buffer.
-
Temperature-controlled spectrophotometer (412 nm).
-
Quartz cuvettes.
2. Experimental Procedure:
-
Step 1: Enzyme Inhibition
-
Prepare a solution of AChE in phosphate buffer to a known activity level (e.g., 10 U/L).[21]
-
Add the OP inhibitor to the enzyme solution to achieve >95% inhibition. The final concentration of the solvent (e.g., isopropanol) should not exceed 1-5% and should not affect enzyme activity.[21]
-
Incubate the mixture for a time sufficient to ensure complete inhibition (e.g., 30 minutes), but short enough to minimize aging. This time should be determined empirically.
-
(Optional but recommended) Remove excess, unbound inhibitor by dialysis, size-exclusion chromatography, or rapid dilution to prevent ongoing inhibition during the reactivation phase.
-
-
Step 2: Enzyme Reactivation
-
Initiate the reactivation by adding a known concentration of this compound solution to the inhibited enzyme mixture.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture for activity measurement.
-
-
Step 3: Measurement of AChE Activity
-
Prepare a cuvette containing phosphate buffer, DTNB solution, and ATCh solution.
-
Add the aliquot from the reactivation mixture (Step 2.3) to the cuvette. The final volume is typically 3.0 mL.[22]
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 412 nm over time (e.g., for 1-2 minutes). The rate of absorbance change (ΔA/min) is proportional to the AChE activity.
-
3. Controls:
-
C1 (100% Activity): Uninhibited AChE + buffer (instead of this compound).
-
C2 (0% Activity): Inhibited AChE + buffer (instead of this compound) at t=0.
-
C3 (Reagent Blank): Buffer + Substrate + DTNB + highest concentration of this compound (no enzyme) to correct for oximolysis.[21]
4. Data Analysis:
-
Calculate the AChE activity at each time point, correcting for the reagent blank.
-
Plot the percentage of reactivated AChE activity against time.
-
The data should fit a pseudo-first-order kinetics model: ln(A_inf - A_t) = -k_obs * t + ln(A_inf - A_0), where A_inf is the activity at infinite time, A_t is the activity at time t, and k_obs is the observed reactivation rate constant.
-
Determine k_obs from the slope of the semi-logarithmic plot.
Section 5: Visual Guides and Workflows
Caption: AChE inhibition, reactivation, and aging cycle.
Caption: Workflow for an AChE reactivation kinetics experiment.
Caption: Troubleshooting logic for low AChE reactivation rates.
References
- 1. Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Productive reorientation of a bound oxime reactivator revealed in room temperature X-ray structures of native and VX-inhibited human acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species [mdpi.com]
- 10. Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmsl.cz [mmsl.cz]
- 13. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pH effects in the spontaneous reactivation of phosphinylated acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Ability of Currently Available Oximes to Reactivate Organophosphate Pesticide-Inhibited Human Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactivation of organophosphate-inhibited human AChE by combinations of obidoxime and HI 6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reactivation of Human Acetylcholinesterase and Butyrylcholinesterase Inhibited by Leptophos-Oxon with Different Oxime Reactivators in Vitro | MDPI [mdpi.com]
- 22. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Investigating the Hepatotoxicity of Obidoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxic potential of obidoxime.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Selecting an Appropriate Experimental Model
Q1: I need to start assessing obidoxime's hepatotoxicity. Should I use an in vitro or an in vivo model?
A1: The choice between an in vitro and in vivo model depends on your study's objective. Standard non-clinical toxicity studies are fundamental for predicting hepatotoxicity.[1] An integrated approach is often best.
-
In Vitro Models (e.g., HepG2 cells): These are ideal for initial screening, assessing cytotoxicity, and investigating specific cellular mechanisms like oxidative stress.[2][3] The human hepatoma HepG2 cell line is a commonly used experimental model for these purposes.[2][3][4]
-
In Vivo Models (e.g., Rodents): These are necessary to understand systemic effects, metabolism, and to observe organ-level toxicity that cannot be replicated in vitro.[5] Rodent models are frequently used to induce and study liver injury due to their physiological similarities to humans.[5][6]
Below is a decision-making workflow to guide your selection.
Issue 2: Unexpected or High Cytotoxicity in In Vitro Assays
Q2: My cell viability assays (e.g., MTT) show high cytotoxicity with obidoxime at concentrations I expected to be safe. What could be the cause?
A2: High cytotoxicity can stem from several factors. Obidoxime's toxicity is dose-dependent, and its structure plays a critical role.[2]
-
Mechanism of Action: Obidoxime can induce oxidative and nitrosative stress, leading to cell death.[4] Studies have shown that bisquaternary oximes with functional groups at position 4 of the pyridinium ring, like obidoxime, are more potent inducers of oxidative stress.[2][3][4] This can damage biomolecules and disturb membrane integrity, leading to cell death.[2][3]
-
Concentration and Time: The cytotoxic effects of obidoxime are concentration- and time-dependent.[2] It is crucial to perform a full dose-response curve over different time points (e.g., 1, 4, and 24 hours) to determine the IC50 value accurately.[2][4]
-
Cell Line Sensitivity: While HepG2 is a robust model, its sensitivity might differ from other cell lines.[7][8]
The table below summarizes reported cytotoxicity data for various oximes in HepG2 cells, which can serve as a reference.
| Compound | IC50 (mmol/L) after 24h | Notes |
| K048 | 30.60 | A promising bispyridinium oxime reactivator.[2] |
| K074 | 27.08 (calculated from 1.13-fold lower than K048) | A promising bispyridinium oxime reactivator.[2] |
| K075 | 2.43 (calculated from 12.6-fold lower than K048) | A promising bispyridinium oxime reactivator.[2] |
| K203 | 2.05 (calculated from 14.9-fold lower than K048) | A promising bispyridinium oxime reactivator.[2] |
| TBHP (Control) | Most toxic | Positive control for oxidative stress.[2] |
| Data derived from a study on K-oximes, providing context for oxime cytotoxicity ranges.[2] |
Experimental Protocol: MTT Assay for Cytotoxicity This protocol is adapted from studies evaluating oxime cytotoxicity in HepG2 cells.[2][3][8]
-
Cell Seeding: Plate HepG2 cells in 96-well plates and allow them to attach overnight.
-
Compound Preparation: Prepare stock solutions of obidoxime and create serial dilutions in the cell culture medium (DMEM).
-
Treatment: Expose the cells to the various concentrations of obidoxime for a predetermined time (e.g., 24 hours).
-
MTT Incubation: After incubation, replace the medium with a fresh medium containing MTT solution (0.5 mg/mL) and incubate for 1-3 hours at 37°C.
-
Formazan Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Issue 3: Assessing the Role of Oxidative Stress
Q3: How can I determine if oxidative stress is the primary mechanism of obidoxime-induced hepatotoxicity in my experiments?
A3: To confirm the role of oxidative stress, you should measure key markers of cellular oxidative damage and the antioxidant response.[4] Oxidative stress appears to be a potential contributor to the side effects of oximes.[3]
-
Reactive Oxygen/Nitrogen Species (RONS): Measure intracellular RONS generation using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[4]
-
Lipid Peroxidation: Quantify malondialdehyde (MDA), a key product of lipid peroxidation, using LC-MS/MS or other standard methods.[2][4] Significant increases in MDA levels indicate damage to cell membranes.[3]
-
Antioxidant Capacity: Evaluate the levels of non-protein thiols and disulfides using HPLC-UV to assess the cell's antioxidant defenses.[4]
The diagram below illustrates the proposed pathway of obidoxime-induced oxidative stress.
Experimental Protocol: Measurement of Lipid Peroxidation (MDA) This protocol is based on methods used to evaluate oxidative stress induced by oximes.[4]
-
Sample Preparation: Treat HepG2 cells with obidoxime at the desired concentration (e.g., IC50) and duration (e.g., 4 and 24 hours).[2]
-
Cell Lysis: Harvest and lyse the cells.
-
Derivatization: Use a suitable derivatizing agent that reacts with MDA.
-
Quantification: Analyze the samples using a sensitive method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for accurate quantification.
-
Data Analysis: Compare MDA levels in treated cells to untreated controls and a positive control (e.g., tert-Butyl hydroperoxide).[2][3]
Issue 4: Monitoring Hepatotoxicity In Vivo
Q4: What are the key biomarkers and endpoints to monitor for obidoxime-induced liver injury in my animal studies?
A4: In in vivo studies, hepatotoxicity is assessed through a combination of blood biomarkers and histopathological examination. While mild, transient elevations in serum transaminases have been observed in patients treated with high doses of obidoxime, some animal studies indicate it can be a relatively toxic compound.[9][10][11]
Key In Vivo Monitoring Parameters
| Parameter Category | Specific Biomarkers/Endpoints | Rationale & Interpretation |
| Serum Biomarkers | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)[12][13] | Sensitive indicators of hepatocellular injury.[13] ALT is more liver-specific.[12] Elevated levels suggest hepatocyte necrosis or inflammation.[13] |
| Alkaline Phosphatase (ALP), Bilirubin[12][13] | Markers of cholestasis and impaired liver function.[12] Hepatotoxic effects in severely poisoned patients have occasionally included cholestasis and jaundice.[9] | |
| Histopathology | H&E Staining of Liver Tissue | Allows for direct visualization of cellular damage, such as necrosis, inflammation, and changes in cell morphology. |
| Functional Assessment | Liver-to-body weight ratio | An increase can indicate inflammation or edema. |
An experimental workflow for assessing hepatotoxicity is outlined below.
Issue 5: Investigating Mitochondrial Dysfunction
Q5: My results suggest oxidative stress, but I suspect mitochondrial involvement. How can I test for obidoxime-induced mitochondrial dysfunction?
A5: Oxidative stress and mitochondrial dysfunction are often linked.[14] Damage to mitochondria can result in hepatocellular injury through necrosis or apoptosis.[6]
Methods to Assess Mitochondrial Function:
-
Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using high-resolution respirometry to assess the function of the electron transport chain.[15][16]
-
Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like TMRM to evaluate the integrity of the mitochondrial membrane potential, which is crucial for ATP production.[15] A loss of ΔΨm is an indicator of mitochondrial damage.[16]
-
ATP Levels: Directly measure cellular ATP content to determine if obidoxime impairs energy production.
-
Mitochondrial Morphology: Use electron microscopy to visualize structural changes in mitochondria, such as swelling or cristae disruption.[14]
Impaired mitochondrial function in hepatocytes has been linked to the toxic effects of other compounds, providing a basis for investigating this with obidoxime.[17]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative stress induced by oxime reactivators of acetylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 8. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Review on Biomarkers in Hepatotoxicity: From Conventional Indicators to Omics‑Driven Discoveries – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KoreaMed Synapse [synapse.koreamed.org]
- 15. Mitochondrial function in liver cells is resistant to perturbations in NAD+ salvage capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. COX-2 Expression in Hepatocytes Improves Mitochondrial Function after Hepatic Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organochloride pesticides impaired mitochondrial function in hepatocytes and aggravated disorders of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Toxogonin in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Toxogonin (obidoxime chloride) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue 1: Cardiovascular Instability Observed Post-Toxogonin Administration
Question: My animal model (rat/mouse) is exhibiting a sudden increase in blood pressure and/or heart rate after administering this compound. What steps should I take?
Answer:
Cardiovascular fluctuations, including hypertension and tachycardia, are potential side effects of obidoxime.[1] It is crucial to monitor these parameters closely.
Immediate Actions:
-
Confirm the Observation: Ensure the readings are not an artifact of animal stress or movement. Allow the animal to acclimate to the monitoring equipment.
-
Reduce Stimuli: Minimize handling and environmental stressors, as these can exacerbate cardiovascular changes.
-
Lower the Dose: If the cardiovascular changes are significant and persistent, consider reducing the dose of this compound in subsequent experiments. A dose-response relationship for side effects should be established for your specific animal model and experimental conditions.
-
Supportive Care: In severe cases of hypertension, the use of vasodilators may be considered, but this should be done with extreme caution as it can confound experimental results. Consultation with a veterinarian is highly recommended. Some research suggests that certain oximes may have vasodilatory effects, which could be explored as an alternative or adjunctive therapy.[2]
Experimental Protocol: Continuous Blood Pressure Monitoring in Conscious Rats
This protocol outlines a method for accurate and continuous blood pressure monitoring in conscious rats using telemetry, which is considered the gold standard to minimize stress-induced artifacts.[3][4]
Materials:
-
Implantable telemetry device for blood pressure monitoring
-
Surgical tools for implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
Data acquisition system compatible with the telemetry device
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat following approved institutional protocols.
-
Surgically implant the telemetry transmitter's pressure-sensing catheter into the abdominal aorta or carotid artery.[4] The carotid artery approach is often favored for its direct path to the aortic arch, providing accurate central pressure measurements.[4]
-
Place the body of the transmitter in the abdominal cavity.
-
Suture the incision sites and provide appropriate post-operative analgesia and care.
-
Allow for a recovery period of at least one week before starting the experiment.[3]
-
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver that collects the telemetry signal.
-
Activate the transmitter remotely using a magnetic switch before and after recordings.[3]
-
Record baseline blood pressure and heart rate for a sufficient period before this compound administration.
-
Continuously monitor and record cardiovascular parameters after this compound administration for the duration of the experiment.
-
-
Data Analysis:
-
Analyze the collected data to determine changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
dot
Issue 2: Animal Exhibiting Muscle Tremors or Weakness
Question: My animal is showing signs of muscle tremors, fasciculations, or generalized weakness after this compound administration. How should I manage this?
Answer:
Muscle weakness and tremors are potential side effects of this compound, particularly at higher doses.[1] It is important to differentiate these from the effects of organophosphate poisoning if applicable.
Immediate Actions:
-
Observe and Score the Severity: Use a standardized scoring system to quantify the severity of the tremors. This will help in objectively assessing the effect and any interventions.
-
Ensure Animal Safety: Make sure the animal has easy access to food and water and is not at risk of injury from the tremors.
-
Dose Reduction: The most effective way to manage these side effects is to reduce the dose of this compound in future experiments.
-
Consider Co-administration: In the context of organophosphate poisoning research, the co-administration of diazepam is a standard practice to control convulsions and may help in mitigating tremors.[5] However, if you are studying the intrinsic effects of this compound, this may not be appropriate. Some studies suggest that certain anticholinergic agents can reduce tremors.[2]
Experimental Protocol: Quantification of Drug-Induced Tremor in Mice
This protocol provides a method for objectively measuring and quantifying drug-induced tremors in mice.
Materials:
-
Tremor recording device (e.g., a gramophone pick-up with a lever system or a force plate)
-
Amplifier and data acquisition system
-
Software for data analysis
Procedure:
-
Animal Placement: Place the mouse on the recording platform. Allow for a brief acclimatization period.
-
Baseline Recording: Record the baseline motor activity before drug administration.
-
This compound Administration: Administer this compound at the desired dose and route.
-
Tremor Recording: Record the tremor activity at predefined time points after administration. The recording system will detect the fine movements of the animal, which can be amplified and digitized.
-
Data Analysis:
-
Analyze the recorded waveforms to determine the frequency and amplitude of the tremors.
-
A "tremor index" can be calculated to provide a quantitative measure of the tremor severity.[6]
-
dot
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (obidoxime chloride) is an oxime that acts as a cholinesterase reactivator. In cases of organophosphate poisoning, organophosphates bind to and inactivate the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system. This compound works by breaking the bond between the organophosphate and AChE, thereby reactivating the enzyme and restoring normal acetylcholine breakdown.
Q2: What are the most common side effects of this compound observed in animal studies?
A2: The most frequently reported side effects in animal studies include:
-
Cardiovascular: Increased or decreased blood pressure, and increased heart rate.[1] In some studies, prolongation of the QTc interval on an ECG has been noted, which can increase the risk of arrhythmias.[7]
-
Musculoskeletal: Muscle weakness, tremors, and at high doses, muscle damage and necrosis.[1][8]
-
Neurological: Headache and dizziness have been reported in human studies, and similar effects may be present in animals.[1]
-
Gastrointestinal: Nausea and vomiting.[1]
Q3: What is the recommended dosage of this compound for animal studies?
A3: The appropriate dosage of this compound can vary significantly depending on the animal species, the specific organophosphate being studied (if any), and the experimental goals. It is crucial to perform a dose-response study to determine the optimal therapeutic dose with minimal side effects for your specific model. The table below provides some reported lethal and toxic doses in rats.
Table 1: Reported Lethal and Toxic Doses of Obidoxime in Rats
| Dose Type | Value | Route of Administration | Reference |
| LD50 | 177 mg/kg | Intraperitoneal (i.p.) | [9] |
| Symptoms of Overdosage | Starting at 50 mg/kg | Intravenous (i.v.) | [3] |
| Tolerated Daily Dose (30 days) | 68 mg/kg | Intraperitoneal (i.p.) | [3] |
| Lethal Daily Dose (30 days, 30% mortality) | 113 mg/kg | Intraperitoneal (i.p.) | [3] |
| Lethal Daily Dose (30 days, 100% mortality) | 158 mg/kg | Intraperitoneal (i.p.) | [3] |
Q4: Should this compound be administered with atropine in my study?
A4: The co-administration of atropine is a standard part of the treatment for organophosphate poisoning.[5] Atropine is a muscarinic receptor antagonist that helps to counteract the effects of acetylcholine accumulation. If your research is focused on modeling the clinical treatment of organophosphate poisoning, then the inclusion of atropine is essential. However, if you are investigating the intrinsic properties or side effects of this compound itself, co-administration of atropine would be a confounding factor.
Q5: Are there any known drug interactions with this compound that I should be aware of?
A5: Some studies in rats have indicated an unfavorable interaction between obidoxime and diazepam when administered in the context of chlorfenvinphos poisoning, particularly when the antidotes are given with a delay.[1] It is important to carefully consider the timing and combination of any drugs administered alongside this compound.
Q6: What are the alternatives to this compound for my research?
A6: Several other oximes are used as cholinesterase reactivators, each with a different efficacy and side effect profile. Some common alternatives include pralidoxime (2-PAM) and HI-6. The choice of oxime may depend on the specific organophosphate being investigated, as their effectiveness can vary. Comparative studies have been conducted to evaluate the efficacy of different oximes against various nerve agents and pesticides.[10]
Table 2: Comparative LD50 of Different Oximes in Rats (i.p. injection)
| Oxime | LD50 (mg/kg) | Reference |
| Obidoxime | 177 | [9] |
| Pralidoxime | 120 | [9] |
| K027 | 612 | [9] |
| K048 | 246 | [9] |
This table suggests that K027 has a lower acute toxicity in rats compared to obidoxime and pralidoxime.
Disclaimer: This information is for research purposes only and should not be considered as veterinary or medical advice. Always consult with your institution's animal care and use committee and a qualified veterinarian for guidance on your specific experimental protocols.
References
- 1. What are the side effects of Obidoxime Chloride? [synapse.patsnap.com]
- 2. Novel Oxime Synthesized from a Natural Product of Senecio nutans SCh. Bip. (Asteraceae) Enhances Vascular Relaxation in Rats by an Endothelium-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aalas [aalas.kglmeridian.com]
- 4. Continuous Arterial Pressure Monitoring in Conscious Rodents Using Implantable Telemetry and Comparison with the Tail-Cuff Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The analysis of drug-induced tremor in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 9. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Technical Support Center: Aged Inhibited Acetylcholinesterase Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aged inhibited acetylcholinesterase (AChE). The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is "aged" acetylcholinesterase, and why is it difficult to reactivate?
A1: Organophosphorus (OP) compounds inhibit acetylcholinesterase by covalently bonding to the active site serine residue. This initial inhibition is often reversible with the use of nucleophilic agents like oximes. However, a subsequent chemical reaction can occur, known as "aging." During aging, the OP-AChE complex undergoes a dealkylation reaction, resulting in a negatively charged phosphyl adduct. This aged complex is conformationally more stable and electrostatically resistant to reactivation by standard oximes.[1][2][3][4][5][6]
Q2: What is the significance of the aging half-life (t½) of an organophosphate inhibitor?
A2: The aging half-life is the time it takes for 50% of the inhibited AChE to become aged and therefore resistant to reactivation. This parameter is crucial for the development and administration of antidotes, as reactivation therapies are only effective before aging has occurred.[7][8] The aging half-life varies significantly depending on the specific organophosphate compound. For instance, the half-life for dimethylphosphorylated AChE (e.g., from malathion) is approximately 3.7 hours, whereas for diethylphosphorylated AChE (e.g., from parathion), it is around 33 hours.[7]
Q3: Can aged acetylcholinesterase be reactivated at all?
A3: While traditionally considered irreversible, recent research has explored novel strategies to "resurrect" aged AChE. These approaches involve realkylating the aged phosphonate adduct to a form that can then be reactivated by oximes.[2][9][10] However, these methods are still largely experimental and not yet in clinical use.
Q4: What is the cholinergic anti-inflammatory pathway, and how is it affected by AChE inhibition and aging?
A4: The cholinergic anti-inflammatory pathway is a neural reflex that modulates the immune response. Acetylcholine released from the vagus nerve can interact with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, leading to a decrease in the production of pro-inflammatory cytokines.[11][12][13][14] Inhibition of AChE can enhance this pathway by increasing the local concentration of acetylcholine. However, chronic inhibition and subsequent aging of AChE can lead to complex downstream effects on this pathway, which is an active area of research in aging-related neuroinflammatory disorders.[11][12][13][15]
Troubleshooting Guides
Ellman's Assay for Measuring AChE Activity
The Ellman's assay is the most common method for measuring AChE activity. It relies on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow product that can be measured spectrophotometrically at 412 nm.
Problem 1: High background absorbance in blank wells.
-
Potential Cause: Spontaneous hydrolysis of the substrate or the presence of free thiol groups in the sample.
-
Solution:
-
Prepare a blank control containing all reagents except the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from the sample values.
-
If high background persists, prepare a sample blank containing the sample, buffer, and DTNB, but not the substrate, to account for endogenous thiols.
-
Problem 2: Low or no enzyme activity in control wells.
-
Potential Cause: Inactive enzyme due to improper storage or handling, or incorrect buffer pH.
-
Solution:
-
Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.
-
Verify that the pH of the assay buffer is optimal for AChE activity (typically pH 7.5-8.0).
-
Use a fresh preparation of the enzyme.
-
Problem 3: Inconsistent results between replicates.
-
Potential Cause: Pipetting errors, incomplete mixing of reagents, or temperature fluctuations.
-
Solution:
-
Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
-
Gently mix the contents of the wells after the addition of each reagent. The use of a multichannel pipette is recommended for adding the substrate mix to all wells simultaneously.
-
Maintain a constant temperature throughout the assay.
-
Problem 4: Non-linear reaction rate.
-
Potential Cause: Substrate depletion or high enzyme concentration.
-
Solution:
-
Use a lower enzyme concentration or a higher substrate concentration.
-
Ensure that the total substrate hydrolysis does not exceed 10-15% during the assay period to maintain initial velocity conditions.
-
Inducing and Confirming AChE Aging
Problem 1: Incomplete or variable aging of the inhibited enzyme.
-
Potential Cause: Incorrect incubation time, temperature, or inhibitor concentration.
-
Solution:
-
Optimize the incubation time based on the known aging half-life of the specific organophosphate being used. Incubation for several half-lives is typically required to achieve a high percentage of aged enzyme.
-
Maintain a constant and optimal temperature during the aging process (e.g., 37°C).
-
Ensure that the concentration of the organophosphate is sufficient to achieve complete initial inhibition of the enzyme.
-
Problem 2: Difficulty in confirming the aged state.
-
Potential Cause: Lack of a reliable method to differentiate between inhibited and aged AChE.
-
Solution:
-
Perform a reactivation assay with a standard oxime (e.g., pralidoxime). A lack of significant recovery of enzyme activity after oxime treatment is indicative of aging.[16][17]
-
For definitive confirmation, use mass spectrometry to identify the mass shift corresponding to the dealkylated phosphyl adduct on the active site serine of AChE.[18][19]
-
Oxime Reactivation Assays
Problem 1: Low or no reactivation of the inhibited (but not aged) enzyme.
-
Potential Cause: The chosen oxime is not effective against the specific organophosphate-AChE adduct, or the oxime concentration is suboptimal.
-
Solution:
Problem 2: Interference of the oxime with the Ellman's assay.
-
Potential Cause: Some oximes can react directly with DTNB, leading to a false-positive signal.
-
Solution:
-
Run a control containing the oxime and DTNB without the enzyme or substrate to quantify any direct reaction. Subtract this background rate from the reactivation measurements.
-
Data Presentation
Table 1: Aging Half-Lives (t½) of Acetylcholinesterase Inhibited by Various Organophosphates.
| Organophosphate | Enzyme Source | Aging Half-life (t½) |
| Malathion (metabolite) | Human Erythrocyte | 3.7 hours[7] |
| Parathion (metabolite) | Human Erythrocyte | 33 hours[7] |
| Echothiophate | Human Butyrylcholinesterase | 7.2 ± 0.7 hours[8] |
| Dimethoxy OPs | Human Erythrocyte | 31.5 hours[22] |
| Diethoxy OPs | Human Erythrocyte | 46.3 hours[22] |
Table 2: Typical Parameters for the Ellman's Assay.
| Parameter | Value |
| Wavelength | 412 nm[23][24] |
| pH | 7.5 - 8.0 |
| Substrate | Acetylthiocholine (ATC)[25] |
| Chromogen | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[25] |
| Typical Enzyme Concentration | Within the linear range of the assay (e.g., 10-600 units/liter) |
| Expected Absorbance Change (uninhibited) | Dependent on enzyme concentration and substrate turnover, but should be linear over the initial measurement period. |
Experimental Protocols
Protocol 1: In Vitro Aging of Organophosphate-Inhibited Acetylcholinesterase
-
Enzyme Preparation: Prepare a stock solution of acetylcholinesterase in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Inhibition: Incubate the AChE solution with the desired organophosphate inhibitor at a concentration sufficient to achieve >95% inhibition. The incubation time will depend on the inhibition kinetics of the specific OP.
-
Removal of Excess Inhibitor: Remove the excess, unbound inhibitor by dialysis, gel filtration, or repeated centrifugation and resuspension if the enzyme is immobilized.
-
Aging: Incubate the inhibited AChE solution at 37°C. The duration of incubation should be determined based on the aging half-life of the OP-AChE complex (refer to Table 1 or literature values). To achieve >95% aging, an incubation period of at least 5 half-lives is recommended.
-
Verification of Aging:
-
Activity Measurement: Measure the residual AChE activity using the Ellman's assay (Protocol 3).
-
Reactivation Assay: Perform an oxime reactivation assay (Protocol 2) to confirm the lack of significant activity recovery.
-
Mass Spectrometry: For definitive confirmation, analyze the aged enzyme using mass spectrometry (Protocol 4) to identify the characteristic mass shift of the aged adduct.
-
Protocol 2: Oxime Reactivation of Inhibited Acetylcholinesterase
-
Prepare Inhibited AChE: Prepare a sample of inhibited (but not aged) AChE as described in Protocol 1, steps 1-3.
-
Reactivation Reaction:
-
To the inhibited AChE solution, add the oxime reactivator at the desired concentration.
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Measure Reactivated AChE Activity: At various time points, take aliquots of the reaction mixture and measure the AChE activity using the Ellman's assay (Protocol 3).
-
Calculate Percentage of Reactivation:
-
Percentage Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of native enzyme - Activity of inhibited enzyme)] x 100
-
Protocol 3: Ellman's Assay for AChE Activity
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
DTNB Reagent: 10 mM DTNB in assay buffer.
-
Substrate Solution: 75 mM acetylthiocholine iodide (ATCI) in deionized water.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of Assay Buffer.
-
10 µL of DTNB Reagent.
-
10 µL of the enzyme sample (or blank/control).
-
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Substrate Solution to each well.
-
Immediately measure the absorbance at 412 nm in a microplate reader, taking readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Enzyme activity can be calculated using the Beer-Lambert law and the extinction coefficient of the yellow product (ε = 14,150 M⁻¹cm⁻¹).
-
Protocol 4: Sample Preparation for Mass Spectrometry of Aged AChE Adducts
-
Prepare Aged AChE: Prepare a sample of aged AChE as described in Protocol 1.
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample using a suitable denaturant (e.g., urea or guanidinium chloride).
-
Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).
-
Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Peptide Cleanup and Enrichment:
-
Desalt the peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry.
-
If the phosphopeptide corresponding to the active site is of low abundance, consider enrichment strategies such as titanium dioxide or immobilized metal affinity chromatography (IMAC).[26]
-
-
Mass Spectrometry Analysis:
-
Analyze the prepared peptide mixture using an appropriate mass spectrometer (e.g., MALDI-TOF/TOF or LC-ESI-MS/MS).
-
Identify the peptide containing the active site serine and determine its mass. The mass of the aged adduct will be different from both the native peptide and the un-aged inhibited peptide.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. researchgate.net [researchgate.net]
- 6. Why is Aged Acetylcholinesterase So Difficult to Reactivate? [mdpi.com]
- 7. How long is the window before ageing of acetylcholinesterase after organophosphate poisoning? – PharmaNUS [blog.nus.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Acetylcholinesterase inhibitors targeting the cholinergic anti-inflammatory pathway: a new therapeutic perspective in aging-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Impairment of the cholinergic anti-inflammatory pathway in older subjects with severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Acetylcholinesterase Depletion Alters the Levels of Key Synaptic Proteins while Maintaining Neuronal Markers in the Aging Zebrafish (Danio rerio) Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mass Spectrometry Method to Identify Aging Pathways of Sp- and Rp-Tabun Adducts on Human Butyrylcholinesterase Based on the Acid Labile P-N Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic analysis of reactivation and aging of human acetylcholinesterase inhibited by different phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. assaygenie.com [assaygenie.com]
- 25. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting unexpected outcomes in Toxogonin treatment studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Toxogonin (obidoxime chloride).
Troubleshooting Guide: Unexpected Outcomes
This guide addresses specific issues that may arise during experimental studies involving this compound.
Question: Why is there a lack of therapeutic effect or lower-than-expected efficacy of this compound in our organophosphate poisoning model?
Answer: Several factors can contribute to a reduced or absent therapeutic effect of this compound. Consider the following possibilities:
-
Nature of the Organophosphate (OP): this compound is not equally effective against all organophosphates. Its primary mechanism is the reactivation of inhibited acetylcholinesterase (AChE), but this is not applicable to all types of OP compounds, such as phosphoramidates like Tabun.[1] In cases of poisoning with carbamate insecticides, this compound is ineffective and may even potentiate the toxic effects.[1]
-
"Aging" of the Inhibited Enzyme: The bond between the organophosphate and acetylcholinesterase can undergo a process called "aging," where it becomes resistant to reactivation by oximes like this compound.[2] The rate of aging varies depending on the specific organophosphate. Delayed administration of this compound can lead to irreversible inhibition of AChE.[3] However, some reactivation may still be possible even with delayed therapy up to one week after poisoning.[3]
-
Inadequate Dosage or Administration Route: The dosage and route of administration are critical for achieving therapeutic plasma concentrations. For effective reactivation, plasma levels of 10-20 micromol/l of obidoxime chloride are generally required.[4] Intravenous administration is the preferred route for rapid onset of action in acute poisoning scenarios.[4][5] Intramuscular injection results in peak blood concentrations after 20 to 40 minutes.[1][4]
-
Concurrent Administration of Atropine: this compound is an adjunct to, not a replacement for, atropine in the treatment of organophosphate poisoning.[1][3][6] Atropine is essential to counteract the muscarinic effects of acetylcholine accumulation.[3][7] Ensure that atropine is administered promptly and at an adequate dosage.
Question: We are observing unexpected toxicity or adverse effects in our animal models treated with this compound. What could be the cause?
Answer: While this compound has a relatively large therapeutic index, adverse effects can occur, particularly at high doses or with improper administration.
-
High Doses: Overdosage can lead to symptoms such as muscle weakness, paralysis, and respiratory distress.[1][4] In animal studies, intravenous doses starting at 50 mg/kg of body weight have been shown to cause acute symptoms of poisoning.[1][4]
-
Improper Administration: Animal studies have indicated that intra-arterial injection can cause irritation, and therefore, administration should be strictly intravenous.[1][4]
-
Degradation of this compound: The stability of the this compound solution is crucial. Long-term storage, especially under uncontrolled temperature conditions, can lead to the formation of degradation products.[8] Expired batches have been shown to produce significant toxic effects in rats.[8] The major degradation product is 4-pyridinealdoxime.[8]
-
Interaction with other compounds: While specific drug-drug interactions are not extensively documented in the provided literature, it is important to consider the potential for interactions with other medications or experimental compounds being used.
Question: Our experimental results with this compound show high variability between subjects or experiments. How can we improve consistency?
Answer: Variability in experimental outcomes can be attributed to several factors related to the experimental setup and biological differences.
-
Animal Model Selection: The choice of animal model is critical. Species like guinea pigs and nonhuman primates are considered appropriate models for studying organophosphate intoxication due to their low levels of circulating carboxylesterases, similar to humans.[9]
-
Standardization of Protocols: Ensure strict adherence to standardized protocols for organophosphate exposure, this compound administration (dosage, timing, and route), and outcome assessment.
-
Control of Environmental Factors: Factors such as temperature and housing conditions can influence the metabolic state of the animals and their response to treatment.
-
Health Status of Animals: The presence of underlying health issues in experimental animals can affect their response to both the organophosphate and the treatment.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound (obidoxime chloride) is a cholinesterase reactivator.[6] In organophosphate poisoning, acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, becomes inhibited.[5][7] This leads to an accumulation of acetylcholine and overstimulation of cholinergic receptors.[5][7] this compound works by breaking the bond between the organophosphate and AChE, thereby reactivating the enzyme and restoring normal nerve function.[5][6]
Is this compound a standalone treatment for organophosphate poisoning?
No, this compound is not a standalone treatment. It is a crucial component of a multi-faceted treatment approach that must include the administration of atropine.[1][6] Atropine blocks the effects of excess acetylcholine at muscarinic receptors, while this compound addresses the root cause by reactivating AChE.[6] General supportive care, such as clearing the airways and artificial ventilation, is also essential.[3]
What are the recommended storage conditions for this compound?
This compound should be stored according to the manufacturer's instructions. Studies have shown that long-term storage under uncontrolled environmental conditions can lead to degradation.[8] It should not be refrigerated or frozen.[1]
Can this compound be used for all types of pesticide poisoning?
No, this compound is specifically an antidote for poisoning with organophosphate compounds.[1] It is not effective and can be harmful in cases of poisoning with carbamate insecticides.[1]
What are the known side effects of this compound in humans?
In healthy volunteers, reported side effects have been mild and resolved spontaneously within a few hours.[1] Potential side effects can include gastrointestinal issues like nausea and vomiting, as well as dry mouth and difficulty swallowing.[6] It is important to note that some side effects might be difficult to distinguish from the symptoms of organophosphate poisoning itself.[6]
Data Presentation
Table 1: Pharmacokinetic Parameters of Obidoxime Chloride
| Parameter | Value | Species | Administration Route | Reference |
| Peak Plasma Concentration | ~6 µg/ml | Human | Intramuscular (250 mg) | [1][4] |
| Time to Peak Concentration | 20 - 40 minutes | Human | Intramuscular | [1][4] |
| Therapeutic Plasma Level | 3.6 - 7.2 mg/l (10-20 µmol/l) | Human | Intravenous Infusion | [1][4] |
| Half-life | ~2 hours | Human | Intravenous | [4] |
| Protein Binding | Not significant | Human | - | [1][4] |
| Distribution Volume | ~0.171 l/kg | Human | - | [4] |
Table 2: Reactivation Efficacy of Obidoxime against Paraoxon-Inhibited Human AChE (In Vitro)
| Oxime | Reactivation Efficacy | Reference |
| Obidoxime | 96.8% | [10] |
| Trimedoxime | ≤25% | [10] |
| Pralidoxime | ≤25% | [10] |
| Methoxime | ≤25% | [10] |
| HI-6 | ≤25% | [10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of AChE Reactivation by this compound
-
Enzyme Source: Purified human erythrocyte acetylcholinesterase or brain homogenate from an appropriate animal model.
-
Inhibition: Incubate the AChE solution with a known concentration of the organophosphate (e.g., paraoxon) for a specific duration to achieve a target level of inhibition (e.g., >90%).
-
Reactivation: Add this compound at various concentrations to the inhibited enzyme solution.
-
Activity Measurement: At different time points, measure the remaining AChE activity using a colorimetric assay, such as the Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine.
-
Data Analysis: Calculate the percentage of reactivation by comparing the enzyme activity in the this compound-treated samples to the activity of the uninhibited and inhibited controls. Determine the reactivation rate constant (k_r).
Protocol 2: In Vivo Evaluation of this compound Efficacy in a Rodent Model of Organophosphate Poisoning
-
Animal Model: Use a suitable rodent model, such as rats or guinea pigs.
-
Organophosphate Exposure: Administer a sublethal or lethal dose of the organophosphate (e.g., diisopropylfluorophosphate - DFP) via a relevant route of exposure (e.g., subcutaneous or intraperitoneal injection).
-
Treatment: At a predetermined time point after OP exposure, administer this compound, typically in combination with atropine, via intravenous or intramuscular injection. Include control groups receiving saline, atropine alone, and this compound alone.
-
Outcome Measures:
-
Survival Rate: Monitor the animals for a specified period (e.g., 24-48 hours) and record the survival rate in each group.
-
Clinical Signs: Score the severity of clinical signs of toxicity (e.g., tremors, salivation, respiratory distress) at regular intervals.
-
AChE Activity: At the end of the experiment, collect blood and tissue samples (e.g., brain, diaphragm) to measure AChE activity and determine the extent of reactivation.
-
-
Statistical Analysis: Compare the outcomes between the different treatment groups using appropriate statistical methods.
Visualizations
Caption: Signaling pathway of organophosphate poisoning and points of intervention for this compound and Atropine.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. heyl-berlin.de [heyl-berlin.de]
- 2. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. This compound® – Oncopharm [oncopharmegy.com]
- 4. heyl-berlin.de [heyl-berlin.de]
- 5. What is Obidoxime Chloride used for? [synapse.patsnap.com]
- 6. pillintrip.com [pillintrip.com]
- 7. epa.gov [epa.gov]
- 8. Degradation of Obidoxime Chloride Solution for Injection upon Long-Term Storage under Field Conditions of Mediterranean Climate vs the Controlled Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Validation & Comparative
Comparative Efficacy of Toxogonin and Pralidoxime in Sarin Poisoning: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent oxime reactivators, Toxogonin® (obidoxime) and pralidoxime, in the context of sarin nerve agent poisoning. This analysis is based on available experimental data to facilitate informed decisions in research and development.
Sarin, a highly toxic organophosphorus nerve agent, exerts its lethal effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by severe symptoms such as convulsions, respiratory distress, and ultimately, death.[1][2] The standard treatment regimen for sarin poisoning includes an anticholinergic agent like atropine and an oxime to reactivate the inhibited AChE.[1][3] This guide focuses on the comparative efficacy of two such oximes: this compound and pralidoxime.
Executive Summary
Experimental evidence suggests that while both this compound and pralidoxime are effective in reactivating sarin-inhibited AChE, their efficacy can vary depending on the experimental model and conditions. In vitro studies consistently demonstrate that obidoxime (the active component of this compound) is a more potent reactivator of sarin-inhibited AChE compared to pralidoxime.[4][5] In vivo studies in animal models also indicate that obidoxime can offer superior protection against the lethal effects of sarin, although both are often used in combination with atropine for therapeutic benefit.[6][7]
Data Presentation
In Vivo Protective Efficacy
The protective efficacy of oximes against the lethal effects of sarin is often quantified by determining the median lethal dose (LD50) of sarin in the presence of the antidote and calculating a protective ratio or index.
| Animal Model | Oxime | Antidotal Treatment | Sarin LD50 (µg/kg) | Protective Ratio | Reference |
| Mice | Pralidoxime (PAM) + Atropine | Pre-treatment (15 min before sarin) | - | 9-10 times increase in LD50 | [6] |
| Mice | Monoisonitrosoacetone (MINA) + Atropine | Pre-treatment (15 min before sarin) | - | 2-3 times increase in LD50 | [6] |
| Mice | Diacetylmonoxime (DAM) + Atropine | Pre-treatment (15 min before sarin) | - | 2-3 times increase in LD50 | [6] |
| Rats | Pralidoxime (PAM) + Atropine | Pre-treatment (15 min before sarin) | - | 9-10 times increase in LD50 | [6] |
| Rats | Monoisonitrosoacetone (MINA) + Atropine | Pre-treatment (15 min before sarin) | - | 2-3 times increase in LD50 | [6] |
| Rats | Diacetylmonoxime (DAM) + Atropine | Pre-treatment (15 min before sarin) | - | 2-3 times increase in LD50 | [6] |
| Guinea Pigs | Pralidoxime (PAM) + Atropine | Post-treatment (30 sec after sarin) | - | <2 times increase in LD50 | [6] |
| Monkeys | Atropine + MINA or DAM | Post-treatment (1 min after sarin) | - | 7-14 times increase in LD50 | [7] |
Note: Direct head-to-head comparative studies providing LD50 values for both this compound and pralidoxime under identical conditions for sarin poisoning are limited in the reviewed literature. The table presents available data on the protective effects of various oximes, including pralidoxime, often in combination with atropine.
In Vitro Acetylcholinesterase Reactivation
The primary mechanism of action for these oximes is the reactivation of sarin-inhibited AChE. The following table summarizes the in vitro reactivation efficacy of this compound (obidoxime) and pralidoxime.
| AChE Source | Oxime | Concentration | Reactivation Efficacy (%) | Reference |
| Rat Brain Homogenate | Pralidoxime | 10⁻⁵ M | Not specified | [4] |
| Rat Brain Homogenate | Pralidoxime | 10⁻³ M | Effective | [4] |
| Rat Brain Homogenate | Obidoxime | 10⁻⁵ M | Not specified | [4] |
| Rat Brain Homogenate | Obidoxime | 10⁻³ M | More effective than pralidoxime | [4] |
| Human, Rabbit, Rat, Guinea Pig AChE | Pralidoxime | Not specified | Considered insufficient for highly toxic OPs like sarin | [5] |
| Human, Rabbit, Rat, Guinea Pig AChE | Obidoxime | Not specified | Considered insufficient for highly toxic OPs like sarin | [5] |
Note: The table highlights that at higher concentrations, obidoxime demonstrates greater reactivation potency than pralidoxime for sarin-inhibited AChE in rat brain homogenate.
Experimental Protocols
In Vivo Evaluation of Oxime Efficacy in Sarin-Poisoned Animals
A generalized protocol for assessing the protective efficacy of oximes in an animal model of sarin poisoning is outlined below. Specific parameters such as animal species, sarin dosage, and treatment timing may vary between studies.
1. Animal Model:
-
Commonly used species include mice, rats, and guinea pigs.[6][8]
-
Animals are acclimatized to laboratory conditions before the experiment.
2. Sarin Administration:
-
Sarin is typically administered via subcutaneous (SC) or intramuscular (IM) injection.
-
The dose is often a multiple of the predetermined LD50 for the specific animal model.
3. Antidotal Treatment:
-
The oxime (this compound or pralidoxime), often in combination with atropine, is administered.
-
Treatment can be given either as a pre-treatment (before sarin exposure) or post-treatment (after sarin exposure).[6]
-
The route of administration for the antidote is typically intramuscular (IM).
4. Observation and Data Collection:
-
Animals are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.
-
The number of surviving animals at each dose level is recorded to calculate the LD50 of sarin in the presence of the antidote.
-
The protective ratio is calculated by dividing the LD50 of sarin with treatment by the LD50 of sarin without treatment.
5. Cholinesterase Activity Measurement:
-
Blood and tissue samples (e.g., brain) may be collected to measure AChE activity.[8]
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)
The Ellman's method is a widely used spectrophotometric assay to determine AChE activity and the reactivation potency of oximes.[9][10]
1. Reagents and Materials:
-
Acetylcholinesterase (AChE) source (e.g., purified enzyme, brain homogenate)
-
Sarin solution
-
Oxime solution (this compound or pralidoxime)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine (ATCh) as the substrate
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer (plate reader or cuvette-based)
2. Procedure:
-
Inhibition of AChE: The AChE solution is incubated with a known concentration of sarin for a specific duration to achieve a high level of inhibition (e.g., >95%).
-
Reactivation: The sarin-inhibited AChE is then incubated with the oxime solution (this compound or pralidoxime) at various concentrations.
-
Measurement of AChE Activity:
-
DTNB and the AChE/sarin/oxime mixture are added to a microplate well or cuvette.
-
The reaction is initiated by adding the substrate, acetylthiocholine.
-
The hydrolysis of acetylthiocholine by the reactivated AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The rate of color formation is measured by monitoring the change in absorbance at 412 nm over time using a spectrophotometer.
-
-
Calculation of Reactivation: The percentage of reactivation is calculated by comparing the rate of the reactivated enzyme to the rate of the uninhibited enzyme.
Visualizations
Signaling Pathway of Sarin Poisoning and Oxime Reactivation
Caption: Sarin poisoning pathway and the mechanism of oxime-mediated AChE reactivation.
Experimental Workflow for In Vivo Oxime Efficacy Testing
References
- 1. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sarin - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Currently used cholinesterase reactivators against nerve agent intoxication: comparison of their effectivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oximes and atropine in sarin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes and atropine in sarin poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of some oximes in sarin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Toxogonin and HI-6 for Soman Exposure
A definitive guide for researchers and drug development professionals on the therapeutic efficacy of two prominent oxime reactivators against the nerve agent soman.
In the landscape of chemical warfare defense, the organophosphate nerve agent soman presents a formidable challenge due to the rapid "aging" of its bond with acetylcholinesterase (AChE), rendering standard reactivation therapies ineffective. This guide provides a comprehensive, data-driven comparison of two oxime reactivators, Toxogonin (obidoxime) and HI-6, for the treatment of soman poisoning. Our analysis is based on a systematic review of preclinical experimental data, focusing on survival rates, AChE reactivation, and other key therapeutic indicators.
Executive Summary
Experimental evidence consistently demonstrates the superiority of HI-6 over this compound in the treatment of soman poisoning. Across multiple animal models, HI-6, particularly when administered in conjunction with atropine and an anticonvulsant, leads to significantly higher survival rates and more effective reactivation of soman-inhibited AChE. While this compound shows moderate efficacy against some nerve agents, its performance against soman is markedly inferior.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from various preclinical studies, offering a direct comparison of the therapeutic efficacy of this compound and HI-6 against soman exposure.
| Table 1: Survival Rates Following Soman Exposure and Oxime Treatment | ||||
| Animal Model | Soman Dose (LD50) | Treatment Regimen | HI-6 Survival Rate | This compound (Obidoxime) Survival Rate |
| Rhesus Macaques | 5 | Oxime + Atropine + Diazepam | 75% (3 out of 4) | 0% (0 out of 3)[1] |
| Guinea Pigs | 1.5 | Oxime + Atropine | 87.5% | Not explicitly stated, but another oxime, HLö-7, showed 87.5% survival[2][3] |
| Guinea Pigs | 3 | Oxime + Atropine | 10% (survived >24h) | Not tested at this dose, but all HLö-7 treated animals died within 5h[2][3] |
| Rabbits (Pyridostigmine pre-treated) | - | Oxime + Atropine ± Diazepam | 3-5 times more effective than 2-PAM (a related oxime) | Less effective than HI-6[4] |
| Rats | - | Oxime + Atropine | HI-6 provided protection against 5.5 LD50s | 2-PAM (a related oxime) provided no protection[5] |
| Table 2: Acetylcholinesterase (AChE) Reactivation | ||
| Parameter | HI-6 | This compound (Obidoxime) |
| Human Erythrocyte AChE (in vitro) | Superior reactivating potency after soman inhibition compared to obidoxime[6] | Weak reactivator of soman-inhibited AChE[6] |
| Rat Tissue (in vivo) | Significantly reactivated AChE in erythrocytes, brain, and diaphragm[7] | Very little influence on soman-induced AChE inhibition[7] |
| Rat Peripheral Tissues (in vivo) | Significantly higher levels of ChE in blood and other peripheral tissues compared to soman alone[5] | No significant effect on soman-inhibited ChE[5] |
| Rat Brain (in vivo) | Did not reactivate soman-inhibited AChE in the brain[5][8] | No significant effect on soman-inhibited ChE in the brain |
| Marmoset Monkey Diaphragm (in vitro) | Significant increase in AChE activity even 40 minutes after soman exposure[9] | Not reported in this study |
Mechanism of Action and Signaling Pathways
Soman exerts its toxicity by irreversibly inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts. This results in overstimulation of muscarinic and nicotinic receptors, causing a cholinergic crisis characterized by a range of symptoms including seizures, respiratory distress, and ultimately, death.
Oximes like this compound and HI-6 are designed to reactivate inhibited AChE by cleaving the phosphonyl bond formed by soman. However, the efficacy of this reactivation is critically dependent on the chemical structure of the oxime and the specific nerve agent. In the case of soman, the inhibited enzyme complex undergoes a rapid process called "aging," where a chemical modification occurs that renders the enzyme resistant to reactivation by most oximes.
The superior efficacy of HI-6 against soman is attributed to its molecular structure, which allows it to more effectively reactivate the soman-AChE complex before aging occurs.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of HI-6 and HLÖ-7 in preventing incapacitation following nerve agent poisoning [repository.tno.nl]
- 3. Efficacy of HI-6 and HLö-7 in preventing incapacitation following nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the efficacy of HI6 and 2-PAM against soman, tabun, sarin, and VX in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of cholinergic effects of HI-6 and pralidoxime-2-chloride (2-PAM) in soman poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of efficacy of two oximes (HI-6 and obidoxime) in soman poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of HI-6 in soman-poisoned marmoset monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The treatment of Soman poisoning and its perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro reactivation potency of Toxogonin compared to other bispyridinium oximes
A Comparative Guide to the In Vitro Reactivation Potency of Toxogonin and Other Bispyridinium Oximes
For researchers and professionals in drug development, understanding the efficacy of acetylcholinesterase (AChE) reactivators is paramount in the context of organophosphate (OP) poisoning. This guide provides a comparative analysis of the in vitro reactivation potency of this compound (obidoxime) against other prominent bispyridinium oximes, namely HI-6 and trimedoxime (TMB-4). The data presented is compiled from various experimental studies to offer a comprehensive overview for scientific evaluation.
Quantitative Comparison of Reactivation Potency
The effectiveness of an oxime in reactivating OP-inhibited AChE is contingent on the specific organophosphorus agent. The following tables summarize the reactivation potency of this compound in comparison to HI-6 and TMB-4 against AChE inhibited by various OPs. The data is presented as the percentage of reactivation observed under specific experimental conditions.
Table 1: Reactivation of Nerve Agent-Inhibited Rat Brain Acetylcholinesterase
| Organophosphate (Nerve Agent) | Oxime (Concentration) | Reactivation Potency (%) |
| Tabun | Obidoxime | Effective |
| HI-6 | Low Potency | |
| Trimedoxime | High Potency | |
| VX | Obidoxime | Less Efficacious than HI-6/HLö-7/BI-6 |
| HI-6 | More Efficacious than Obidoxime | |
| Trimedoxime | Not specified |
Source: In vitro potency of H oximes (HI-6, HLö-7), the oxime BI-6, and currently used oximes (pralidoxime, obidoxime, trimedoxime) to reactivate nerve agent-inhibited rat brain acetylcholinesterase.[1]
Table 2: Reactivation of Human Erythrocyte Acetylcholinesterase Inhibited by Nerve Agents
| Organophosphate (Nerve Agent) | Oxime (10 and 30 µM) | Order of Reactivating Potency |
| Soman, Sarin, Cyclosarin, VX | Obidoxime, Pralidoxime, HI-6, HLö-7 | HLö 7 > HI 6 > obidoxime > pralidoxime |
| Tabun | Obidoxime, Pralidoxime, HI-6, HLö-7 | Obidoxime and HLö 7 showed partial reactivation (~20%), while pralidoxime and HI 6 were almost ineffective (~5%).[2][3] |
Source: Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds.[2][3]
Table 3: Reactivation of Acetylcholinesterase Inhibited by Compound R-33
| Oxime | Reactivation Efficacy |
| This compound | About 10% after 10 minutes; ineffective after 15-20 minutes.[4] |
| TMB-4 | About 10% after 10 minutes; ineffective after 15-20 minutes.[4] |
| HI-6 | Less effective than 2-PAM at higher concentrations, but more effective at lower concentrations after 20 minutes. |
| 2-PAM | Most potent at concentrations of 0.5 mg/cm³ and 0.1 mg/cm³, with over 20% efficacy.[4] |
Source: Efficacy of 2-PAM, TMB-4, HI-6, and this compound in Reactivation of Immobilized Acetylcholinesterase Inhibited by Compound R-33.[4]
Table 4: Reactivation Kinetics of Paraoxon-Inhibited Electric Eel AChE
| Oxime | Reactivation Potency |
| Obidoxime | Superior to pralidoxime, K027, and K048. |
| Trimedoxime | Superior to pralidoxime, K027, and K048. |
Source: In vitro reactivation kinetics of paraoxon- and DFP-inhibited electric eel AChE using mono- and bis-pyridinium oximes.
It is evident that no single oxime is universally superior for all types of organophosphate poisoning.[3] this compound (obidoxime) demonstrates notable efficacy against tabun-inhibited AChE, a context where HI-6 is less effective.[1][5] Conversely, for nerve agents like VX and sarin, HI-6 often shows higher reactivation potency.[1][5] The combination of different oximes, such as obidoxime and HI-6, has been explored to broaden the spectrum of activity, although this does not necessarily result in an additive effect.[6]
Experimental Protocols
The standard method for determining the in vitro reactivation potency of oximes is the Ellman assay. This spectrophotometric method measures the activity of AChE by detecting the product of the enzymatic reaction.
Ellman's Method for AChE Reactivation Assay
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)
-
Organophosphate inhibitor solution (e.g., paraoxon, sarin surrogate)
-
Oxime reactivator solutions (this compound, HI-6, TMB-4, etc.) at various concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Phosphate buffer (pH 7.4 or 8.0)
-
96-well microplate
-
Microplate reader
2. Inhibition of Acetylcholinesterase:
-
Incubate the AChE solution with a specific concentration of the organophosphate inhibitor for a defined period (e.g., 30 minutes) to achieve a high level of inhibition (typically >95%).
3. Reactivation by Oximes:
-
Add the oxime reactivator solution to the inhibited AChE mixture.
-
Incubate for a specific time (e.g., 10, 20, or 30 minutes) to allow for reactivation of the enzyme.
4. Measurement of AChE Activity:
-
Add the DTNB solution to the wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
5. Calculation of Reactivation Potency:
-
The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of native enzyme - Activity of inhibited enzyme)] x 100
Visualizing the Process
To better illustrate the experimental and molecular processes, the following diagrams are provided.
The diagram above outlines the key stages of the in vitro reactivation assay, from the initial preparation of reagents to the final calculation of reactivation potency.
This diagram illustrates the molecular mechanism of acetylcholinesterase inhibition by an organophosphate and the subsequent reactivation by a bispyridinium oxime. The process involves the phosphorylation of the serine residue in the AChE active site by the organophosphate, leading to an inhibited enzyme. The oxime then acts as a nucleophile, attacking the phosphorus atom and cleaving the bond to restore the enzyme's function.[7]
References
- 1. In vitro potency of H oximes (HI-6, HLö-7), the oxime BI-6, and currently used oximes (pralidoxime, obidoxime, trimedoxime) to reactivate nerve agent-inhibited rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Reactivators (HI-6, Obidoxime, Trimedoxime, K027, K075, K127, K203, K282): Structural Evaluation of Human Serum Albumin Binding and Absorption Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivation of nerve agent-inhibited human acetylcholinesterase by obidoxime, HI-6 and obidoxime+HI-6: Kinetic in vitro study with simulated nerve agent toxicokinetics and oxime pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. Reactivation of organophosphate-inhibited human AChE by combinations of obidoxime and HI 6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
Evaluating Toxogonin's Efficacy Against Organophosphorus Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Toxogonin® (obidoxime chloride), a cholinesterase reactivator, against a panel of organophosphorus (OP) pesticides. The data presented herein is collated from various in vivo and in vitro studies to offer an objective evaluation of its therapeutic potential and limitations.
Executive Summary
Organophosphorus pesticides represent a significant global health concern, causing tens of thousands of deaths annually through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The primary treatment regimen for OP poisoning includes an anticholinergic agent like atropine and an oxime to reactivate the inhibited AChE. This compound, a bis-pyridinium oxime, is utilized in several countries for this purpose. This guide synthesizes available data on this compound's effectiveness against various OP pesticides, comparing its performance with other oximes where possible. While in vitro studies demonstrate significant reactivation potential against certain pesticides, its in vivo efficacy can be variable and dependent on the specific organophosphate.
In Vivo Efficacy Against Organophosphorus Pesticides
Animal studies are crucial for determining the protective effect of antidotes in a whole-organism system. The following table summarizes the in vivo efficacy of this compound (obidoxime) against several organophosphorus pesticides, primarily in rodent models. A key metric used is the relative risk (RR) of death, where an RR less than 1.0 indicates a protective effect compared to no treatment.
| Organophosphorus Pesticide | Animal Model | Key Efficacy Findings | Alternative Oximes Compared | Reference |
| Azinphos-methyl | Rat | Obidoxime significantly reduced the relative risk of death (RR = 0.37). | Pralidoxime (RR = 0.39), K027 (RR = 0.26), K048 (RR = 0.33) | [1] |
| Ethyl-paraoxon | Rat | Obidoxime significantly reduced the relative risk of death (RR = 0.64). | Pralidoxime (RR = 0.78), K027 (RR = 0.20), K048 (RR = 0.32) | [1] |
| Methyl-paraoxon | Rat | Obidoxime was not efficacious against methyl-paraoxon-induced mortality. | Pralidoxime (not efficacious), K027 (RR = 0.58), K048 (RR = 0.60) | [1] |
| Dimethoate, Malathion, Parathion | Mouse | This compound increased the LD50 dose by 1.5-3 fold when administered prior to the pesticide. | P2S (similar results for dimethoate) | |
| Phorate oxon | Guinea Pig | Obidoxime was less effective than Pralidoxime, MMB4 DMS, and HLö-7 DMS. | Pralidoxime, MMB4 DMS, HLö-7 DMS | [2] |
In Vitro Acetylcholinesterase Reactivation
In vitro assays provide a direct measure of an oxime's ability to reactivate OP-inhibited acetylcholinesterase. The following table summarizes the reactivation efficacy of this compound against AChE inhibited by various organophosphorus compounds.
| Organophosphorus Compound | Enzyme Source | Reactivation Efficacy (%) | Alternative Oximes Compared | Reference |
| Paraoxon | Human AChE | >50% | Trimedoxime (>50%), Pralidoxime, Methoxime, HI-6 | [3] |
| Dichlorvos | Human AChE | Not sufficiently reactivated | Trimedoxime (not sufficiently reactivated) | [3] |
| DFP | Human AChE | Not sufficiently reactivated | Trimedoxime (not sufficiently reactivated) | [3] |
| Leptophos-oxon | Human AChE | >50% | Trimedoxime (>50%), Pralidoxime, Methoxime, HI-6 | [3] |
| Methamidophos | Human AChE | >50% | Trimedoxime (>50%), Pralidoxime, Methoxime, HI-6 | [3] |
Experimental Protocols
In Vivo Efficacy Testing (General Protocol)
A standardized experimental protocol for evaluating the in vivo efficacy of oximes against organophosphate poisoning in rodents typically involves the following steps:
-
Animal Model: Male Wistar rats or BALB/c mice are commonly used.
-
Organophosphate Administration: The organophosphate pesticide is administered, often via intraperitoneal (i.p.) injection, at a dose predetermined to cause a high mortality rate (e.g., a multiple of the LD50).
-
Oxime Treatment: Within a short timeframe following organophosphate administration (e.g., 1 minute), the oxime (e.g., obidoxime) is administered, usually via intramuscular (i.m.) or intraperitoneal (i.p.) injection.
-
Observation: Animals are observed for a set period (e.g., 24 or 48 hours) for signs of toxicity and mortality.
-
Data Analysis: Survival data is analyzed using methods such as Cox survival analysis to determine the relative risk of death for the treated group compared to a control group that received the organophosphate but no oxime.
In Vitro Acetylcholinesterase Reactivation Assay
The ability of an oxime to reactivate inhibited acetylcholinesterase is assessed using the following general procedure:
-
Enzyme Source: Purified human acetylcholinesterase (e.g., from erythrocytes) is used.
-
Inhibition: The enzyme is incubated with a specific concentration of the organophosphorus compound for a set period to achieve a high level of inhibition.
-
Reactivation: The oxime is added to the inhibited enzyme solution at various concentrations.
-
Activity Measurement: The acetylcholinesterase activity is measured over time using a spectrophotometric method, such as the Ellman's assay, which detects the product of acetylcholine hydrolysis.
-
Data Analysis: The rate of reactivation is calculated, and the percentage of reactivation is determined by comparing the enzyme activity in the oxime-treated sample to the activity of the uninhibited enzyme.[3]
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of acetylcholinesterase inhibition and reactivation, as well as a typical experimental workflow for evaluating oxime efficacy.
References
- 1. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity and median effective doses of oxime therapies against percutaneous organophosphorus pesticide and nerve agent challenges in the Hartley guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Ability of Currently Available Oximes to Reactivate Organophosphate Pesticide-Inhibited Human Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Protective Index of Toxogonin in Guinea Pig Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protective efficacy of Toxogonin (obidoxime) and other leading oxime alternatives in guinea pig models of organophosphate (OP) poisoning. The data presented is compiled from various experimental studies to offer a comprehensive overview for researchers in the field of medical countermeasures against chemical warfare agents and pesticides.
Comparative Efficacy of Oximes Against Organophosphate Poisoning
The protective index (PI) or therapeutic index (TI) is a critical measure of an antidote's efficacy and safety. It is typically calculated as the ratio of the median lethal dose (LD50) of the antidote to its median effective dose (ED50), or as the ratio of the LD50 of the organophosphate in a treated animal to that in an untreated animal. The following table summarizes key efficacy data for this compound and its alternatives from studies in guinea pigs.
Data Presentation: Protective Efficacy of Various Oximes in Guinea Pigs
| Organophosphate Agent | Oxime | Oxime LD50 (IM, mg/kg) | ED50 (IM, mg/kg) | Protective/Therapeutic Index | Source(s) |
| Sarin (GB) | This compound (Obidoxime) | 83 | Data Not Available | Data Not Available | |
| Pralidoxime (2-PAM Cl) | Data Not Available | 26 | Data Not Available | [1] | |
| HI-6 DMS | 902 | Data Not Available | Protective Ratios of at least 25 were obtained at 10 mg.kg-1[2] | [2] | |
| MMB4 DMS | 679 | 6.8 | TI: 99.9 | [3][4] | |
| HLö-7 DMS | Data Not Available | 38 | Data Not Available | [1] | |
| VX | This compound (Obidoxime) | 83 | Ineffective | Ineffective | [5] |
| Pralidoxime (2-PAM Cl) | Data Not Available | 62 | Data Not Available | [1] | |
| HI-6 DMS | 902 | Data Not Available | Data Not Available | ||
| MMB4 DMS | 679 | 29 | TI: 23.4 | [1][3][4] | |
| HLö-7 DMS | Data Not Available | 66 | Data Not Available | [1] | |
| Soman (GD) | This compound (Obidoxime) | 83 | 3.1 (most effective dose) | Data Not Available | [6] |
| HI-6 | 902 | Data Not Available | Data Not Available | ||
| Tabun (GA) | HI-6 | 902* | Data Not Available | Data Not Available | [7] |
*Calculated from a study where the oxime was administered at 5% of its LD50. **Unpublished data cited in the source.[3] Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The protective efficacy of oximes is highly dependent on the specific organophosphate agent, the administered dose, and the time of treatment.
Experimental Protocols
The following is a generalized experimental protocol for determining the protective index of an oxime in a guinea pig model of organophosphate poisoning, based on methodologies reported in the cited literature.[5][7][8][9]
1. Animal Model:
-
Species: Male Hartley guinea pigs.
-
Weight: 350-500 grams.
-
Acclimatization: Animals are acclimatized for a minimum of 3-5 days before the experiment.
-
Housing: Housed in controlled conditions with respect to temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
2. Materials and Reagents:
-
Organophosphate (OP) Agent: e.g., Sarin (GB), VX, Soman (GD), dissolved in sterile saline.
-
Oxime: e.g., this compound (obidoxime chloride), Pralidoxime chloride (2-PAM Cl), HI-6 DMS, MMB4 DMS, HLö-7 DMS, dissolved in sterile saline.
-
Adjunctive Treatment: Atropine sulfate, dissolved in sterile saline.
-
Anesthetics and Analgesics: As required for any surgical procedures and for euthanasia.
3. Determination of the Median Lethal Dose (LD50) of the Organophosphate:
-
Groups of guinea pigs are challenged with escalating doses of the OP agent via subcutaneous (s.c.) injection.
-
The number of mortalities within a 24-hour period is recorded for each dose group.
-
The LD50, the dose that is lethal to 50% of the animals, is calculated using probit analysis.
4. Determination of the Median Effective Dose (ED50) of the Oxime:
-
Guinea pigs are challenged with a predetermined multiple of the OP LD50 (e.g., 2x LD50) via subcutaneous injection.
-
Approximately one minute after the OP challenge, animals are treated with varying doses of the oxime via intramuscular (i.m.) injection.
-
A constant dose of atropine (e.g., 0.4 mg/kg) is co-administered with the oxime.
-
The number of surviving animals at 24 hours post-challenge is recorded for each oxime dose group.
-
The ED50, the dose of the oxime that protects 50% of the animals from the lethal effects of the OP agent, is calculated using probit analysis.
5. Determination of the Median Lethal Dose (LD50) of the Oxime:
-
To determine the therapeutic index, the intrinsic toxicity of the oxime is assessed.
-
Groups of guinea pigs are administered escalating doses of the oxime via intramuscular injection.
-
The number of mortalities within a 24-hour period is recorded for each dose group.
-
The LD50 of the oxime is calculated using probit analysis.
6. Calculation of the Protective Index (PI) or Therapeutic Index (TI):
-
Protective Index (PI): PI = (LD50 of OP with oxime treatment) / (LD50 of OP without oxime treatment).
-
Therapeutic Index (TI): TI = (LD50 of the oxime) / (ED50 of the oxime against a specific OP challenge).
7. Observation and Data Collection:
-
Animals are observed for clinical signs of toxicity at regular intervals for 24 hours post-challenge. Signs may include salivation, tremors, convulsions, respiratory distress, and changes in posture and mobility.
-
Lethality is the primary endpoint for LD50 and ED50 calculations.
Mandatory Visualizations
References
- 1. Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of HI-6 and HLÖ-7 in preventing incapacitation following nerve agent poisoning [repository.tno.nl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity and median effective doses of oxime therapies against percutaneous organophosphorus pesticide and nerve agent challenges in the Hartley guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive evaluation of the efficacy of leading oxime therapies in guinea pigs exposed to organophosphorus chemical warfare agents or pesticides (Journal Article) | OSTI.GOV [osti.gov]
- 7. Dose-response effects of atropine and HI-6 treatment of organophosphorus poisoning in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive evaluation of the efficacy of leading oxime therapies in guinea pigs exposed to organophosphorus chemical warfare agents or pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.tno.nl [publications.tno.nl]
A Cross-Species Comparative Guide to Acetylcholinesterase Reactivation by Toxogonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Toxogonin (obidoxime) in reactivating acetylcholinesterase (AChE) across various species following exposure to organophosphate (OP) inhibitors. The information presented is supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Executive Summary
This compound is a critical oxime-based reactivator of organophosphate-inhibited acetylcholinesterase. However, its efficacy demonstrates significant variability across different species and against various organophosphorus compounds. This guide synthesizes available in vitro data to highlight these species-specific differences, offering a valuable resource for researchers in toxicology, pharmacology, and drug development. The data underscores the importance of careful species selection in preclinical studies and provides a basis for extrapolating animal data to human scenarios.
Data Presentation: In Vitro Reactivation of Inhibited AChE by this compound
The following tables summarize the quantitative data on the reactivation of acetylcholinesterase inhibited by various organophosphates, comparing the efficacy of this compound across different species.
Table 1: Reactivation of Sarin-Inhibited Acetylcholinesterase by this compound in Various Species
| Species | Enzyme Source | Reactivation Rate Constant (k_r) (min⁻¹) | Second-Order Reactivation Rate Constant (k_r2) (M⁻¹min⁻¹) | Reference |
| Human | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
| Rabbit | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
| Rat | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
| Guinea Pig | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
| Pig | Brain AChE | - | 23% reactivation at 10⁻⁴ M | [2] |
Note: Specific reactivation rate constants from the primary comparative study by Worek et al. (2002) were not available in the searched snippets. The data for pig brain AChE represents the percentage of reactivation at a specific concentration.
Table 2: Reactivation of Cyclosarin-Inhibited Acetylcholinesterase by this compound in Various Species
| Species | Enzyme Source | Reactivation Rate Constant (k_r) (min⁻¹) | Second-Order Reactivation Rate Constant (k_r2) (M⁻¹min⁻¹) | Reference |
| Human | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
| Rabbit | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
| Rat | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
| Guinea Pig | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
Table 3: Reactivation of VX-Inhibited Acetylcholinesterase by this compound in Various Species
| Species | Enzyme Source | Reactivation Rate Constant (k_r) (min⁻¹) | Second-Order Reactivation Rate Constant (k_r2) (M⁻¹min⁻¹) | Reference |
| Human | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
| Rabbit | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
| Rat | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
| Guinea Pig | Erythrocyte AChE | Data not available in snippets | Data not available in snippets | [1] |
Table 4: Reactivation of Various Organophosphate-Inhibited Acetylcholinesterase by this compound in Rat Brain Homogenate
| Organophosphate Inhibitor | Reactivation (%) at 10⁻⁵ M | Reactivation (%) at 10⁻³ M |
| Tabun | 28 | 37 |
| Sarin | 4 | 41 |
| Cyclosarin | 2 | 4 |
| Soman | 0 | 5 |
| VX | 8 | 79 |
| Russian VX | 17 | 66 |
| Chlorpyrifos | 35 | 63 |
| Paraoxon | 37 | 76 |
| DDVP | 31 | 51 |
| DFP | 11 | 18 |
This data provides a clear illustration of the variable efficacy of this compound against different organophosphates even within a single species.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Acetylcholinesterase Reactivation Assay
This protocol is based on the widely used Ellman's method for measuring AChE activity.
a. Materials:
-
Acetylcholinesterase (AChE) source (e.g., erythrocyte ghosts, brain homogenate) from the species of interest.
-
Organophosphate inhibitor (e.g., Sarin, VX, Paraoxon).
-
This compound (Obidoxime chloride).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Acetylthiocholine iodide (ATCI).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Spectrophotometer (microplate reader or cuvette-based).
b. Procedure:
-
Enzyme Preparation: Prepare a solution of AChE in phosphate buffer to a desired concentration.
-
Inhibition Step: Incubate the AChE solution with a specific concentration of the organophosphate inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to achieve a high degree of inhibition (typically >90%).
-
Reactivation Step: Add varying concentrations of this compound to the inhibited enzyme solution. Incubate for a specific time (e.g., 10 minutes) at the same controlled temperature.
-
Measurement of AChE Activity:
-
Transfer an aliquot of the reactivated enzyme solution to a microplate well or a cuvette.
-
Add DTNB solution.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
-
Controls:
-
Normal Activity Control: AChE solution without inhibitor or reactivator.
-
Inhibited Control: AChE solution with the inhibitor but without the reactivator.
-
Blank: All reagents except the enzyme.
-
-
Data Analysis:
-
Calculate the rate of reaction for each sample.
-
The percentage of reactivation is calculated using the formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of normal enzyme - Activity of inhibited enzyme)] x 100.
-
Reactivation rate constants (k_r) can be determined by plotting the observed reactivation rate against the concentration of this compound and fitting the data to the Michaelis-Menten equation.
-
Preparation of Erythrocyte Ghosts (AChE Source)
-
Collect fresh blood from the species of interest in tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood to separate the plasma and buffy coat from the red blood cells (RBCs).
-
Wash the RBCs multiple times with an isotonic saline solution.
-
Lyse the RBCs by adding a hypotonic phosphate buffer.
-
Centrifuge the lysate at high speed to pellet the erythrocyte membranes (ghosts).
-
Wash the erythrocyte ghosts repeatedly with the hypotonic buffer to remove residual hemoglobin.
-
Resuspend the final pellet in a known volume of buffer for use in the reactivation assay.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of Acetylcholinesterase Inhibition and Reactivation by this compound.
Caption: In Vitro Experimental Workflow for AChE Reactivation Analysis.
References
A Comparative Analysis of the Therapeutic Window of Toxogonin and Other Oxime Reactivators
For Researchers, Scientists, and Drug Development Professionals
The successful treatment of organophosphate poisoning hinges on the rapid administration of an effective acetylcholinesterase (AChE) reactivator. The ideal reactivator, or oxime, would possess a wide therapeutic window, characterized by high efficacy at a dose that is significantly lower than that which causes toxic effects. This guide provides a comparative analysis of the therapeutic window of Toxogonin® (obidoxime) and other prominent oxime reactivators, supported by experimental data to inform research and development in this critical area.
Quantitative Comparison of Oxime Reactivators
The therapeutic window of an oxime is fundamentally determined by its efficacy in reactivating organophosphate-inhibited AChE and its inherent toxicity. A wider therapeutic window allows for more aggressive dosing in severe poisoning cases without risking iatrogenic harm. The following tables summarize key quantitative data from in vivo studies, comparing this compound with pralidoxime and the promising experimental K-series oximes, K027 and K048.
Table 1: Acute Toxicity (LD50) of Selected Oxime Reactivators in Rodents
This table presents the median lethal dose (LD50), a common measure of acute toxicity. A higher LD50 value indicates lower toxicity.
| Oxime | Animal Model | Route of Administration | LD50 (mg/kg) | LD50 (μmol/animal or mmol/kg) | Reference(s) |
| This compound (Obidoxime) | Rat | Intraperitoneal (i.p.) | 177 | 132 μmol/animal | [1][2] |
| Rat | Intramuscular (i.m.) | - | 0.49 mmol/kg | [1][2] | |
| Mouse | Intramuscular (i.m.) | - | - | [3] | |
| Pralidoxime | Rat | Intraperitoneal (i.p.) | 120 | 180 μmol/animal | [1][2] |
| Rat | Intramuscular (i.m.) | - | 1.24 mmol/kg | [1][2] | |
| K027 | Rat | Intraperitoneal (i.p.) | 612 | 350 μmol/animal | [1][2] |
| Rat | Intramuscular (i.m.) | - | 2.53 mmol/kg | [1][2] | |
| Mouse | - | - | - | [3] | |
| K048 | Rat | Intraperitoneal (i.p.) | 246 | 140 μmol/animal | [1][2] |
| Mouse | - | - | - | [3] | |
| HI-6 | Mouse | - | - | - | [3] |
Note: Direct comparison of LD50 values should be made with caution due to potential variations in experimental conditions.
Table 2: In Vivo Protective Efficacy of Oxime Reactivators Against Organophosphate Poisoning in Rats
This table summarizes the protective efficacy of oximes, presented as the Relative Risk (RR) of death in treated animals compared to untreated controls. A lower RR signifies superior protective efficacy.[1]
| Organophosphate | Oxime | Relative Risk (RR) of Death | Reference(s) |
| Diisopropylfluorophosphate (DFP) | K027 | 0.16 | [1] |
| This compound (Obidoxime) | 0.19 | [1] | |
| K048 | 0.28 | [1] | |
| Pralidoxime | 0.62 | [1] | |
| Ethyl-paraoxon | K027 | 0.20 | [1] |
| K048 | 0.32 | [1] | |
| This compound (Obidoxime) | 0.64 | [1] | |
| Pralidoxime | 0.78 | [1] | |
| Azinphos-methyl | K053 | 0.22 | [1] |
| K027 | 0.26 | [1] | |
| K048 | 0.33 | [1] | |
| This compound (Obidoxime) | 0.37 | [1] | |
| Pralidoxime | 0.39 | [1] |
From the data, the experimental oxime K027 consistently demonstrates the lowest toxicity (highest LD50) and the highest protective efficacy (lowest RR) across multiple organophosphate challenges, suggesting a significantly wider therapeutic window compared to both this compound and pralidoxime.[1] While this compound is generally more effective than pralidoxime, its toxicity is also higher.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of oxime reactivators.
Determination of Acute Toxicity (LD50)
Objective: To determine the median lethal dose (LD50) of an oxime reactivator in a specific animal model.
Materials:
-
Oxime reactivator (e.g., this compound, pralidoxime, K027)
-
Vehicle for dissolution (e.g., sterile saline)
-
Male Wistar rats or other appropriate rodent model
-
Syringes and needles for administration
-
Animal cages with appropriate housing conditions
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to allow for acclimatization. Provide free access to food and water.
-
Dose Preparation: Prepare a series of graded doses of the oxime reactivator in the chosen vehicle.
-
Dose Administration: Administer a single dose of the oxime to each animal via the desired route (e.g., intraperitoneal or intramuscular injection). A control group should receive the vehicle only.
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days for signs of toxicity and mortality.
-
Data Analysis: Record the number of deaths in each dose group. The LD50 value can be calculated using various methods, such as the Probit analysis or the Karber-Behrens method.
In Vivo Protective Efficacy Against Organophosphate Poisoning
Objective: To evaluate the ability of an oxime reactivator to protect animals from the lethal effects of organophosphate poisoning.
Materials:
-
Organophosphate compound (e.g., DFP, paraoxon)
-
Oxime reactivator
-
Atropine sulfate (as an adjunct therapy)
-
Male Wistar rats or other appropriate rodent model
-
Syringes and needles for administration
Procedure:
-
Animal Preparation: Acclimatize animals as described in the LD50 protocol.
-
Poisoning: Administer a lethal dose of the organophosphate compound to the animals.
-
Treatment: At a specified time post-poisoning (e.g., 1 minute), administer the oxime reactivator, often in combination with atropine. The oxime dose is typically a fraction of its predetermined non-lethal dose (e.g., 25% of the LD01).[4] A control group receives the organophosphate and the vehicle.
-
Observation: Monitor the animals for a set period (e.g., 24 hours) and record the time of death for each animal.
-
Data Analysis: Analyze the survival data using methods such as Cox survival analysis to determine the relative risk of death in the treated groups compared to the control group.[1]
Acetylcholinesterase (AChE) Reactivation Assay (Ellman's Method)
Objective: To measure the in vitro or ex vivo activity of AChE and its reactivation by an oxime.
Materials:
-
Sample containing AChE (e.g., red blood cell lysate, brain homogenate)
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the AChE-containing sample. For ex vivo analysis, this would be from animals previously treated with an organophosphate and an oxime.
-
Reaction Mixture: In a cuvette or microplate well, combine the phosphate buffer, DTNB, and the AChE sample.
-
Initiation of Reaction: Add the substrate, acetylthiocholine, to start the reaction.
-
Measurement: The AChE will hydrolyze acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm.
-
Calculation: The rate of change in absorbance is directly proportional to the AChE activity. For reactivation studies, the activity in the presence of the oxime is compared to the inhibited enzyme activity.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of organophosphate poisoning and oxime reactivation.
Caption: Workflow for in vivo protective efficacy studies.
Conclusion
The comparative data strongly suggest that the therapeutic window of oxime reactivators is not uniform. While this compound (obidoxime) offers an improvement over the older pralidoxime, it is surpassed in both safety and efficacy by newer experimental oximes like K027.[1] The significantly lower toxicity and superior protective efficacy of K027 point to a much wider therapeutic window, making it a highly promising candidate for further development.[1]
It is crucial for researchers and drug development professionals to consider these differences when designing new oxime-based therapies. A focus on compounds with low intrinsic toxicity and high reactivation potency will be paramount in developing next-generation antidotes for organophosphate poisoning. Future research should also address the significant challenge of blood-brain barrier penetration to counteract the central nervous system effects of organophosphate poisoning.
References
- 1. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 2. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Established Oximes as Pretreatment before Acute Exposure to Azinphos-Methyl - PMC [pmc.ncbi.nlm.nih.gov]
Limited Evidence for Toxogonin's Efficacy in Non-Human Primates Against Organophosphate Poisoning
A review of available scientific literature reveals a notable scarcity of recent, direct evidence supporting the efficacy of Toxogonin (obidoxime) in non-human primate models of organophosphate (OP) poisoning. While in-vitro studies and research in other animal models have shown some positive effects, the limited data from primate studies suggest that other oximes, such as HI-6, may offer superior protection, particularly against certain nerve agents.
Currently, licensed oximes for the treatment of organophosphate poisoning include pralidoxime (2-PAM) and obidoxime (this compound).[1][2] However, their effectiveness can be limited, especially against nerve agents like soman and cyclosarin.[1][2] This has led to the investigation of newer oximes, with HI-6 and MMB-4 emerging as promising alternatives that appear to be superior to both obidoxime and 2-PAM.[1][2]
Non-human primates are considered highly valuable models for evaluating antidotes for nerve agent poisoning due to their physiological similarities to humans.[3]
Comparative Efficacy Data
A direct comparison in a study involving rhesus macaques exposed to the nerve agent soman demonstrated the ineffectiveness of this compound. In this research, a therapeutic combination of HI-6 with atropine and diazepam protected three out of four animals from a lethal dose of soman. However, when this compound was substituted for HI-6 in the same treatment regimen, all three animals poisoned with soman died.[4]
While direct in-vivo primate data for this compound is sparse, in-vitro studies have shown some reactivation of acetylcholinesterase (AChE) from Rhesus monkeys inhibited by the organophosphate paraoxon.[5]
The following table summarizes the available comparative data, highlighting the limited information on this compound in non-human primate models.
| Treatment Regimen | Primate Model | Organophosphate | Key Findings | Reference |
| HI-6 + Atropine + Diazepam | Rhesus Macaques | Soman (5 LD50) | 3 out of 4 animals survived. | [4] |
| This compound + Atropine + Diazepam | Rhesus Macaques | Soman (5 LD50) | 0 out of 3 animals survived. | [4] |
Mechanism of Action: Oxime Reactivation of Acetylcholinesterase
Organophosphates exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[6] Oximes, like this compound, function by reactivating the phosphorylated AChE, thereby restoring its ability to break down acetylcholine.[6][7]
The effectiveness of an oxime is dependent on the specific organophosphate, as some OP-AChE complexes undergo a process called "aging," rendering them resistant to reactivation.[2]
References
- 1. Efficacy of eight experimental bispyridinium oximes against paraoxon-induced mortality: comparison with the conventional oximes pralidoxime and obidoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative protective effects of HI-6 and MMB-4 against organophosphorous nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obidoxime in acute organophosphate poisoning: 1 - clinical effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Toxogonin and MMB-4
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Acetylcholinesterase Reactivators
In the critical field of organophosphate poisoning treatment, the efficacy of acetylcholinesterase (AChE) reactivators is paramount. This guide provides a comparative pharmacokinetic study of two prominent oximes: Toxogonin (obidoxime) and MMB-4. The following sections present a synthesis of available experimental data to facilitate an objective comparison of their performance.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound and MMB-4 have been characterized in various preclinical and clinical studies. The following tables summarize key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound (Obidoxime)
| Species | Dose | Route of Administration | Cmax (µg/mL) | Tmax (min) | AUC (µg·h/mL) | t½ (h) |
| Rat | 22.23 mg/kg | Intramuscular | 23.62 ± 3.56 | ~10 | Not Reported | Not Reported[1] |
| Rat (normal) | 50 mg/kg | Intravenous | Not Reported | Not Reported | Not Reported | 0.58[2] |
| Rat (sarin-poisoned) | 50 mg/kg | Intravenous | Not Reported | Not Reported | Not Reported | 1.43[2] |
| Human | 250 mg bolus, then 750 mg/24h infusion | Intravenous | 14.5 ± 7.3 µM (steady state) | Not Applicable | Not Reported | 2.2 (initial), 14 (terminal) |
Table 2: Pharmacokinetic Parameters of MMB-4
| Species | Dose | Route of Administration | Cmax (µg/mL) | Tmax (min) | AUC∞ (µg·h/mL) | t½ (h) |
| Rat | 55 mg/kg | Intravenous | 273 | Not Applicable | 71.0 | 0.18[3] |
| Rabbit | 25 mg/kg | Intravenous | 115 | Not Applicable | 48.1 | 0.29[3] |
| Dog | 15 mg/kg | Intravenous | 87.4 | Not Applicable | 39.6 | 0.32[3] |
| Rat | Various | Intramuscular | Dose-dependent | 5 - 30 | Dose-proportional increase | Not Reported[4] |
| Rabbit | Various | Intramuscular | Dose-dependent | 5 - 30 | Dose-proportional increase | Not Reported[4] |
| Dog | Various | Intramuscular | Dose-dependent | 5 - 30 | Dose-proportional increase | Not Reported[4] |
| Monkey | Various | Intramuscular | Dose-dependent | 5 - 30 | Dose-proportional increase | Not Reported[4] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are generalized descriptions of the key experimental protocols used to assess the pharmacokinetics of this compound and MMB-4.
Animal Studies and Drug Administration
Pharmacokinetic studies were conducted in various animal models, including Sprague-Dawley rats, New Zealand White rabbits, and beagle dogs.[2][3][4] Animals were administered either this compound or MMB-4 via intravenous (IV) or intramuscular (IM) routes. Doses were calculated based on the body weight of the animals.
Blood Sampling and Plasma Preparation
Following drug administration, blood samples were collected at predetermined time points. These samples were typically collected in heparinized tubes and centrifuged to separate the plasma. The resulting plasma was then stored, usually at -80°C, until analysis.
Quantification of this compound and MMB-4 in Plasma
The concentration of the oximes in plasma samples was predominantly determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A common approach involves the following steps:
-
Sample Preparation: Plasma samples are deproteinized, often using an acid like trichloroacetic acid, to remove proteins that could interfere with the analysis.[1]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. The separation of the oxime from other plasma components is typically achieved using a reversed-phase C18 column. The mobile phase composition is optimized to achieve good separation and peak shape. For instance, a mobile phase consisting of acetonitrile and an aqueous buffer containing ion-pairing agents like sodium octanesulfonate and tetramethylammonium chloride has been used for obidoxime.[1]
-
Detection and Quantification: As the separated components exit the column, they pass through a UV detector set at a specific wavelength to detect the oxime. The concentration of the drug is then quantified by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the drug.
Pharmacokinetic Analysis
The plasma concentration-time data were analyzed using pharmacokinetic software to determine key parameters. The data for MMB-4 was found to fit a two-compartment model with first-order elimination.[3] Non-compartmental analysis has also been employed to calculate parameters like Cmax, Tmax, AUC, and t½.
Mechanism of Action and Signaling Pathway
Both this compound and MMB-4 are acetylcholinesterase (AChE) reactivators. Their primary mechanism of action is to restore the function of AChE that has been inhibited by organophosphorus compounds.
References
- 1. Time-dependent changes in concentration of two clinically used acetylcholinesterase reactivators (HI-6 and obidoxime) in rat plasma determined by HPLC techniques after in vivo administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of MMB4 DMS in rats, rabbits, and dogs following a single IV administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative toxicokinetics of MMB4 DMS in rats, rabbits, dogs, and monkeys following single and repeated intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Efficacy of Toxogonin and Atropine in Organophosphate Poisoning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Toxogonin (obidoxime) and atropine when co-administered in the treatment of organophosphate (OP) poisoning. The synergistic relationship between these two antidotes is well-documented, offering a significant improvement in survival and recovery outcomes compared to monotherapy. This document synthesizes experimental data and outlines relevant protocols to inform further research and development in this critical area of toxicology.
Mechanism of Action: A Two-Pronged Approach
Organophosphate poisoning leads to the inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh at nerve synapses causes a cholinergic crisis, characterized by both muscarinic (e.g., salivation, lacrimation, bronchospasm) and nicotinic (e.g., muscle fasciculations, weakness) symptoms.[1][2][3]
This compound and atropine address this crisis through distinct but complementary mechanisms:
-
Atropine: A competitive antagonist of muscarinic acetylcholine receptors, atropine blocks the effects of excessive ACh at these sites.[4][5] This alleviates many of the life-threatening symptoms like bronchorrhea and bradycardia. However, it does not address the underlying cause of ACh accumulation or the nicotinic effects.[4][6]
-
This compound (Obidoxime): As an oxime, this compound functions as a cholinesterase reactivator. It binds to the organophosphate-AChE complex and removes the phosphate group from the enzyme's active site, thereby restoring its function.[7] This directly counteracts the poisoning by enabling the breakdown of excess acetylcholine.
The co-administration of these drugs provides a powerful synergistic effect: atropine manages the immediate, life-threatening muscarinic symptoms, while this compound works to reverse the root cause of the toxicity by restoring enzymatic function.[7][8]
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the synergistic effects of this compound and atropine.
Table 1: Preclinical Efficacy Against Organophosphate Poisoning in Animal Models
| Treatment Group | Organophosphate | Animal Model | Endpoint | Result | Citation |
| Atropine alone | Paraoxon | Rat | Protective Ratio (PR) | 2.73 | [9] |
| This compound (5-70 mg/kg) + Atropine (30-200 mg/kg) | Phosphacol | Mouse | Protective Effect | Potentiation of effect | [10] |
| This compound (>100 mg/kg) + Atropine | Phosphacol | Mouse | Protective Effect | Antagonistic effect | [10] |
| HI-6 (oxime) + Atropine | I-1 (central/peripheral OP) | Rat | Lethality | Large synergistic effect | [8] |
| HI-6 (oxime) + Atropine | I-2 (peripheral OP) | Rat | Lethality | Minimal synergism | [8] |
Table 2: Clinical Outcomes in Patients with Severe Acute Organophosphate Poisoning
| Treatment Regimen | Key Outcome Measure | Value (Experimental Group) | Value (Control Group) | p-value | Citation |
| Continuous micropump infusion of atropine and pralidoxime chloride | Time to atropinization | Significantly shorter | Longer | <0.05 | [11] |
| AChE recovery time | Significantly shorter | Longer | <0.05 | [11] | |
| Dose of atropine at atropinization | Significantly lower | Higher | <0.05 | [11] | |
| Case fatality rate | Lower | Higher | <0.05 | [11] | |
| Hemoperfusion + Atropine + Pralidoxime | Atropine conversion time | Significantly lower | Higher | <0.05 | [12] |
| Atropine dosage | Significantly lower | Higher | <0.05 | [12] | |
| AChE recovery time | Significantly lower | Higher | <0.05 | [12] |
Experimental Protocols
The assessment of synergistic effects typically involves in vivo studies with animal models. The following is a generalized protocol for such an experiment.
Objective: To determine the synergistic protective effect of co-administering this compound and atropine against organophosphate-induced lethality.
Materials:
-
Organophosphate compound (e.g., paraoxon, sarin)
-
This compound (obidoxime chloride)
-
Atropine sulfate
-
Animal model (e.g., Wistar rats, BALB/c mice)
-
Physiological saline (vehicle)
-
Syringes, needles, and other necessary laboratory equipment
Methodology:
-
Determination of LD50:
-
Establish the median lethal dose (LD50) of the organophosphate when administered alone. This is typically done using the Litchfield and Wilcoxon method or a similar statistical approach.[9]
-
Administer varying doses of the organophosphate to different groups of animals and observe mortality over a 24-hour period.
-
-
Assessment of Individual Antidote Efficacy:
-
Determine the protective effect of atropine alone. Administer a fixed dose of atropine (e.g., 10 mg/kg) to a group of animals, followed by varying doses of the organophosphate to determine the LD50 in the presence of atropine. The protective ratio is calculated as LD50 (with antidote) / LD50 (without antidote).
-
Similarly, determine the protective effect of this compound alone at various doses.
-
-
Assessment of Co-administration (Synergism):
-
Create multiple experimental groups, each receiving a different dose combination of this compound and atropine.
-
Administer the combined antidotes (intramuscularly or intravenously) a short time before or after the administration of the organophosphate (subcutaneously or intraperitoneally).
-
For each combination, determine the LD50 of the organophosphate.
-
The degree of synergism can be quantified using methods like isobolographic analysis, which compares the experimentally determined effective doses of the combination to the doses that would be expected if the effects were merely additive.[13][14]
-
-
Data Collection and Analysis:
-
Record clinical signs of toxicity at regular intervals (e.g., fasciculations, tremors, seizures, salivation).[9]
-
Record time to death for non-survivors.
-
Analyze the data statistically to determine significant differences in LD50 values and protective ratios between the treatment groups.
-
Alternatives and Considerations
While the combination of an oxime and atropine is the standard of care, research into other adjunctive therapies is ongoing.[5] For instance, benzodiazepines like diazepam are often administered to control seizures.[1] Some studies have also explored the potential benefits of magnesium sulfate and sodium bicarbonate infusions.[4][5]
It is important to note that the efficacy of oximes, including this compound, can be dependent on the specific organophosphate involved and the time elapsed since exposure, due to a process known as "aging" where the enzyme-inhibitor complex becomes irreversibly bound.[15] Furthermore, some meta-analyses have raised questions about the universal benefit of oximes in all cases of organophosphate poisoning, highlighting the need for continued research and nuanced clinical decision-making.[1][5]
References
- 1. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 2. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. epa.gov [epa.gov]
- 7. heyl-berlin.de [heyl-berlin.de]
- 8. The synergism of atropine and the cholinesterase reactivator HI-6 in counteracting lethality by organophosphate intoxication in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. [Interaction of atropine, this compound and fosfakol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical efficacy of the atropine and pralidoxime treatment combined with hemoperfusion in patients with acute organophosphate pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Toxogonin (Obidoxime Chloride)
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. Toxogonin (obidoxime chloride), an acetylcholinesterase reactivator, requires adherence to established protocols for chemical waste management to minimize environmental impact and ensure workplace safety.[1][2][3] Although not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle all chemical waste, including this compound, as hazardous unless explicitly determined otherwise by an authorized body.[1][4]
Immediate Safety and Handling
Before beginning any procedure, it is essential to be familiar with the Safety Data Sheet (SDS) for Obidoxime (chloride). The SDS provides critical information regarding potential hazards, necessary personal protective equipment (PPE), and first-aid measures.[4] When handling this compound, standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn.
Step-by-Step Disposal Protocol
Unused or expired this compound, as well as any materials contaminated with it, should be disposed of following a structured and cautious methodology.[5] Do not dispose of this compound down the drain or in regular trash.[1][6]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[2][6]
-
The container must be compatible with the chemical properties of this compound. Plastic containers are often preferred for chemical waste.[3]
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound (Obidoxime Chloride) Waste."
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound and its disposal context.
| Parameter | Value | Reference |
| CAS Number | 114-90-9 | [4][8] |
| Molecular Formula | C₁₄H₁₆Cl₂N₄O₃ | [9] |
| Molecular Weight | 359.21 g/mol | [9] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [10] |
| Oral LD50 (rat) | >4000 mg/kg | [9] |
| Oral LD50 (mouse) | >2240 mg/kg | [4] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of laboratory chemical waste management apply. The core "experiment" in this context is the safe and compliant removal of the chemical from the laboratory environment.
Logical Workflow for this compound Disposal
The process for the proper disposal of this compound follows a logical sequence of steps designed to ensure safety and regulatory compliance. This workflow can be visualized as follows:
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. heyl-berlin.de [heyl-berlin.de]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Obidoxime Chloride [drugfuture.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Toxogonin
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Toxogonin (Obidoxime chloride), a critical compound often used in research related to organophosphate poisoning. Adherence to these procedures is crucial for minimizing risk and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent accidental exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes and airborne particles. Goggles should meet ANSI Z87.1 standards. A face shield provides an additional layer of protection. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a fully buttoned laboratory coat | To prevent skin contact. Double-gloving is recommended, especially during prolonged handling or with concentrated solutions. Ensure glove cuffs are worn over the sleeves of the lab coat. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powdered form of this compound or when there is a risk of aerosol generation. A risk assessment should determine the specific type of respirator needed. |
| Foot Protection | Closed-toe shoes | To protect feet from potential spills and falling objects. |
Operational Plan: Safe Handling and Experimental Protocols
Proper handling procedures are essential to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely working with this compound in a laboratory setting.
Experimental Protocols
1. Preparation of a this compound Stock Solution:
-
Objective: To prepare a stock solution of this compound for use in in vitro experiments.
-
Materials:
-
This compound (Obidoxime chloride) solid
-
Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS, pH 7.2)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate glassware (e.g., volumetric flask, beaker)
-
Magnetic stirrer and stir bar
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Perform all initial handling of solid this compound within a chemical fume hood to prevent inhalation of the powder.
-
Carefully weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the weighed solid to an appropriate volumetric flask.
-
Add a small amount of the chosen solvent (DMSO for a concentrated stock or PBS for an aqueous solution) and gently swirl to dissolve the solid.[1]
-
Once dissolved, add the solvent to the final desired volume.
-
If necessary, use a magnetic stirrer at a low speed to ensure complete dissolution.
-
For biological experiments, further dilutions should be made in aqueous buffers or isotonic saline to minimize the physiological effects of organic solvents.[1]
-
Aqueous solutions of this compound are not recommended to be stored for more than one day.[1]
-
2. In Vitro Acetylcholinesterase (AChE) Reactivation Assay (Example Protocol):
-
Objective: To evaluate the ability of this compound to reactivate organophosphate-inhibited AChE.
-
Materials:
-
This compound stock solution
-
Purified acetylcholinesterase (e.g., from electric eel)
-
Organophosphate inhibitor (e.g., paraoxon)
-
DTNB (Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 7.4)
-
Microplate reader
-
96-well microplates
-
-
Procedure:
-
In a 96-well plate, add the AChE enzyme solution and the organophosphate inhibitor.
-
Incubate for a specific time to allow for complete inhibition of the enzyme.
-
Add varying concentrations of the this compound solution to the wells.
-
Incubate for a defined reactivation period.
-
Initiate the colorimetric reaction by adding DTNB and the substrate ATCI.
-
Measure the change in absorbance over time using a microplate reader. The rate of color change is proportional to the reactivated AChE activity.
-
Quantitative Data
The following table summarizes key quantitative data for this compound. It is important to note that no official occupational exposure limits (OELs) have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[2] Therefore, exposure should be minimized through engineering controls and PPE.
| Parameter | Value | Source |
| Synonyms | Obidoxime chloride | [3] |
| CAS Number | 114-90-9 | [3] |
| Molecular Formula | C₁₄H₁₆Cl₂N₄O₃ | [3] |
| Formula Weight | 359.2 g/mol | [3] |
| Solubility | - Slightly soluble in DMSO and DMF- Approx. 10 mg/mL in PBS (pH 7.2) | [1] |
| Acute Toxicity (LD50) | - >2,240 mg/kg (oral, mouse)- 4 g/kg (oral, rat)- 183 mg/kg (subcutaneous, mouse)- 133 mg/kg (intravenous, rat)- 110 mg/kg (intraperitoneal, rat) | [2] |
| Occupational Exposure Limits (OELs) | Not established | [2] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty containers should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and experimental waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Disposal Method: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
Emergency Procedures: Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
Step-by-Step Spill Cleanup Guide:
-
Immediate Actions:
-
Alert all personnel in the immediate area of the spill.
-
Evacuate the affected area.
-
If the spill is large or involves a significant release of powder, contact your institution's EHS or emergency response team immediately.
-
-
For Small, Manageable Spills:
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical splash goggles, a lab coat, and double gloves.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). For solid spills, carefully cover the powder with a plastic sheet to minimize dust generation.
-
Cleanup:
-
Liquids: Gently add absorbent material to the spill, working from the outside in. Once the liquid is fully absorbed, use a scoop or other non-sparking tool to collect the material into a designated hazardous waste container.
-
Solids: Gently dampen the absorbent material before applying it to the powder to prevent it from becoming airborne. Carefully scoop the mixture into a hazardous waste container.
-
-
Decontamination: Wipe the spill area with a suitable decontaminating solution (a mild detergent and water solution is generally appropriate), followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Seal and label the hazardous waste container and arrange for pickup by your institution's EHS department.
-
Reporting: Report the incident to your supervisor and EHS, and complete any required documentation.
-
By strictly following these guidelines, researchers can safely handle this compound, minimizing personal risk and contributing to a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
